molecular formula C10H9NO7S2 B1199971 4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid CAS No. 90-20-0

4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid

Cat. No.: B1199971
CAS No.: 90-20-0
M. Wt: 319.3 g/mol
InChI Key: APRRQJCCBSJQOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid, also known as this compound, is a useful research compound. Its molecular formula is C10H9NO7S2 and its molecular weight is 319.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 190492. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-amino-5-hydroxynaphthalene-2,7-disulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO7S2/c11-8-3-6(19(13,14)15)1-5-2-7(20(16,17)18)4-9(12)10(5)8/h1-4,12H,11H2,(H,13,14,15)(H,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APRRQJCCBSJQOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=C(C=C(C2=C(C=C1S(=O)(=O)O)N)O)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0046981
Record name 4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0046981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder
Record name 2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

90-20-0, 90431-97-3, 94552-30-4, 98073-05-3, 90432-00-1, 98072-99-2, 312693-54-2
Record name H acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90-20-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Naphthol-8-amino-3,6-disulfonic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000090200
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name H acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190492
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0046981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-amino-5-hydroxynaphthalene-2,7-disulphonic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.796
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-, coupled with 6-amino-4-hydroxy-2-naphthalenesulfonic acid and diazotized 2-(4-aminophenyl)-1H-benzimidazol-5-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.083.265
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-, coupled with diazotized 4-nitrobenzenamine and resorcinol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.095.845
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-, diazotized, coupled with diazotized 3,3'-dichloro[1,1'-biphenyl]-4,4'-diamine and 5,5'-oxybis[1,3-benzenediol], sodium salts
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.098.641
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-, diazotized, coupled with diazotized 2-[(4-aminophenyl)amino]-5-nitrobenzenesulfonic acid, diazotized 4-nitrobenzenamine and resorcinol, potassium sodium salts
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.083.268
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-, coupled with diazotized 3,3'-dichloro[1,1'-biphenyl]-4,4'-diamine and 5,5'-oxybis[1,3-benzenediol], sodium salts
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.098.635
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid monosodium salt hydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-NAPHTHOL-8-AMINO-3,6-DISULFONIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4WUM31ES4U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-Depth Technical Guide to 4-Amino-5-hydroxy-2,7-naphthalenedisulfonic Acid (H Acid)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Foreword

4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid, commonly known as H acid, stands as a cornerstone intermediate in the synthesis of a vast array of azo dyes. Its unique molecular architecture, featuring strategically positioned amino, hydroxyl, and sulfonic acid groups, imparts a versatile reactivity that has been harnessed for over a century in the coloration of textiles, leather, and paper. Beyond its traditional role in the dye industry, the distinct chemical properties of H acid and its derivatives are drawing increasing interest in the fields of analytical chemistry, materials science, and biomedical research. This guide offers a comprehensive exploration of the chemical and physical properties of H acid, its synthesis and purification, and its diverse applications, providing a critical resource for scientists and researchers seeking to leverage the potential of this important molecule.

Compound Identification and Chemical Structure

  • Chemical Name: this compound

  • Common Name: H acid[1]

  • CAS Number: 90-20-0[1][2]

  • Molecular Formula: C₁₀H₉NO₇S₂[1][2]

  • Molecular Weight: 319.31 g/mol [1][2]

  • Synonyms: 1-Amino-8-naphthol-3,6-disulfonic acid, 8-amino-1-naphthol-3,6-disulfonic acid[1]

The structure of H acid is characterized by a naphthalene core substituted with an amino group at the 4-position, a hydroxyl group at the 5-position, and two sulfonic acid groups at the 2- and 7-positions.

Figure 1: Chemical Structure of this compound (H Acid).

Physicochemical Properties

H acid is typically a solid, appearing as a light beige to gray powder.[3] A summary of its key physicochemical properties is presented in the table below.

PropertyValueSource
Physical State Solid, Powder[3]
Color Light beige to beige, gray to brown[3][4]
Melting Point >300 °C (decomposes)[3][5]
Solubility Slightly soluble in cold water, readily soluble in hot water and alkaline solutions.[3][6] Low solubility in organic solvents.[4]
pKa (Predicted) -0.95 ± 0.40[3]
Density (estimate) 1.6832 g/cm³[3]
Refractive Index (estimate) 1.7640[3]
Solubility Profile

The solubility of H acid is significantly influenced by the presence of two sulfonic acid groups, which enhance its polarity and water solubility.[4] Its solubility is generally low in cold water but increases with temperature. Furthermore, H acid is readily soluble in alkaline solutions, such as sodium hydroxide, due to the formation of its soluble salts.[6] The solubility is also pH-dependent, with increased solubility in acidic conditions due to the protonation of the functional groups.[4]

Spectroscopic Properties

UV-Visible Spectroscopy: The UV-Vis absorption spectrum of H acid is sensitive to the pH of the solution. At a pH of 2.03, it exhibits a maximum absorption at 339 nm.[7] This property makes it potentially useful as a pH indicator in certain applications.[4]

Infrared (IR) Spectroscopy: The IR spectrum of H acid displays characteristic absorption bands corresponding to its various functional groups. Key vibrational frequencies include those for N-H stretching of the amino group, O-H stretching of the hydroxyl group, and the symmetric and asymmetric stretching of the S=O bonds in the sulfonic acid groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of H acid and its derivatives. The aromatic protons and carbons of the naphthalene ring system, as well as the protons of the amino and hydroxyl groups, give rise to characteristic signals in the NMR spectra. A ¹H NMR spectrum for the monosodium salt sesquihydrate is available in the literature.

Synthesis and Purification

The industrial synthesis of H acid is a multi-step process that begins with naphthalene. The key transformations involve sulfonation, nitration, reduction, and hydrolysis.

Synthesis_Workflow Naphthalene Naphthalene Sulfonation Sulfonation Naphthalene->Sulfonation H₂SO₄/Oleum Nitration Nitration Sulfonation->Nitration HNO₃/H₂SO₄ Reduction Reduction Nitration->Reduction Fe/H⁺ or H₂/Catalyst Hydrolysis Hydrolysis Reduction->Hydrolysis NaOH, heat H Acid H Acid Hydrolysis->H Acid

Figure 2: General synthetic workflow for H acid from naphthalene.

Experimental Protocol: A Generalized Laboratory Synthesis

The following protocol outlines a representative laboratory-scale synthesis of H acid. Disclaimer: This is a generalized procedure and should be performed with appropriate safety precautions by trained personnel.

  • Sulfonation: Naphthalene is treated with oleum (fuming sulfuric acid) to introduce multiple sulfonic acid groups onto the naphthalene ring. The reaction temperature and time are critical parameters to control the degree and position of sulfonation.

  • Nitration: The sulfonated naphthalene is then nitrated using a mixture of nitric acid and sulfuric acid. This step introduces a nitro group onto the ring.

  • Reduction: The nitro group is subsequently reduced to an amino group. This can be achieved using various reducing agents, such as iron powder in an acidic medium or through catalytic hydrogenation.

  • Hydrolysis (Caustic Fusion): The resulting aminosulfonic acid is subjected to hydrolysis, typically by fusion with sodium hydroxide at elevated temperatures. This step replaces one of the sulfonic acid groups with a hydroxyl group, yielding H acid.

  • Purification: The crude H acid is purified to remove impurities and byproducts. A common purification method involves dissolving the crude product in a hot, slightly alkaline solution, treating it with activated charcoal and a filter aid like Celite, and then filtering the hot solution.[3][8] The purified H acid can then be precipitated by acidification.

Chemical Reactivity and Applications

The chemical reactivity of H acid is dictated by the interplay of its amino, hydroxyl, and sulfonic acid functionalities. Its most significant application lies in the synthesis of azo dyes.

Azo Coupling Reactions

H acid is a versatile coupling component in the formation of azo dyes. The site of coupling is pH-dependent:

  • Acidic Conditions: In an acidic medium, the diazonium salt couples ortho to the amino group.

  • Alkaline Conditions: Under alkaline conditions, coupling occurs ortho to the hydroxyl group.

This dual reactivity allows for the stepwise coupling of two different diazonium salts, leading to the formation of disazo and polyazo dyes with a wide range of colors and properties.[3][8]

Azo_Coupling cluster_coupling Azo Coupling of H Acid Diazonium_Salt_1 Ar-N₂⁺ Monoazo_Dye Monoazo Dye Diazonium_Salt_1->Monoazo_Dye Acidic pH H_Acid H Acid H_Acid->Monoazo_Dye Disazo_Dye Disazo Dye Monoazo_Dye->Disazo_Dye Diazonium_Salt_2 Ar'-N₂⁺ Diazonium_Salt_2->Disazo_Dye Alkaline pH

Figure 3: Schematic representation of the stepwise azo coupling of H acid.

Other Applications

Beyond its use in dye synthesis, H acid and its derivatives are finding applications in other areas:

  • Analytical Reagents: The reactivity of H acid makes it a useful reagent in various analytical methods.

  • Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

  • Biomedical Research: The fluorescent properties of some H acid derivatives have led to their investigation as probes and labels in biological systems.[9]

Safety and Handling

H acid is considered to be of low acute toxicity. However, it is classified as an irritant to the eyes, respiratory system, and skin.[3][6]

  • Hazard Codes: Xi (Irritant)[3]

  • Risk Statements: R36/37/38 - Irritating to eyes, respiratory system and skin.[3][6]

  • Safety Statements: S26 - In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. S36 - Wear suitable protective clothing.[3][6]

Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling H acid. Work should be conducted in a well-ventilated area or under a fume hood.

Conclusion

This compound (H acid) remains a molecule of significant industrial importance, primarily due to its indispensable role in the synthesis of azo dyes. Its rich and tunable reactivity, stemming from the presence of multiple functional groups, continues to be exploited for the creation of a diverse palette of colors. As research expands, the unique properties of H acid are poised to drive innovation in a variety of scientific and technological fields. A thorough understanding of its chemical properties, as detailed in this guide, is essential for its safe and effective utilization in both established and emerging applications.

References

H acid (90-20-0) molecular structure and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to H Acid (CAS 90-20-0): Structure, Properties, and Applications

Introduction

H acid, identified by the CAS number 90-20-0, is a cornerstone chemical intermediate with the IUPAC name 4-amino-5-hydroxynaphthalene-2,7-disulfonic acid.[1][2] This complex organic compound is derived from naphthalene and is of paramount importance in the chemical industry, primarily serving as a critical precursor in the synthesis of a wide array of azo dyes.[3][4][5] Its molecular structure, featuring amino, hydroxyl, and sulfonic acid functional groups, imparts unique reactive properties that allow for the creation of diverse and vibrant colorants.[3] While its principal application lies in the manufacturing of acid, direct, and reactive dyes for the textile, leather, and paper industries, H acid is also finding utility as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[3][5][6][7] This guide provides a comprehensive technical overview of H acid for researchers, scientists, and professionals in drug development and chemical synthesis.

Molecular Structure and Chemical Formula

H acid is an aromatic sulfonic acid characterized by a naphthalene core substituted with multiple functional groups that dictate its chemical behavior.

  • Chemical Formula: C₁₀H₉NO₇S₂[1][2][8][9]

  • IUPAC Name: 4-amino-5-hydroxynaphthalene-2,7-disulfonic acid[1][2]

  • Common Synonyms: 1-Amino-8-naphthol-3,6-disulfonic acid, 8-amino-1-naphthol-3,6-disulfonic acid, 1-Amino-8-hydroxynaphthalene-3,6-disulphonic acid.[1][8][9]

The spatial arrangement of the amino (-NH₂), hydroxyl (-OH), and two sulfonic acid (-SO₃H) groups on the naphthalene rings is fundamental to its utility as a dye intermediate.

Caption: Functional group composition of H acid.

Physicochemical Properties

The physical and chemical characteristics of H acid are crucial for its handling, storage, and application in synthesis. It is typically supplied as a gray or light brown crystalline powder.[10]

PropertyValueReference(s)
Molecular Weight 319.31 g/mol [1][9]
Appearance White to gray-yellow or light brown powder[9][10]
Melting Point >300 °C (decomposes)[9]
Solubility Slightly soluble in cold water; soluble in hot water (as sodium salt).[11]
Density ~1.9 g/cm³[9]
pKa Data available in IUPAC digitized datasets.[1]

Synthesis and Reactivity

Synthesis Overview

H acid is commercially produced from naphthalene through a multi-step synthesis involving a sequence of unit processes.[2][4] A common industrial route includes:

  • Sulfonation: Naphthalene is treated with sulfuric acid.

  • Nitration: The sulfonated naphthalene is nitrated using nitric acid.

  • Reduction: The nitro groups are reduced to amino groups.

  • Hydrolysis: The final step involves hydrolysis to yield H acid.[4][12]

Innovations in the synthesis process aim to reduce waste, such as developing methods that avoid tri-sulfonation and the use of iron powder for reduction, thereby minimizing secondary pollution.[12] An alternative route starts from 1,8-naphthalic anhydride, proceeding through sulfonation, ammoniation, Hofmann degradation, and hydrolysis.[13]

Key Reactivity: pH-Dependent Coupling

The most significant chemical property of H acid is its ability to act as a coupling component in azo dye synthesis. Critically, the site of the coupling reaction with a diazonium salt is controlled by the pH of the reaction medium.[11]

  • Acidic Conditions (pH < 7): Coupling occurs at the position ortho to the amino group (at the C2 position).

  • Alkaline Conditions (pH > 7): Coupling occurs at the position ortho to the hydroxyl group (at the C7 position).

This dual reactivity allows H acid to be used in a stepwise manner to produce complex disazo and polyazo dyes by first coupling with one diazonium salt under acidic conditions, and then with a second, different diazonium salt under alkaline conditions.[11][14] This versatility is the primary reason for its widespread use.

H_Acid_Coupling H_Acid H Acid Acid_Coupling Acidic Conditions (pH < 7) H_Acid->Acid_Coupling Diazonium1 Diazonium Salt 1 (Ar-N₂⁺) Diazonium1->Acid_Coupling Diazonium2 Diazonium Salt 2 (Ar'-N₂⁺) Alkaline_Coupling Alkaline Conditions (pH > 7) Diazonium2->Alkaline_Coupling Monoazo_Dye Monoazo Dye Intermediate Acid_Coupling->Monoazo_Dye Coupling ortho to -NH₂ group Disazo_Dye Disazo Dye (e.g., C.I. Acid Black 1) Alkaline_Coupling->Disazo_Dye Coupling ortho to -OH group Monoazo_Dye->Alkaline_Coupling

Caption: Stepwise coupling of H acid under different pH conditions.

Applications in Research and Industry

1. Azo Dye Manufacturing

The primary application of H acid is as an intermediate for azo dyes.[3][5] Its unique structure enables the synthesis of various dye classes:

  • Acid Dyes: Used for coloring protein fibers like wool and silk, as well as synthetic fibers like nylon.[3]

  • Direct Dyes: Applied to cellulosic fibers such as cotton.[3]

  • Reactive Dyes: Form covalent bonds with fibers, providing excellent color fastness.[3]

A classic example is the synthesis of C.I. Acid Black 1, which involves coupling diazotized p-nitroaniline to H acid in an acidic solution, followed by coupling with diazotized aniline in an alkaline solution.[14]

2. Pharmaceutical and Agrochemical Synthesis

Beyond dyes, H acid serves as a building block in the pharmaceutical and agrochemical sectors.[6] It is used in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[6] The growing global pharmaceutical market and ongoing research into new therapeutic agents are expected to increase demand for versatile intermediates like H acid.[6] Similarly, it is a precursor for certain herbicides, insecticides, and fungicides.[6]

Experimental Protocol: Conceptual Synthesis of a Disazo Dye

This protocol outlines the conceptual steps for synthesizing a disazo dye using H acid, demonstrating the principle of pH-dependent stepwise coupling.

Objective: To synthesize a disazo dye by coupling two different aromatic amines to H acid.

Materials:

  • Aromatic Amine 1 (e.g., p-nitroaniline)

  • Aromatic Amine 2 (e.g., aniline)

  • H acid

  • Sodium Nitrite (NaNO₂)

  • Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH)

  • Sodium Carbonate (Na₂CO₃)

  • Ice

Methodology:

Part 1: First Diazotization and Acid Coupling

  • Diazotization of Amine 1: Dissolve Aromatic Amine 1 in dilute HCl and cool the solution to 0-5°C in an ice bath. Add a pre-cooled aqueous solution of sodium nitrite dropwise while maintaining the low temperature.

    • Causality: The cold, acidic conditions are essential to form the unstable diazonium salt (Ar-N₂⁺Cl⁻) and prevent its premature decomposition.

  • Acid Coupling: Prepare a solution of H acid in water. Slowly add the freshly prepared diazonium salt solution to the H acid solution while maintaining the temperature at 0-5°C and ensuring the pH remains acidic (pH 4-5), using sodium carbonate if needed for buffering.

    • Causality: The acidic pH directs the electrophilic diazonium salt to couple at the electron-rich position ortho to the activating amino group of H acid.

Part 2: Second Diazotization and Alkaline Coupling

  • Diazotization of Amine 2: In a separate vessel, perform the diazotization of Aromatic Amine 2 using the same procedure as in Step 1.

  • Alkaline Coupling: Take the monoazo dye solution from Part 1. Make the solution alkaline (pH 8-9) by adding a solution of sodium hydroxide or sodium carbonate. Cool the solution to 5-10°C.

    • Causality: Shifting to an alkaline pH deprotonates the hydroxyl group of H acid, making the ortho position the most nucleophilic site for the second coupling reaction.

  • Final Coupling: Slowly add the second diazonium salt solution (from Step 3) to the alkaline monoazo dye solution. Stir until the reaction is complete.

  • Isolation: The resulting disazo dye can be precipitated from the solution by adding salt (salting out), followed by filtration, washing, and drying.

Self-Validation: The success of the synthesis can be monitored at each stage using techniques like Thin Layer Chromatography (TLC) to check for the consumption of reactants and the formation of intermediates and the final product. The final dye's structure can be confirmed by spectroscopic methods (UV-Vis, NMR, MS), and its color and purity can be assessed.

Conclusion

H acid (90-20-0) is a highly versatile and indispensable chemical intermediate. Its value is rooted in its unique molecular architecture, which allows for controlled, pH-dependent coupling reactions. This property has made it a cornerstone of the azo dye industry for over a century, enabling the creation of a vast palette of colors with tailored properties. As the chemical industry evolves, the application of H acid is expanding into high-value sectors such as pharmaceuticals and agrochemicals, underscoring its continued importance in modern organic synthesis. A thorough understanding of its structure, properties, and reactivity is essential for any scientist or researcher working in these fields.

References

Synthesis of 4-Amino-5-hydroxy-2,7-naphthalenedisulfonic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid, commonly known in the industry as H-acid, is a crucial intermediate in the synthesis of a wide array of azo dyes.[1][2][3] Its molecular structure, featuring amino, hydroxyl, and sulfonic acid functional groups, allows for versatile chemical modifications, making it a cornerstone in the production of vibrant and stable colorants for textiles, leather, and paper.[4] This technical guide provides an in-depth exploration of the primary industrial synthesis pathway of H-acid, starting from naphthalene. The narrative delves into the mechanistic underpinnings of each synthetic step, offering field-proven insights into the experimental choices that govern the efficiency and purity of the final product.

The Industrial Synthesis Pathway: From Naphthalene to H-Acid

The commercial production of H-acid is a multi-step process that begins with the sulfonation of naphthalene, followed by nitration, reduction, and finally, hydrolysis.[5] An alternative route commences with 1,8-naphthalic anhydride, involving sulfonation, ammoniation, Hofmann degradation, and hydrolysis.[6][7] This guide will focus on the more traditional and widely practiced naphthalene-based synthesis.

Step 1: Sulfonation of Naphthalene to 2,7-Naphthalenedisulfonic Acid

The initial step in the synthesis of H-acid is the disulfonation of naphthalene. The primary objective is to selectively synthesize 2,7-naphthalenedisulfonic acid, as the positioning of the sulfonic acid groups dictates the substitution pattern in the subsequent nitration step.

The sulfonation of naphthalene is a temperature-dependent reaction. At lower temperatures, the kinetically favored product is naphthalene-1-sulfonic acid, while at higher temperatures, the thermodynamically more stable naphthalene-2-sulfonic acid is the major product.[8] To achieve disubstitution at the 2 and 7 positions, a multi-stage sulfonation process is often employed.

A typical industrial protocol involves reacting naphthalene with concentrated sulfuric acid under inert gas protection.[9] The reaction may be carried out in stages with increasing temperatures to facilitate the formation of the desired disulfonic acid isomer. For instance, an initial sulfonation can be performed at a lower temperature, followed by the addition of more sulfuric acid or oleum and heating to a higher temperature to promote the formation of the 2,7-disubstituted product.[10][11]

Step 2: Nitration of 2,7-Naphthalenedisulfonic Acid

The subsequent step is the dinitration of 2,7-naphthalenedisulfonic acid to yield 1,8-dinitronaphthalene-3,6-disulfonic acid. The sulfonic acid groups already present on the naphthalene ring direct the incoming nitro groups to the 1 and 8 positions.

This electrophilic aromatic substitution is typically carried out using a nitrating agent, such as fuming nitric acid, in the presence of sulfuric acid.[12][13] The reaction is highly exothermic and requires careful temperature control to prevent side reactions and ensure safety. The reaction mixture is often cooled before the addition of the nitrating agent.

Step 3: Reduction of 1,8-Dinitronaphthalene-3,6-disulfonic Acid

The reduction of the two nitro groups on the naphthalene ring to amino groups is a critical step in forming 1,8-diaminonaphthalene-3,6-disulfonic acid. A common method for this reduction in an industrial setting is the use of iron powder in an acidic medium.[13] Catalytic hydrogenation is another viable method, where hydrogen gas is used in the presence of a catalyst, such as palladium on carbon (Pd/C).[1][14][15] The choice of reducing agent and conditions can influence the yield and purity of the resulting diamine.

Step 4: Hydrolysis of 1,8-Diaminonaphthalene-3,6-disulfonic Acid to H-Acid

The final step in the synthesis is the conversion of 1,8-diaminonaphthalene-3,6-disulfonic acid to this compound (H-acid). This is achieved through a hydrolysis reaction, often carried out under acidic conditions at elevated temperatures.[1] This step selectively replaces one of the amino groups with a hydroxyl group. The precise conditions, including the concentration of the acid and the reaction temperature and time, are crucial for maximizing the yield of H-acid and minimizing the formation of byproducts.[1]

An alternative and historically significant method for introducing the hydroxyl group is through alkali fusion.[16][17][18][19] In this process, an aminated naphthalenesulfonic acid is heated with a strong base like sodium hydroxide at high temperatures.[16][17][18][19][20] This harsh reaction condition facilitates the nucleophilic substitution of a sulfonate or other leaving group with a hydroxyl group.

Experimental Protocols

The following is a representative, step-by-step methodology for the synthesis of H-acid.

Step 1: Synthesis of 2,7-Naphthalenedisulfonic Acid

  • Charge a reaction vessel with industrial-grade naphthalene and heat it to a molten state (approximately 80-90 °C) under a nitrogen atmosphere.[9]

  • Slowly add concentrated sulfuric acid (98%) to the molten naphthalene while maintaining the temperature. The molar ratio of naphthalene to sulfuric acid is a critical parameter to control the extent of sulfonation.[9]

  • After the initial addition, raise the temperature to promote the formation of the disulfonic acid. The reaction may be carried out at temperatures up to 180-190 °C for several hours.[10]

  • Upon completion, the reaction mixture is cooled and can be worked up by dilution with water and subsequent isolation of the 2,7-naphthalenedisulfonic acid, often as a salt.[10]

Step 2: Synthesis of 1,8-Dinitronaphthalene-3,6-disulfonic Acid

  • Dissolve the 2,7-naphthalenedisulfonic acid obtained from the previous step in concentrated sulfuric acid in a reaction vessel equipped with cooling.

  • Cool the solution to a low temperature (e.g., 0-10 °C).

  • Slowly add fuming nitric acid (98%) dropwise to the cooled solution while vigorously stirring and maintaining the low temperature.[12]

  • After the addition is complete, allow the reaction to proceed for a specified time, monitoring the progress by a suitable analytical method like HPLC.[21]

  • Once the reaction is complete, the product, 1,8-dinitronaphthalene-3,6-disulfonic acid, is isolated by dilution with water, which causes it to precipitate.[12]

Step 3: Synthesis of 1,8-Diaminonaphthalene-3,6-disulfonic Acid

  • Suspend the 1,8-dinitronaphthalene-3,6-disulfonic acid in water or a dilute acid solution in a reaction vessel.

  • Add a reducing agent, such as iron powder, portion-wise while stirring.[13]

  • The reaction is often exothermic, and the temperature may need to be controlled.

  • The reaction is monitored until the disappearance of the starting dinitro compound.

  • After the reduction is complete, the reaction mixture is filtered to remove the iron sludge, and the resulting solution of 1,8-diaminonaphthalene-3,6-disulfonic acid is carried forward to the next step.

Step 4: Synthesis of this compound (H-Acid)

  • Take the aqueous solution of 1,8-diaminonaphthalene-3,6-disulfonic acid and adjust the acidity with sulfuric acid.

  • Heat the acidic solution to a high temperature (e.g., 130-135 °C) and maintain it for several hours to facilitate hydrolysis.[1]

  • Monitor the reaction for the formation of H-acid and the disappearance of the starting diamine.

  • Upon completion, cool the reaction mixture to induce the crystallization of the H-acid product.[7]

  • The precipitated H-acid is then isolated by filtration, washed, and dried.[22]

Quantitative Data Summary

StepReactantsKey ConditionsProductTypical YieldPurity
1. Sulfonation Naphthalene, Conc. H₂SO₄90-190°C, inert atmosphere2,7-Naphthalenedisulfonic acid>90%~93%
2. Nitration 2,7-Naphthalenedisulfonic acid, Fuming HNO₃, H₂SO₄0-10°C1,8-Dinitronaphthalene-3,6-disulfonic acid~85%>98%
3. Reduction 1,8-Dinitronaphthalene-3,6-disulfonic acid, Fe powder or H₂/Pd-CAcidic medium or under H₂ pressure1,8-Diaminonaphthalene-3,6-disulfonic acid>95%>98%
4. Hydrolysis 1,8-Diaminonaphthalene-3,6-disulfonic acid, H₂SO₄130-135°CThis compound (H-acid)~90%>98%

Visualizing the Synthesis Pathway

H_Acid_Synthesis Naphthalene Naphthalene NDSA 2,7-Naphthalenedisulfonic acid Naphthalene->NDSA Sulfonation (H₂SO₄, Δ) DNNDSA 1,8-Dinitronaphthalene-3,6- disulfonic acid NDSA->DNNDSA Nitration (HNO₃, H₂SO₄) DANDSA 1,8-Diaminonaphthalene-3,6- disulfonic acid DNNDSA->DANDSA Reduction (Fe/H⁺ or H₂/Pd-C) H_Acid 4-Amino-5-hydroxy-2,7- naphthalenedisulfonic acid (H-Acid) DANDSA->H_Acid Hydrolysis (H₂SO₄, Δ)

Caption: Synthesis pathway of H-acid from naphthalene.

Conclusion

The synthesis of this compound is a well-established industrial process that requires careful control over reaction conditions to ensure high yield and purity. Each step, from the initial sulfonation of naphthalene to the final hydrolysis, plays a critical role in the formation of this important dye intermediate. Understanding the underlying chemical principles and the rationale behind the specific experimental parameters is paramount for researchers and professionals in the field of dye chemistry and drug development. The continuous optimization of this synthesis pathway, with a focus on greener and more efficient methods, remains an active area of research and development.

References

Physicochemical properties of H acid dye intermediate

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Physicochemical Properties of H Acid

Authored by a Senior Application Scientist

Abstract

H acid (8-amino-1-naphthol-3,6-disulfonic acid) is a cornerstone intermediate in the synthesis of azo dyes, enabling the creation of a wide spectrum of colors for various applications, particularly in the textile industry.[1] Its utility is deeply rooted in its unique molecular structure, which imparts a versatile set of physicochemical properties. This guide provides a comprehensive examination of these properties, including molecular identity, solubility, thermal stability, acid-base characteristics, and spectral behavior. We will explore the causality behind its pH-dependent reactivity and provide field-proven, self-validating experimental protocols for the characterization of this vital compound.

Molecular Identity and Structure

H acid, with the CAS number 90-20-0, is a naphthalenic compound substituted with amino, hydroxyl, and sulfonic acid functional groups.[2] These groups are the primary determinants of its chemical behavior and dyeing capabilities.

The fundamental structural and identifying properties are summarized below.

PropertyValueSource
IUPAC Name 4-amino-5-hydroxynaphthalene-2,7-disulfonic acid[2]
Common Names H acid, 1-Amino-8-naphthol-3,6-disulfonic acid[2][3][4]
CAS Number 90-20-0[1][2]
Molecular Formula C₁₀H₉NO₇S₂[2][4]
Molecular Weight 319.31 g/mol [2][5]
Appearance Gray powder or white crystals[4][5]

The spatial arrangement of the functional groups on the naphthalene core is critical. The proximity of the amino and hydroxyl groups, combined with the electron-withdrawing nature of the sulfonic acid groups, creates a molecule with distinct reactive sites whose accessibility is governed by pH.

Caption: Chemical structure of H acid.

Solubility Profile

The solubility of H acid is dominated by the presence of two highly polar sulfonic acid groups, which confer significant aqueous solubility, especially in its salt form.

Aqueous and Solvent Solubility

The solubility behavior is a critical parameter for its application in aqueous dyeing baths.

SolventSolubilityRemarksSource
Cold Water Slightly SolubleSolubility increases significantly with temperature.[4][5]
Hot Water Readily SolubleForms a clear solution, ideal for stock solutions.[4]
Alkaline Solutions SolubleThe acidic protons of the sulfonic and hydroxyl groups are removed, forming highly soluble salts.[5]
Alcohol (Ethanol) Slightly SolubleGenerally poor solubility in less polar organic solvents.[5][6]
Ether Slightly SolubleInsoluble in non-polar organic solvents.[5]

The monosodium salt of H acid is described as a gray powder that is slightly soluble in cold water.[4] The disodium salt, however, is very soluble in water.[4] This highlights the importance of pH in controlling the dissolution of H acid for industrial preparations.

Thermal Properties

H acid exhibits high thermal stability, a necessary trait for dye intermediates that may be subjected to elevated temperatures during synthesis and application processes.

  • Melting Point: Decomposes at temperatures above 300°C.[4]

  • Thermal Stability: Generally considered to have good thermal stability under normal handling and storage conditions.[3] Overheating should be avoided to prevent thermal decomposition.[7]

The absence of a distinct melting point is characteristic of complex organic salts that decompose before melting. This high decomposition temperature indicates strong intermolecular forces within the crystal lattice.

Acid-Base Properties and pKa Values

The reactivity of H acid is fundamentally controlled by the protonation state of its amino and hydroxyl groups, which is, in turn, dictated by the pH of the solution. The molecule possesses multiple ionizable centers: two strongly acidic sulfonic acid groups, a weakly basic amino group, and a weakly acidic hydroxyl group.

  • Sulfonic Acid Groups (-SO₃H): These are strong acids with estimated pKa values well below 0. They will be fully deprotonated (as -SO₃⁻) in all but the most extremely acidic conditions.[8][9]

  • Anilinium Ion (-NH₃⁺): The conjugate acid of the amino group. The pKa for anilinium ions is typically around 4.6.[8] This means that below pH ~4, the amino group will be predominantly protonated (-NH₃⁺), and above this pH, it will be in its neutral form (-NH₂).

  • Phenolic Group (-OH): The hydroxyl group on the naphthalene ring is a weak acid, similar to phenol (pKa ~9.9).[8] It will be protonated at neutral and acidic pH and will deprotonate to form a phenoxide ion (-O⁻) under alkaline conditions (pH > 10).

This pH-dependent ionization is the causal factor behind its selective coupling reactivity.

Experimental Protocol: Potentiometric Titration for pKa Determination

This protocol provides a self-validating method to experimentally determine the pKa values of the amino and hydroxyl groups.

Principle: A solution of H acid is titrated with a strong base (e.g., NaOH), and the pH is monitored continuously. The points of half-equivalence on the resulting titration curve correspond to the pKa values of the ionizable groups.

Methodology:

  • Preparation: Prepare a 0.01 M solution of H acid in deionized water. Calibrate a pH meter using standard buffers (pH 4, 7, and 10).

  • Titration Setup: Place 50 mL of the H acid solution in a beaker with a magnetic stirrer. Immerse the calibrated pH electrode and a temperature probe.

  • Titration: Add standardized 0.1 M NaOH solution in small, precise increments (e.g., 0.1 mL) from a burette.

  • Data Collection: Record the pH value after each addition of NaOH, allowing the reading to stabilize.

  • Analysis: Plot pH (y-axis) versus the volume of NaOH added (x-axis). The resulting curve will show inflection points corresponding to the equivalence points. The pKa values are determined from the pH at the half-equivalence points. The first shallow equivalence point relates to the amino group's conjugate acid, while the second, at a higher pH, relates to the hydroxyl group.

pKa_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis prep_solution Prepare 0.01 M H Acid Solution setup Immerse Electrode in H Acid Solution prep_solution->setup calibrate_ph Calibrate pH Meter (pH 4, 7, 10) calibrate_ph->setup titrate Add 0.1 M NaOH in Increments setup->titrate record Record pH after each Addition titrate->record allow to stabilize record->titrate plot Plot pH vs. Volume of NaOH record->plot analyze Identify Half-Equivalence Points plot->analyze determine_pka pH at Half-Equivalence = pKa analyze->determine_pka

Caption: Workflow for pKa determination via potentiometric titration.

Spectral Properties

UV-Visible spectroscopy is a powerful tool for characterizing H acid and monitoring its reactions. The absorption spectrum of H acid is sensitive to the pH of the solution, a direct consequence of the protonation states of its functional groups.

pH ConditionMaximum Absorption (λmax)Source
pH 2.03339 nm[10]
Not specified338.8 nm, 239 nm, 220 nm[11]

The shift in λmax with pH is a key indicator of structural changes. For instance, the deprotonation of the hydroxyl group under alkaline conditions creates a phenoxide ion, which alters the electronic structure of the chromophore and shifts the absorption to a longer wavelength (a bathochromic shift).

Reactivity: The Basis of Dye Synthesis

The paramount chemical property of H acid is its ability to act as a coupling component in azo dye synthesis. Crucially, it can couple with two different diazonium salts in a stepwise manner, governed by pH.[1][12]

  • Acidic Conditions (pH < 7): Under acidic conditions, the amino group (-NH₂) is the more powerful activating group. Coupling with a diazonium salt occurs at the position ortho to the amino group.[4]

  • Alkaline Conditions (pH > 7): Under alkaline conditions, the hydroxyl group deprotonates to form a highly activating phenoxide group (-O⁻). Coupling then occurs at the position ortho to the hydroxyl group.[4][12]

This dual-reactivity allows for the synthesis of complex disazo dyes, where one diazonium salt is coupled under acidic conditions, followed by a second, different diazonium salt coupled under alkaline conditions.[12]

Reactivity_Pathway H_Acid H Acid Acid_Coupling Acidic Coupling (ortho to -NH₂) H_Acid->Acid_Coupling Diazo1 Diazonium Salt 1 (Ar-N₂⁺) Diazo1->Acid_Coupling Diazo2 Diazonium Salt 2 (Ar'-N₂⁺) Alkaline_Coupling Alkaline Coupling (ortho to -OH) Diazo2->Alkaline_Coupling Monoazo_Dye Monoazo Intermediate Acid_Coupling->Monoazo_Dye Step 1 Monoazo_Dye->Alkaline_Coupling Disazo_Dye Disazo Dye Product Alkaline_Coupling->Disazo_Dye Step 2

Caption: pH-dependent stepwise coupling of H acid in disazo dye synthesis.

Conclusion

The physicochemical properties of H acid are intrinsically linked to its molecular structure. Its aqueous solubility, high thermal stability, and, most importantly, its pH-dependent spectral properties and reactivity make it an exceptionally versatile and indispensable intermediate in the dye manufacturing industry. A thorough understanding of these properties, grounded in robust analytical protocols, is essential for researchers and development professionals to optimize synthesis, ensure product consistency, and drive innovation in color chemistry.

References

An In-Depth Technical Guide to the Fluorescence Spectrum of 4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid (H-acid)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the fluorescence properties of 4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid, commonly known as H-acid. As a vital chemical intermediate in the synthesis of azo dyes, the inherent fluorescence of H-acid presents significant opportunities for its application as a fluorescent probe in various scientific and biomedical fields.[1] This document delves into the core principles governing its fluorescence, the profound influence of environmental factors, and detailed methodologies for its characterization.

Introduction to this compound (H-acid)

This compound is a water-soluble, sulfonated aminonaphthol derivative.[1] Its molecular structure, characterized by a naphthalene core substituted with amino, hydroxyl, and sulfonic acid groups, is the foundation of its unique photophysical properties. The presence of both electron-donating (amino and hydroxyl) and electron-withdrawing (sulfonic acid) groups on the aromatic ring system gives rise to its fluorescent nature.

Chemical Structure of this compound:

Structure of this compound.

While extensively utilized in the dye industry, the intrinsic fluorescence of H-acid remains a comparatively underexplored area with significant potential. This guide aims to bridge this knowledge gap.

The Physicochemical Basis of H-acid Fluorescence

The fluorescence of H-acid originates from the π-conjugated system of the naphthalene ring, which is modulated by the attached functional groups. The amino and hydroxyl groups act as auxochromes, enhancing the fluorescence intensity, while the sulfonic acid groups contribute to its high water solubility.

A key characteristic of H-acid's fluorescence is its pronounced sensitivity to the local chemical environment, particularly pH. The protonation and deprotonation of the amino and hydroxyl moieties significantly alter the electronic structure of the molecule, leading to distinct changes in its absorption and emission spectra. This pH-dependent fluorescence is the cornerstone of its potential as a ratiometric fluorescent sensor.

Qualitative observations describe the acid salt of H-acid as having a red fluorescence with a bluish tint, which transitions to a red-purple color under alkaline conditions.[2] This visible change underscores the substantial spectral shifts that occur across the pH spectrum.

In-depth Analysis of the Fluorescence Spectrum

A comprehensive understanding of H-acid's fluorescence requires a quantitative analysis of its spectral properties. This section outlines the critical parameters and the methodologies for their determination.

The Profound Impact of pH on Fluorescence

The fluorescence of H-acid is intricately linked to the pH of its environment. The protonation states of the amino and hydroxyl groups dictate the electronic transitions and, consequently, the absorption and emission characteristics.

Expected pH-Dependent Spectral Behavior:

  • Acidic Conditions: In acidic solutions, both the amino and hydroxyl groups are protonated. This state is expected to have a distinct absorption maximum (λ_abs_) and a corresponding fluorescence emission maximum (λ_em_).

  • Neutral Conditions: As the pH increases, the hydroxyl group, being more acidic than the amino group, will likely deprotonate first. This will result in a shift in the absorption and emission spectra.

  • Alkaline Conditions: In strongly basic solutions, both the hydroxyl and amino groups will be deprotonated, leading to another distinct set of absorption and emission wavelengths.

The existence of these different fluorescent species at various pH levels makes H-acid a potential candidate for ratiometric pH sensing.

Experimental Protocol for Investigating the Effect of pH:

  • Preparation of Buffer Solutions: Prepare a series of buffer solutions covering a wide pH range (e.g., pH 2 to 12) with constant ionic strength.

  • Sample Preparation: Prepare a stock solution of H-acid in deionized water. For each measurement, dilute the stock solution to a final concentration of approximately 10 µM in the respective buffer solution.

  • Absorption Spectroscopy: Record the absorption spectrum of each sample using a UV-Vis spectrophotometer to identify the different absorbing species and any isosbestic points.

  • Fluorescence Spectroscopy: For each sample, record the fluorescence emission spectrum using a spectrofluorometer. It is crucial to excite the sample at a wavelength where all species absorb to some extent, or at an isosbestic point if one exists.

  • Data Analysis: Plot the fluorescence intensity at specific emission wavelengths as a function of pH to determine the pKa values associated with the fluorescent species.

Workflow for pH-dependent fluorescence analysis of H-acid.

Solvatochromism: The Influence of Solvent Polarity

The fluorescence spectrum of H-acid is also expected to be sensitive to the polarity of the solvent, a phenomenon known as solvatochromism.[3] Changes in solvent polarity can alter the energy levels of the ground and excited states of the fluorophore, leading to shifts in the emission maximum. Naphthalene derivatives are known to exhibit solvatochromic shifts in their fluorescence spectra.[4]

Expected Solvatochromic Behavior:

The presence of polar functional groups in H-acid suggests that its excited state may have a different dipole moment than its ground state. Therefore, in more polar solvents, the excited state is likely to be stabilized to a greater extent, resulting in a red-shift (bathochromic shift) of the emission spectrum.

Experimental Protocol for Solvatochromic Studies:

  • Solvent Selection: Choose a range of solvents with varying polarities (e.g., dioxane, ethanol, methanol, water).

  • Sample Preparation: Prepare solutions of H-acid in each solvent at a consistent, low concentration (e.g., 10 µM).

  • Spectroscopic Measurements: Record the absorption and fluorescence emission spectra for each sample.

  • Data Analysis: Plot the emission maximum (λ_em_) against a solvent polarity scale (e.g., the Reichardt ET(30) scale) to quantify the solvatochromic effect.

Quantitative Fluorescence Parameters: Quantum Yield and Lifetime

To fully characterize the fluorescence of H-acid, it is essential to determine its fluorescence quantum yield (ΦF) and fluorescence lifetime (τ).

  • Fluorescence Quantum Yield (ΦF): This parameter represents the efficiency of the fluorescence process, defined as the ratio of the number of photons emitted to the number of photons absorbed. It is a critical parameter for evaluating the brightness of a fluorophore.

  • Fluorescence Lifetime (τ): This is the average time a molecule spends in the excited state before returning to the ground state.[5] It is an intrinsic property of a fluorophore and can be sensitive to its local environment.

Methodology for Quantum Yield Determination (Relative Method):

The comparative method is a widely used technique for determining fluorescence quantum yield.[6]

  • Standard Selection: Choose a well-characterized fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region to H-acid (e.g., quinine sulfate in 0.1 M H2SO4).

  • Absorbance Measurements: Prepare a series of dilute solutions of both the standard and H-acid and measure their absorbance at the excitation wavelength. The absorbance should be kept below 0.1 to avoid inner filter effects.

  • Fluorescence Measurements: Record the fluorescence emission spectra of all solutions under identical instrument settings.

  • Calculation: The quantum yield of the sample (ΦX) can be calculated using the following equation:

    ΦX = ΦST * (GradX / GradST) * (η2X / η2ST)

    where Φ is the quantum yield, Grad is the gradient of the plot of integrated fluorescence intensity versus absorbance, and η is the refractive index of the solvent. The subscripts X and ST refer to the unknown sample and the standard, respectively.

G A Prepare dilute solutions of H-acid and standard B Measure absorbance at excitation wavelength (<0.1) A->B C Measure fluorescence emission spectra B->C D Integrate fluorescence intensity C->D E Plot integrated intensity vs. absorbance D->E F Calculate gradients (Grad_X, Grad_ST) E->F G Calculate quantum yield (Φ_X) F->G

Workflow for relative quantum yield measurement.

Methodology for Fluorescence Lifetime Measurement:

Time-Correlated Single Photon Counting (TCSPC) is the most common and accurate method for measuring fluorescence lifetimes in the nanosecond range.[5]

  • Instrumentation: Utilize a TCSPC system equipped with a pulsed light source (e.g., a picosecond laser diode or LED) and a sensitive detector.

  • Sample Preparation: Prepare a dilute solution of H-acid in the desired solvent or buffer.

  • Data Acquisition: Excite the sample with the pulsed light source and collect the emitted photons. The TCSPC electronics measure the time delay between the excitation pulse and the arrival of each photon.

  • Data Analysis: The collected data is used to construct a fluorescence decay curve, which is then fitted to an exponential decay model to extract the fluorescence lifetime (τ).

Practical Applications and Future Directions

The pH-sensitive fluorescence of H-acid opens up possibilities for its use in various applications:

  • Fluorescent pH Indicators: Its distinct fluorescence at different pH values makes it a promising candidate for the development of ratiometric pH sensors for biological and environmental applications.

  • Cellular Imaging: With appropriate derivatization to improve cell permeability and targeting, H-acid-based probes could be used to visualize pH changes in cellular compartments.

  • Drug Development: The fluorescence properties could be exploited to develop fluorescent assays for screening drug candidates that modulate pH-dependent biological processes.

Further research should focus on a detailed photophysical characterization of H-acid across a wide range of conditions to build a comprehensive database of its spectral properties. Additionally, synthetic modifications of the H-acid scaffold could lead to the development of new fluorescent probes with tailored properties for specific applications.

Summary of Key Physicochemical and Fluorescence Properties

PropertyValue/DescriptionSource
Chemical Formula C10H9NO7S2[2]
Molar Mass 319.31 g/mol [2]
Appearance Colorless crystals or white to gray-yellow powder[2][7]
Solubility Slightly soluble in cold water; soluble in alkali solutions[2]
Fluorescence (Acidic) Red with a microstrip blue[2]
Fluorescence (Alkaline) Red-purple[2]
pKa (Predicted) -0.95 ± 0.40[7]

References

Solubility of H acid in water and organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The Solubility Profile of H-Acid (4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid): A Technical Guide

Executive Summary

H-acid (CAS 90-20-0), chemically known as this compound, is a pivotal intermediate in the chemical industry, primarily for the synthesis of a wide range of azo dyes.[1][2] Its utility, however, extends into the pharmaceutical sector, where it serves as a versatile building block in the synthesis of medicinal compounds.[2][3] The solubility of H-acid is a critical parameter that dictates its handling, reactivity, purification, and formulation. This guide provides a comprehensive analysis of the solubility of H-acid in aqueous and organic systems, grounded in its fundamental molecular structure. We will explore the profound influence of pH and temperature, detail authoritative experimental protocols for solubility determination, and discuss the implications of these properties for research and development.

Introduction to H-Acid (CAS 90-20-0)

Chemical Identity and Structure

H-acid is an aromatic organic compound derived from naphthalene. Its structure is characterized by a naphthalene bicyclic core substituted with four distinct functional groups: one amino (-NH2) group, one hydroxyl (-OH) group, and two sulfonic acid (-SO3H) groups.[4] This unique combination of acidic and basic moieties imparts a complex and highly polar character to the molecule.

  • Systematic Name: this compound

  • Common Name: H-acid, 1-Amino-8-naphthol-3,6-disulfonic acid[1]

  • CAS Number: 90-20-0[1]

  • Molecular Formula: C₁₀H₉NO₇S₂[4]

  • Molecular Weight: 319.31 g/mol [4]

Physicochemical Properties

H-acid is typically supplied as a greyish-white or brown crystalline powder.[1][5] It has a very high melting point, reportedly over 300°C, which is characteristic of its stable, salt-like nature in solid form.[6]

Industrial and Research Significance

The primary industrial application of H-acid is in the manufacturing of over 90 different acidic, direct, and reactive azo dyes used for coloring textiles, paper, and leather.[2][3] In the pharmaceutical industry, its value lies in its function as a highly polar, water-soluble intermediate, enabling specific synthetic pathways for more complex molecules.[1][2]

The Molecular Basis of H-Acid Solubility

The solubility behavior of H-acid is a direct consequence of its molecular architecture. The principle of "like dissolves like" governs its interactions with various solvents.

Role of Functional Groups: A Deep Dive

H-acid's solubility is dominated by its four polar functional groups, which can engage in strong intermolecular interactions with solvent molecules.

  • Sulfonic Acid Groups (-SO₃H): These are extremely strong acidic groups. They readily donate their protons in polar solvents like water, forming sulfonate anions (-SO₃⁻). This ionization dramatically increases the molecule's polarity and its capacity for strong ion-dipole interactions with water, making them the primary drivers of its aqueous solubility.[7][8]

  • Hydroxyl Group (-OH): As a phenolic hydroxyl group, it is weakly acidic. It can act as both a hydrogen bond donor (donating the H) and a hydrogen bond acceptor (via the lone pairs on the oxygen).

  • Amino Group (-NH₂): As an anilinic amino group, it is weakly basic and can accept a proton in acidic conditions to form an ammonium cation (-NH₃⁺). Like the hydroxyl group, it is also a potent hydrogen bond donor and acceptor.

The combined effect of these groups, particularly the two ionic sulfonic acid moieties, makes H-acid an exceptionally polar molecule.

Visualization of Molecular Interactions

The diagram below illustrates how the functional groups on the H-acid molecule can interact with surrounding water molecules through hydrogen bonding and ion-dipole forces, leading to its dissolution.

G cluster_HAcid H-Acid Molecule cluster_Water Water Molecules HAcid Naphthalene Core SO3H1 -SO₃⁻ HAcid->SO3H1 Sulfonate SO3H2 -SO₃⁻ HAcid->SO3H2 Sulfonate OH -OH HAcid->OH Hydroxyl NH2 -NH₂ HAcid->NH2 Amino W1 H₂O SO3H1->W1 Ion-Dipole W2 H₂O SO3H2->W2 Ion-Dipole W3 H₂O OH->W3 H-Bond W4 H₂O NH2->W4 H-Bond

Caption: Interactions between H-acid functional groups and water molecules.

Aqueous Solubility Profile

Solubility in Water: Qualitative and Quantitative Data

While precise quantitative solubility data for H-acid is not widely published, its qualitative behavior is well-documented. It is generally described as being slightly soluble in cold water, with solubility increasing in hot water.[6][9] The presence of the two sulfonic acid groups ensures a significant degree of water solubility compared to its parent naphthalene structure.[7][10]

Table 1: Qualitative Solubility of H-Acid in Aqueous Systems

Solvent SystemTemperatureSolubilityReference(s)
Cold WaterAmbientSlightly Soluble[6]
Hot WaterElevatedSolubleInferred from dye synthesis protocols
Dilute Alkali (e.g., NaOH)AmbientSoluble[5][6][9]
Dilute Mineral AcidAmbientSoluble[7]
The Critical Influence of pH

The solubility of H-acid is highly dependent on the pH of the aqueous medium, due to the presence of both acidic and basic functional groups.[7] The ionization state of the molecule changes significantly with pH, altering its interaction with water.

  • Strongly Acidic Conditions (pH < 1): The amino group is protonated (-NH₃⁺), while the sulfonic acid groups remain ionized (-SO₃⁻). The hydroxyl group is protonated (-OH). The molecule carries a net negative charge and is generally soluble.[7]

  • Moderately Acidic to Neutral Conditions (pH 2-7): The amino group is neutral (-NH₂), and the sulfonic acid groups are ionized (-SO₃⁻). The molecule exists as a zwitterion with a net charge of -2, contributing to its water solubility. A 1% solution is reported to have a pH between 2 and 4.[1]

  • Alkaline Conditions (pH > 9): In addition to the ionized sulfonic acid groups, the phenolic hydroxyl group deprotonates to form a phenoxide ion (-O⁻). This increases the net negative charge on the molecule to -3, leading to significantly enhanced solubility. This is consistent with reports that H-acid is "soluble in alkali and alkali solution such as caustic soda".[6][9]

G cluster_legend Ionization States & Solubility low_ph Low pH (<1) -SO₃⁻, -OH, -NH₃⁺ Net Charge: -1 mid_ph Mid pH (2-7) -SO₃⁻, -OH, -NH₂ Net Charge: -2 low_ph->mid_ph Increase pH high_ph High pH (>9) -SO₃⁻, -O⁻, -NH₂ Net Charge: -3 mid_ph->high_ph Increase pH l1 Solubility increases with ionization ->

Caption: pH-dependent ionization and its effect on H-acid solubility.

Solubility in Organic Solvents

Overview of Solubility in Polar and Non-polar Solvents

Given its extremely polar and ionic character in aqueous solution, H-acid exhibits very limited solubility in most organic solvents.

  • Non-polar Solvents (e.g., Hexane, Toluene): Insoluble. There are no favorable interactions to overcome the strong intermolecular forces within the H-acid crystal lattice.

  • Polar Aprotic Solvents (e.g., Acetone, DMF, DMSO): While these solvents are polar, they are generally poor at solvating the highly charged sulfonate anions. Solubility is expected to be very low. Some related compounds are noted to be soluble in polar aprotic solvents like DMSO and DMF, but H-acid's multiple ionic groups likely limit this.[12]

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding. However, their lower dielectric constant compared to water makes them less effective at solvating the ionic sulfonate groups. Solubility is expected to be low but potentially higher than in aprotic or non-polar solvents.

Table 2: Qualitative Solubility of H-Acid in Common Organic Solvents

SolventTypeExpected SolubilityRationale
Methanol / EthanolPolar ProticVery LowPoor solvation of sulfonate ions
AcetonePolar AproticVery Low / InsolublePoor solvation of ions
Dimethyl Sulfoxide (DMSO)Polar AproticVery LowLess effective than water at solvating multiple ionic groups
DichloromethaneNon-polarInsolublePolarity mismatch
HexaneNon-polarInsolublePolarity mismatch

Experimental Determination of H-Acid Solubility

For researchers requiring precise solubility data for specific applications, the shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[13][14]

Principle of the Shake-Flask Equilibrium Method

The method involves adding an excess amount of the solid compound (solute) to a known volume of the solvent. The mixture is then agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that a true thermodynamic equilibrium is reached between the undissolved solid and the saturated solution.[14][15] After equilibrium, the solid and liquid phases are separated, and the concentration of the solute in the clear supernatant is measured analytically.

Step-by-Step Protocol for Aqueous Solubility Determination
  • Preparation: Prepare the desired aqueous buffer (e.g., phosphate-buffered saline at a specific pH). Ensure the temperature of a shaker incubator is precisely controlled (e.g., 25°C or 37°C).

  • Addition of Solute: Add an excess amount of solid H-acid to a series of glass vials. The excess should be visually apparent. For example, add ~10 mg of H-acid to 2 mL of buffer.

  • Equilibration: Seal the vials tightly and place them in the shaker incubator. Agitate at a constant speed (e.g., 150 rpm) for at least 24 hours to ensure equilibrium is reached.[13][16]

  • Phase Separation: After incubation, allow the vials to stand briefly for large particles to settle. Separate the saturated solution from the excess solid. This is a critical step and can be achieved by:

    • Centrifugation: Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes).

    • Filtration: Carefully withdraw the supernatant and filter it through a low-binding 0.22 µm syringe filter (e.g., PVDF).

  • Sample Preparation: Immediately after separation, carefully dilute an aliquot of the clear supernatant with the appropriate mobile phase for analysis to prevent precipitation.

  • Quantification: Analyze the concentration of H-acid in the diluted supernatant using a validated analytical method, such as UV-Vis spectrophotometry or HPLC, against a calibration curve prepared with known concentrations of H-acid.[14][17]

Workflow Visualization

The following diagram outlines the key steps in the shake-flask solubility determination workflow.

G start Start prep 1. Add excess H-Acid to buffer in vial start->prep shake 2. Agitate at constant T for 24-48h prep->shake separate 3. Separate Phases (Centrifuge or Filter) shake->separate dilute 4. Dilute clear supernatant separate->dilute analyze 5. Quantify concentration (e.g., HPLC, UV-Vis) dilute->analyze end End (Solubility Value) analyze->end

Caption: Workflow for the shake-flask solubility determination method.

Implications for Research and Drug Development

Understanding the solubility of H-acid is crucial for its effective use.

  • Synthesis and Purification: Its high water solubility in alkaline conditions followed by lower solubility in acidic conditions can be exploited for purification. H-acid can be dissolved in a basic solution to remove non-polar impurities, and then precipitated out by acidification.

  • Formulation: For any potential pharmaceutical application, its aqueous solubility is a significant advantage, particularly for parenteral formulations. However, its poor solubility in organic solvents makes formulation in non-aqueous or lipid-based systems challenging without chemical modification.

  • Role as a Building Block: As a highly functionalized and water-soluble starting material, H-acid allows for the introduction of a polar, charged naphthalene scaffold into larger drug candidates, potentially improving the pharmacokinetic properties of the final molecule.

Conclusion

H-acid is a highly polar molecule whose solubility is dominated by its two strongly acidic sulfonic acid groups. It exhibits slight solubility in cold water, which is significantly enhanced by increasing temperature and, most notably, by increasing pH into the alkaline range. Conversely, it has very low to negligible solubility in the majority of organic solvents. This distinct solubility profile is a direct result of its molecular structure and the interplay of its functional groups. For professionals in dye manufacturing, chemical synthesis, and drug development, a firm grasp of these solubility characteristics is essential for optimizing reaction conditions, designing effective purification strategies, and developing viable formulations.

References

The Multifaceted Chemistry of H Acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of 1-amino-8-hydroxynaphthalene-3,6-disulphonic acid for Researchers and Drug Development Professionals

Introduction

1-amino-8-hydroxynaphthalene-3,6-disulphonic acid, a key organic compound, is a cornerstone in various chemical industries. Its versatile structure, characterized by amino, hydroxyl, and sulphonic acid functional groups on a naphthalene backbone, allows for a wide range of chemical reactions and applications. This guide provides a detailed overview of its nomenclature, chemical and physical properties, synthesis, and diverse applications, with a particular focus on its role in the synthesis of azo dyes.

Nomenclature and Identification

Precise identification of chemical compounds is critical for scientific research and industrial applications. 1-amino-8-hydroxynaphthalene-3,6-disulphonic acid is known by a variety of synonyms and identifiers across different databases and suppliers.

The most commonly used name for this compound is H acid .[1][2][3] Its systematic IUPAC name is 4-amino-5-hydroxynaphthalene-2,7-disulfonic acid.[1][3][4] The Chemical Abstracts Service (CAS) has assigned the registry number 90-20-0 to this compound.[1][2][3][5][6]

A comprehensive list of its synonyms is provided in the table below for easy reference.

Synonym Source
H Acid[2][3][7]
4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid[1][3][5]
8-Amino-1-naphthol-3,6-disulfonic acid[1][3]
1-Amino-8-naphthol-3,6-disulphonicacid[1][6][8]
1-Naphthol-8-amino-3,6-disulfonicacid[1][3][8]
4-Amino-5-hydroxynaphthalene-2,7-disulphonic acid[2][9]
1-Amino-3,6-disulfo-8-naphthol[2]
1-Amino-8-hydroxy-3,6-disulfonaphthalene[2][8]
1-Amino-8-naphthyl-3,6-disulfonic acid[2]
1-Hydroxy-3,6-disulfo-8-aminonaphthalene[2]
1-Hydroxy-8-amino-3,6-disulfonaphthalene[2]
1-Hydroxy-8-amino-3,6-naphthalenedisulfonic acid[2]
3,6-Disulfo-1-amino-8-naphthol[2]
3,6-Disulfo-8-hydroxy-1-naphthylamine[2]
4-Amino-5-Hydroxy-2,7-Naphthalene-Disulfonic Acid[2]
4-Amino-5-Hydroxynaphthalene-2,7-Disulphonic Acid[2]
4-amino-5-hydroxynaphthalin-2,7-disulfonsaure[2]
C.I. 35570[3]
SULFONPHTHOL[3]

Chemical and Physical Properties

H acid is typically a white to gray-yellow powder.[1] It has a molecular formula of C10H9NO7S2 and a molecular weight of approximately 319.31 g/mol .[1][3][5][6][8][9] The compound's melting point is reported to be above 300°C.[1][6][8] Its sulfonic acid functional groups contribute to its acidity and increase its solubility in water.[2]

Chemical Structure

The structure of H acid, with its naphthalene core and multiple functional groups, is key to its reactivity. The presence of both an amino and a hydroxyl group allows for selective reactions at different pH levels.

Caption: Chemical structure of 1-amino-8-hydroxynaphthalene-3,6-disulphonic acid (H acid).

Synthesis of H Acid

The industrial synthesis of H acid is a multi-step process that typically starts from naphthalene.[4][10] The process generally involves a sequence of sulfonation, nitration, reduction, and hydrolysis reactions.[4]

A common route involves the trisulfonation of naphthalene to produce 1-naphthylamine-3,6,8-trisulfonic acid (T-acid).[11] This intermediate is then subjected to alkaline hydrolysis under pressure, which replaces one of the sulfonic acid groups with a hydroxyl group to form H acid.[11][12] The reaction conditions, such as temperature, pressure, and the concentration of reagents, are crucial for maximizing the yield and purity of the final product.[13] The process often involves the isolation of intermediates as salts and subsequent acidification to obtain the desired product.[11][14]

Applications of H Acid

The unique chemical structure of H acid makes it a valuable intermediate in various industrial applications, most notably in the synthesis of dyes and pigments.[15][16]

Azo Dye Synthesis

H acid is a critical component in the manufacturing of a wide range of azo dyes.[2][4][7][16] Azo dyes are characterized by the presence of one or more azo groups (-N=N-) and are used extensively in the textile, leather, and paper industries. The amino and hydroxyl groups on the H acid molecule serve as coupling sites for diazonium salts.

The coupling reaction can be controlled by adjusting the pH of the reaction medium. In acidic conditions, the coupling occurs at the position ortho to the amino group, while in alkaline conditions, it occurs ortho to the hydroxyl group.[8] This dual reactivity allows for the synthesis of a diverse range of colors and dye structures. For example, C.I. Acid Black 1 is synthesized by a two-step process involving the coupling of diazotized p-nitroaniline in a weakly acidic solution, followed by coupling with diazotized aniline in an alkaline solution.[7]

Pharmaceutical and Agrochemical Industries

Beyond the dye industry, H acid also finds applications in the pharmaceutical and agrochemical sectors.[15][16][17][18] It serves as an intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and agrochemicals such as herbicides, insecticides, and fungicides.[15] The growing demand in these sectors contributes to the market for H acid.[15]

Experimental Protocol: Synthesis of an Azo Dye using H Acid

The following is a generalized protocol for the synthesis of an azo dye using H acid as the coupling component. This procedure should be performed by trained professionals in a well-ventilated laboratory with appropriate personal protective equipment.

Materials:

  • H acid

  • An aromatic amine (e.g., aniline)

  • Sodium nitrite

  • Hydrochloric acid

  • Sodium carbonate

  • Ice

  • Distilled water

  • Beakers, magnetic stirrer, pH meter

Procedure:

  • Diazotization of the Aromatic Amine: a. Dissolve the aromatic amine in a dilute solution of hydrochloric acid in a beaker, cooled in an ice bath to 0-5°C. b. Slowly add a pre-cooled aqueous solution of sodium nitrite to the amine solution with constant stirring, maintaining the temperature between 0-5°C. c. Continue stirring for 15-20 minutes after the addition is complete to ensure the formation of the diazonium salt.

  • Preparation of the H Acid Coupling Solution: a. Dissolve H acid in an aqueous solution of sodium carbonate in a separate beaker. b. Cool this solution in an ice bath to 0-5°C.

  • Coupling Reaction: a. Slowly add the cold diazonium salt solution to the cold H acid solution with vigorous stirring. b. Maintain the temperature of the reaction mixture at 0-5°C. c. Adjust the pH of the solution as required for the desired coupling position (acidic for coupling ortho to the amino group, alkaline for coupling ortho to the hydroxyl group). d. A colored precipitate of the azo dye will form.

  • Isolation and Purification: a. After the reaction is complete, continue stirring for a period to ensure maximum precipitation. b. Filter the dye precipitate using a Buchner funnel. c. Wash the precipitate with cold water to remove any unreacted starting materials and salts. d. Dry the purified azo dye in an oven at an appropriate temperature.

Azo_Dye_Synthesis_Workflow cluster_diazotization Diazotization cluster_coupling Coupling cluster_isolation Isolation & Purification AromaticAmine Aromatic Amine + HCl DiazoniumSalt Diazonium Salt Solution AromaticAmine->DiazoniumSalt Add NaNO₂ at 0-5°C NaNO2 NaNO₂ Solution NaNO2->DiazoniumSalt AzoDye Azo Dye Precipitate DiazoniumSalt->AzoDye Add to H Acid Solution at 0-5°C H_Acid_Solution H Acid + Na₂CO₃ Solution H_Acid_Solution->AzoDye Filtration Filtration AzoDye->Filtration Washing Washing with Cold Water Filtration->Washing Drying Drying Washing->Drying

Caption: A generalized workflow for the synthesis of an azo dye using H acid.

Conclusion

1-amino-8-hydroxynaphthalene-3,6-disulphonic acid, or H acid, is a compound of significant industrial importance. Its rich chemistry, stemming from its unique arrangement of functional groups, has made it an indispensable intermediate in the synthesis of a vast array of azo dyes. Furthermore, its utility extends to the pharmaceutical and agrochemical industries, highlighting its versatility. A thorough understanding of its properties, synthesis, and reactivity is essential for researchers and professionals working in these fields.

References

Methodological & Application

Application Note: Investigating H Acid as a Novel pH-Sensitive Fluorescent Probe for Imaging Acidic Organelles

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: The dynamic monitoring of intracellular pH is critical for understanding cellular physiology and disease pathology. Many vital cellular processes, including endocytosis, autophagy, and enzymatic activity, occur within acidic organelles such as lysosomes and endosomes. This application note explores the potential of 8-amino-1-naphthol-3,6-disulfonic acid, commonly known as H acid, as a fluorescent probe for imaging these acidic cellular environments. We discuss its inherent pH-dependent fluorescence, propose a mechanism for its action, and provide detailed experimental protocols for its characterization and application in live-cell imaging. This guide is intended for researchers in cell biology, molecular imaging, and drug development seeking to explore novel, cost-effective probes for pH sensing.

Introduction: The Quest for Ideal pH Probes

Fluorescence microscopy is a cornerstone of modern cell biology, enabling the visualization of subcellular structures and dynamic processes in real-time.[1] A key parameter governing cellular function is pH, which varies significantly between different organelles. While the cytoplasm is maintained at a neutral pH of ~7.2-7.4, the lumens of lysosomes and late endosomes are highly acidic (pH 4.5-5.0).[2][3] This acidic environment is essential for the function of degradative enzymes and cellular homeostasis.

Consequently, there is a persistent demand for robust fluorescent probes that can accurately report on the pH of these acidic compartments. While many sophisticated probes exist, they can be limited by factors such as photostability, cytotoxicity, and cost.[4] H acid, a well-known diazo dye intermediate, possesses intrinsic fluorescent properties that are sensitive to environmental pH. Specifically, its acid salts are reported to exhibit a bluish-red fluorescence that shifts to reddish-purple in alkaline conditions.[5] This characteristic suggests that H acid could be repurposed as a simple, water-soluble, "turn-on" or ratiometric fluorescent sensor for acidic environments. This document provides a framework for validating this hypothesis, from basic spectroscopic characterization to live-cell imaging protocols.

Scientific Principle: The pH-Sensing Mechanism of H Acid

The fluorescence of H acid is intrinsically linked to its molecular structure, which contains both an amino (-NH₂) and a hydroxyl (-OH) group on a naphthalene backbone. The protonation and deprotonation of these functional groups in response to changes in ambient H⁺ concentration alter the molecule's electronic configuration and, consequently, its photophysical properties.

We propose a mechanism based on Photoinduced Electron Transfer (PET). In a neutral or alkaline environment, the lone pair of electrons on the amino group can act as a PET quencher, resulting in low fluorescence. In an acidic environment, this amino group becomes protonated (-NH₃⁺), which inhibits the PET process. This inhibition of quenching allows the molecule to fluoresce brightly upon excitation.

cluster_0 High pH (Neutral/Alkaline) cluster_1 Low pH (Acidic Organelles) high_ph Low H+ Concentration deprotonated H Acid (-NH₂) Deprotonated Amino Group high_ph->deprotonated pet_active Photoinduced Electron Transfer (PET) QUENCHING ACTIVE deprotonated->pet_active low_fluor Low Fluorescence pet_active->low_fluor low_ph High H+ Concentration protonated H Acid (-NH₃⁺) Protonated Amino Group low_ph->protonated pet_inhibited PET INHIBITED protonated->pet_inhibited high_fluor Fluorescence 'Turn-On' pet_inhibited->high_fluor cluster_workflow Live-Cell Imaging Workflow start 1. Seed Cells (Glass-bottom dish) prep_probe 2. Prepare Probe (H Acid in HBSS buffer) start->prep_probe stain 3. Stain Cells (Incubate at 37°C) prep_probe->stain wash 4. Wash Cells (Remove excess probe) stain->wash image 5. Image Cells (Fluorescence Microscope) wash->image validate 6. Validation (Optional) (Treat with Chloroquine) image->validate pH modulation analyze 7. Analyze Data (Quantify Intensity) image->analyze validate->image

References

Application Notes: Utilizing 4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid for Robust Enzyme Activity Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Role of H-Acid in Colorimetric Enzyme Analysis

4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid, commonly known in the field as H-acid, is a highly versatile aromatic compound.[1][2] Its molecular structure, featuring amino, hydroxyl, and sulfonic acid groups, makes it water-soluble and an excellent intermediate for the synthesis of azo dyes.[2][3] This property is precisely what makes it a powerful tool for researchers in biochemistry and drug development for the quantification of various enzyme activities.

The fundamental principle of its application lies in a classic chemical reaction: diazotization followed by an azo-coupling reaction .[4][5] In this system, the product of an enzymatic reaction is first chemically converted into a diazonium salt. This unstable intermediate is then immediately reacted with H-acid. The subsequent coupling reaction forms a stable, intensely colored azo dye. The amount of colored product formed is directly proportional to the activity of the enzyme in the sample, which can be quantified reliably using a spectrophotometer.

This application note provides a detailed guide on the mechanism, protocols, and validation for using H-acid in two common and clinically relevant enzyme assays: Aspartate Aminotransferase (AST) and Acid Phosphatase (AP) .

The Underpinning Chemistry: Mechanism of Azo Dye Formation

To effectively troubleshoot and optimize assays using H-acid, a clear understanding of the reaction mechanism is paramount. The process is a two-stage electrophilic aromatic substitution.[5][6]

  • Diazotization: The enzymatic product, often an aromatic amine or a compound that can be converted to one (like an amino acid), is treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite and a strong acid at low temperatures.[4][7] This converts the primary amino group into a highly reactive diazonium salt (-N≡N⁺).

  • Azo Coupling: The electrophilic diazonium salt is immediately introduced to the H-acid solution. H-acid is an "activated" aromatic compound, rich in electrons, making it a prime target for the diazonium ion. The coupling reaction occurs, forming a stable azo linkage (-N=N-), which extends the conjugated π-system across both aromatic rings.[6] This newly formed, larger conjugated system is a chromophore that absorbs light in the visible spectrum, producing a distinct color.[6][8]

The reaction is pH-sensitive; the coupling with phenolic compounds like H-acid is typically performed under slightly alkaline conditions to deprotonate the hydroxyl group, which enhances the nucleophilicity of the aromatic ring and facilitates the reaction.[6]

G cluster_stage1 Stage 1: Diazotization cluster_stage2 Stage 2: Color Development cluster_readout Stage 3: Quantification EnzymeProduct Enzymatic Product (e.g., oxaloacetate-derived pyruvic acid in AST assay) Hydrazone Pyruvic Acid 2,4-Dinitrophenylhydrazone (Colored Intermediate) EnzymeProduct->Hydrazone Reaction with Chromogen DNPH 2,4-Dinitrophenylhydrazine (DNPH) DNPH->Hydrazone FinalProduct Intensely Colored Product (Quinoidal Ion) Hydrazone->FinalProduct pH Shift & Color Intensification Alkali Alkaline Solution (e.g., NaOH) Alkali->FinalProduct Spectrophotometer Measure Absorbance (e.g., at 510 nm) FinalProduct->Spectrophotometer Proportional to Enzyme Activity

Figure 1. Generalized workflow for a colorimetric assay where an enzymatic product is derivatized for quantification.

Detailed Application Protocol: Aspartate Aminotransferase (AST) Activity

Aspartate aminotransferase (AST), also known as serum glutamate-oxaloacetate transaminase (SGOT), is a key enzyme in amino acid metabolism.[9] Elevated levels in serum are a widely used biomarker for liver damage.[9][10] The Reitman-Frankel method is a classic colorimetric assay that utilizes a similar principle to H-acid coupling.[11]

Principle of the AST Assay

The assay measures AST activity by quantifying one of the reaction products. AST catalyzes the transfer of an amino group from L-aspartate to α-ketoglutarate, producing oxaloacetate and L-glutamate.[9][12] The oxaloacetate is unstable and can be decarboxylated to pyruvate.[11] This pyruvate is then reacted with 2,4-dinitrophenylhydrazine (DNPH) to form a colored hydrazone. The color intensity, which is proportional to the AST activity, is dramatically enhanced by the addition of an alkali.[9][11]

AST_Workflow Start Start: Prepare Reagents & Samples Incubate 1. Enzymatic Reaction: Mix Sample with AST Substrate. Incubate at 37°C. Start->Incubate Pipette into Microplate AddDNPH 2. Derivatization: Add Chromogenic Agent (DNPH). Incubate at 37°C. Incubate->AddDNPH Stop Reaction AddAlkali 3. Color Development: Add Alkali Working Solution. Incubate at Room Temp. AddDNPH->AddAlkali Enhance Color Readout 4. Measurement: Read Absorbance at 510 nm. AddAlkali->Readout Quantify Calculate End: Calculate AST Activity Readout->Calculate

Figure 2. Experimental workflow for the colorimetric AST activity assay.

Materials and Reagents
  • This compound (H-acid)

  • AST Substrate Solution (containing L-aspartate and α-ketoglutarate)

  • Chromogenic Agent (2,4-dinitrophenylhydrazine)

  • Alkali Reagent (e.g., 0.4 M NaOH)

  • Pyruvate Standard Solution (for calibration curve)

  • Spectrophotometer or microplate reader capable of reading at 510 nm

  • 96-well microplates

  • Incubator set to 37°C

Experimental Protocol

This protocol is adapted from the Reitman-Frankel method.[11]

  • Standard Curve Preparation:

    • Prepare a series of dilutions of the pyruvate standard in buffer to create a standard curve (e.g., 0, 0.2, 0.4, 0.6, 0.8, 1.0 µmol/mL).

    • Process these standards in the same manner as the test samples starting from Step 4.

  • Sample Preparation:

    • Use serum free from hemolysis, as red blood cells contain high levels of AST.[9][12]

    • If necessary, dilute samples with high expected activity in buffer.

  • Enzymatic Reaction:

    • Pre-warm the substrate solution to 37°C.

    • In a microplate, add 100 µL of the substrate solution to wells for samples and controls.

    • Add 20 µL of sample (or buffer for the blank) to the respective wells.

    • Mix gently and incubate for exactly 30-60 minutes at 37°C. The timing is critical for accurate kinetic measurement.

  • Color Development:

    • To each well, add 100 µL of the chromogenic agent (DNPH).

    • Mix and incubate for 20 minutes at 37°C.

    • Add 1.0 mL of the alkali working solution to each well. This step stops the reaction and develops the color.

    • Incubate for 15 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 510 nm.

    • Subtract the absorbance of the blank from all sample and standard readings.

    • Plot the standard curve (Absorbance vs. Pyruvate Concentration).

    • Determine the concentration of pyruvate produced in your samples from the standard curve.

    • Calculate AST activity using the following formula:

      • AST Activity (U/L) = (µmol of pyruvate generated / (Incubation Time in min × Sample Volume in L))

Data Interpretation and Quality Control
ParameterExpected Result/ActionRationale
Linearity The standard curve should have an R² value > 0.99.Ensures a direct and reliable correlation between absorbance and product concentration.[13][14]
Sample Blank Low absorbance.A high blank reading may indicate contamination of reagents or spontaneous substrate degradation.
Positive Control A sample with known AST activity should fall within a predefined range.Validates that the reagents and assay conditions are optimal for detecting enzyme activity.[10]
Hemolyzed Sample Avoid use.Erythrocytes contain ~15 times more AST than serum, leading to falsely elevated results.[9]

Detailed Application Protocol: Acid Phosphatase (AP) Activity

Acid phosphatases are enzymes that hydrolyze phosphate esters under acidic conditions.[15][16] Their levels are diagnostic for various conditions, including prostate cancer and bone diseases.[16] While many kits use p-nitrophenyl phosphate (pNPP), H-acid can be used in a coupled assay for specific research applications.

Principle of the AP Assay

In this assay, a synthetic substrate, such as naphthyl phosphate, is hydrolyzed by acid phosphatase to release a naphthol compound. This naphthol product is then coupled with a diazonium salt (which can be pre-prepared or generated in situ) that in turn reacts with H-acid to produce a colored azo dye. The intensity of the color is proportional to the amount of naphthol released, and thus to the AP activity.

Experimental Protocol
  • Reagent Preparation:

    • Assay Buffer: Prepare an acidic buffer (e.g., 0.1 M Citrate buffer, pH 4.8).

    • Substrate Solution: Dissolve a suitable substrate like α-naphthyl phosphate in the assay buffer.

    • Diazo Reagent: Prepare a fresh solution of a stable diazonium salt (e.g., Fast Red TR Salt) or prepare to generate one from an aniline derivative and sodium nitrite.

    • H-Acid Coupling Solution: Dissolve H-acid in a slightly alkaline buffer.

    • Stop Solution: A solution to terminate the enzymatic reaction (e.g., a strong alkali like NaOH).

  • Assay Procedure:

    • Add 50 µL of sample (e.g., serum, tissue homogenate) to the wells of a 96-well plate.

    • Add 50 µL of the substrate solution to initiate the reaction.

    • Incubate at 37°C for a defined period (e.g., 30 minutes).

    • Stop the enzymatic reaction by adding 50 µL of the Stop Solution.

    • Add 50 µL of the H-acid coupling solution followed by 50 µL of the diazo reagent. The order may need optimization.

    • Allow the color to develop for 10-15 minutes at room temperature.

    • Measure the absorbance at the appropriate wavelength (determined by scanning the spectrum of the final azo dye, typically in the 500-600 nm range).

  • Data Analysis:

    • Similar to the AST assay, a standard curve should be generated using the final product of the reaction (e.g., α-naphthol).

    • Calculate the enzyme activity based on the amount of product formed over time.

Assay Validation and Trustworthiness

For any enzyme assay to be reliable, it must be properly validated.[13][17] This ensures the results are accurate, precise, and reproducible.

  • Specificity: Ensure the color formation is dependent on the enzymatic reaction. Run controls without the enzyme and without the substrate.[10] The resulting absorbance should be negligible.

  • Linearity: Determine the range in which the assay response is directly proportional to the enzyme concentration.[13] This involves testing serial dilutions of a high-activity sample.[18]

  • Precision: Assess both intra-assay (repeatability within the same run) and inter-assay (reproducibility across different runs) precision.[13] The coefficient of variation (CV) should typically be below 10-15%.

  • Robustness: The assay should be resilient to small, deliberate variations in method parameters (e.g., incubation time, temperature), ensuring it is reliable for routine use.[17]

Conclusion

This compound (H-acid) is a valuable and cost-effective reagent for developing robust colorimetric enzyme assays. Its utility is rooted in the reliable formation of intensely colored azo dyes through coupling with enzymatically generated products. By understanding the underlying chemical principles and adhering to rigorous validation standards, researchers can leverage H-acid to accurately quantify enzyme activity in a wide range of biological samples, facilitating both basic research and clinical diagnostic development.

References

Application Note: A Robust HPLC Method for the Analysis of Naphthalenedisulfonic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a detailed, validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of naphthalenedisulfonic acid (NDSA) derivatives. These compounds are crucial intermediates in the synthesis of dyes and can act as counter-ions in pharmaceutical formulations.[1][2] The inherent analytical challenge lies in their high polarity and the presence of structurally similar isomers, which necessitates a robust separation technique. This guide details an ion-pair reversed-phase HPLC method, providing a step-by-step protocol from sample preparation to data analysis. The causality behind experimental choices is explained to ensure scientific integrity and facilitate method transfer and troubleshooting.

Introduction and Scientific Principle

Naphthalenedisulfonic acids are a class of organosulfur compounds characterized by a naphthalene core substituted with two sulfonic acid groups. Their isomers, such as 1,5-NDSA and 2,7-NDSA, serve as vital building blocks in various chemical industries.[2] Due to their strong acidic nature and high water solubility, they are poorly retained on traditional reversed-phase columns like C18. The primary analytical goal is often to separate and quantify these isomers with high resolution and accuracy.

To overcome the retention challenge, this method employs Ion-Pair Reversed-Phase Chromatography . This technique introduces an ion-pairing (IP) reagent into the mobile phase.

Mechanism of Ion-Pair Chromatography:

  • The IP reagent, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), possesses a hydrophobic alkyl tail and a positively charged head.[2]

  • The negatively charged sulfonate groups (-SO₃⁻) of the NDSA derivatives form a neutral, electrostatic complex (an ion pair) with the positively charged head of the IP reagent in the mobile phase.[3][4]

  • This newly formed ion pair is significantly more hydrophobic than the original NDSA molecule.

  • The hydrophobic complex can now interact with and be retained by the non-polar stationary phase (e.g., C18) of the HPLC column, allowing for effective chromatographic separation.[3]

The choice of IP reagent, its concentration, and the mobile phase composition are critical parameters that control the retention and selectivity of the separation.[4]

cluster_MobilePhase Mobile Phase cluster_StationaryPhase Stationary Phase (C18) NDSA NDSA Anion (Negatively Charged, Polar) C₁₀H₆(SO₃⁻)₂ IonPair Neutral Ion-Pair (Hydrophobic Complex) Retained on Column NDSA:head->IonPair:head Forms Complex IPR IP Reagent Cation (e.g., TBAB⁺) Positively Charged Head Hydrophobic Tail IPR:head->IonPair:head caption Ion-Pair Formation Mechanism

Figure 1: Ion-Pair Formation Mechanism

Materials and Methodology

Instrumentation and Reagents
  • HPLC System: An HPLC system equipped with a binary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Chromatography Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2]

  • Reagents:

    • Acetonitrile (ACN) and Methanol (MeOH), HPLC grade.

    • Water, HPLC or Milli-Q grade.

    • Tetrabutylammonium bromide (TBAB), for HPLC (≥99.0%).[2]

    • Hydrochloric Acid (HCl), analytical grade.

    • Reference standards of the specific naphthalenedisulfonic acid isomers of interest.

Preparation of Solutions
  • Mobile Phase A (Aqueous): Prepare a 4.5 mmol/L solution of TBAB in HPLC-grade water. For example, dissolve ~1.45 g of TBAB in 1 L of water. Add 40 µL of concentrated HCl per liter of solution.[2] Filter through a 0.45 µm membrane filter and degas.

  • Mobile Phase B (Organic): HPLC-grade Methanol.[2]

  • Diluent: A mixture of Mobile Phase A and Mobile Phase B in the same ratio as the initial chromatographic conditions (e.g., 60:40 v/v) is recommended.

  • Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh about 25 mg of each NDSA isomer reference standard into separate 25 mL volumetric flasks. Dissolve and dilute to volume with the diluent.

  • Working Standard and Calibration Solutions: Prepare a series of calibration standards by serially diluting the stock solutions with the diluent to cover the desired concentration range (e.g., 1 to 60 µg/mL).[2]

  • Sample Preparation: Accurately weigh the sample to be tested, dissolve it in the diluent to achieve a final concentration within the calibration range. Use sonication if necessary to ensure complete dissolution. Filter the final solution through a 0.45 µm syringe filter before injection to prevent column blockage and extend its life.[5][6]

HPLC Protocol: Step-by-Step

This protocol provides a robust starting point for the analysis of NDSA isomers. Optimization may be required depending on the specific isomers and sample matrix.

Chromatographic Conditions
ParameterRecommended SettingCausality and Rationale
Column C18, 250 mm x 4.6 mm, 5 µmThe long column length and small particle size provide high efficiency and resolution, essential for separating structurally similar isomers.
Mobile Phase Isocratic: 60% Mobile Phase A : 40% Mobile Phase BThe ratio of aqueous to organic phase controls retention. A higher percentage of the aqueous phase (containing the IP reagent) generally increases retention time.[2]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and backpressure.[2]
Injection Volume 10 µLA smaller injection volume minimizes potential peak distortion (band broadening).[2]
Column Temperature 30 °CMaintaining a constant, slightly elevated temperature ensures reproducible retention times and can improve peak shape.
Detector UV at 280 nmNaphthalene derivatives exhibit strong UV absorbance around this wavelength, providing good sensitivity.[2]
Run Time ~15-20 minutesShould be sufficient to elute all isomers of interest and any potential impurities.

Analytical Workflow

G A 1. Solution Preparation (Mobile Phase, Standards, Samples) B 2. System Equilibration (Pump mobile phase until baseline is stable) A->B C 3. System Suitability Test (SST) (Inject standard solution 5-6 times) B->C D 4. Sequence Run (Blank -> Calibration Standards -> Samples) C->D If SST Passes E 5. Data Processing (Peak Integration, Calibration Curve) D->E F 6. Quantification & Reporting (Calculate sample concentration) E->F

Figure 2: General HPLC Analytical Workflow
  • System Equilibration: Equilibrate the column with the mobile phase for at least 30-60 minutes or until a stable baseline is achieved.

  • System Suitability Test (SST): Before sample analysis, perform 5-6 replicate injections of a working standard solution. This ensures the chromatographic system is performing adequately.[7]

  • Calibration: Inject the calibration standards in order of increasing concentration.

  • Sample Analysis: Inject the prepared sample solutions. It is good practice to bracket sample injections with standard checks to monitor system stability.

System Validation: Ensuring Trustworthy Results

Method validation is a mandatory process to demonstrate that the analytical procedure is suitable for its intended purpose.[8] The parameters below are based on the International Council for Harmonisation (ICH) Q2(R1) guidelines.[9][10]

System Suitability

The SST is an integral part of the method, confirming the system's readiness before analysis.

ParameterAcceptance CriteriaPurpose
Repeatability Relative Standard Deviation (%RSD) ≤ 2.0% for peak areas and retention times from replicate injections.[7]Ensures the precision of the HPLC system (pump and injector).
Tailing Factor (T) 0.8 ≤ T ≤ 1.5Measures peak symmetry. Values outside this range may indicate column degradation or secondary interactions.
Theoretical Plates (N) > 2000Indicates column efficiency and separation power.
Resolution (Rs) > 2.0 between critical isomer peaksEnsures baseline separation between the closest eluting compounds of interest.
Core Validation Parameters
  • Specificity: The method's ability to distinguish and quantify the analyte in the presence of other components. This is typically assessed by analyzing a placebo/blank and spiked samples to ensure no interfering peaks are present at the analyte's retention time.[7][11]

  • Linearity: The method should provide results that are directly proportional to the concentration of the analyte. A minimum of five concentration levels should be used to construct the calibration curve.

Concentration (µg/mL)Peak Area (Example)
1.055,120
5.0276,550
10.0552,100
20.01,105,300
40.02,210,150
60.03,315,800
Acceptance Criterion: Correlation coefficient (r²) ≥ 0.999.
  • Accuracy: Assessed by performing recovery studies on samples spiked with known amounts of the analyte at different concentration levels (e.g., 50%, 100%, and 150% of the target concentration).[10][11] Acceptance Criterion: Mean recovery should be within 98.0% to 102.0%.

  • Precision:

    • Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval. Analyze a minimum of six replicate samples at 100% of the test concentration.

    • Intermediate Precision: Evaluates the effect of random events within a laboratory (different days, different analysts, different equipment). Acceptance Criterion: %RSD should be ≤ 2.0%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentrations of the analyte that can be reliably detected and quantified, respectively. They can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[8][11]

  • Robustness: The method's reliability is tested by making small, deliberate changes to parameters like mobile phase composition (±2%), column temperature (±5 °C), and flow rate (±0.1 mL/min). The SST parameters should still meet the acceptance criteria.[7]

Conclusion

The ion-pair reversed-phase HPLC method detailed in this application note provides a reliable, robust, and accurate protocol for the separation and quantification of naphthalenedisulfonic acid derivatives. The key to success lies in the formation of a hydrophobic ion pair, which allows for excellent retention and resolution on a standard C18 column. By adhering to the step-by-step protocol and performing a thorough method validation, researchers and drug development professionals can generate high-quality, defensible data for process monitoring, quality control, and impurity profiling.

References

Application Notes and Protocols: H Acid as a pH Indicator in Biological Buffers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to H Acid: A Versatile Naphthalenic Dye for pH Sensing in Biological Systems

H acid, chemically known as 1-amino-8-naphthol-3,6-disulfonic acid, is a valuable synthetic intermediate in the dye industry.[1] Its molecular structure, featuring both an amino and a hydroxyl group on a naphthalene ring system, imparts pH-sensitive chromophoric properties. This document provides a comprehensive guide to the application of H acid as a pH indicator in biological buffers, offering in-depth technical insights and detailed protocols for its preparation, use, and validation.

The functionality of any pH indicator is rooted in its nature as a weak acid or base, where the protonated and deprotonated forms exhibit distinct colors.[2] The color change is governed by the pH of the solution and the pKa of the indicator, which is the pH at which the concentrations of the acidic and basic forms are equal.[2] For H acid, the presence of both an amino group and a hydroxyl group suggests multiple protonation states, potentially allowing it to serve as an indicator over different pH ranges.

Principle of H Acid as a pH Indicator

The color of H acid in an aqueous solution is dependent on the pH, which dictates the protonation state of its amino and hydroxyl functional groups. The equilibrium between these different ionic forms results in shifts in the molecule's electron distribution and, consequently, its absorption spectrum in the visible range.

Based on spectral data, H acid exists in different forms depending on the pH:

  • In strongly acidic solutions (pH < 3): Both the amino and hydroxyl groups are protonated.

  • In weakly acidic to neutral solutions (around pH 5): The amino group is protonated, while the hydroxyl group is deprotonated.

  • In alkaline solutions (pH > 10): Both the amino and hydroxyl groups are deprotonated.

Visual Color Transitions of H Acid

A general description of the visual color of H acid at different pH values is crucial for its practical application as an indicator. While spectrophotometric analysis provides precise data on absorbance maxima, visual observation is often sufficient for routine pH estimation. The following table summarizes the expected visual colors of an H acid solution at various pH ranges.

pH RangePredominant FormExpected Visual Color
< 3Fully ProtonatedColorless/Very Pale Yellow
3 - 7Intermediate ProtonationYellow to Orange
> 7Fully DeprotonatedRed to Blue/Violet

Note: The exact colors and transition ranges may vary slightly depending on the concentration of the indicator, the ionic strength of the buffer, and the presence of other molecules.

Protocols for the Use of H Acid as a pH Indicator

Preparation of H Acid Indicator Stock Solution (0.1% w/v)
  • Weighing: Accurately weigh 100 mg of H acid (monosodium salt).

  • Dissolution: Dissolve the H acid in approximately 80 mL of deionized water in a 100 mL volumetric flask. Gentle heating and stirring may be required to facilitate dissolution.

  • Volume Adjustment: Once fully dissolved and cooled to room temperature, bring the volume to 100 mL with deionized water.

  • Storage: Store the indicator solution in a well-sealed, dark bottle at 4°C. The solution should be stable for several weeks.

Experimental Workflow for pH Determination

Caption: Workflow for pH estimation using H acid.

Protocol for Visual pH Estimation of a Biological Buffer
  • Sample Preparation: Place 1-2 mL of the biological buffer to be tested into a clean test tube or a well of a microplate.

  • Indicator Addition: Add 1-2 drops of the 0.1% H acid indicator solution to the buffer.

  • Observation: Gently mix the solution and observe the resulting color.

  • pH Estimation: Compare the color of the solution to a pre-determined color chart for H acid at known pH values. Alternatively, prepare a series of standard buffer solutions of known pH, add the H acid indicator, and compare the color of the unknown sample to these standards.

Protocol for Spectrophotometric Determination of H Acid pKa Values

This protocol allows for the precise determination of the pKa values of H acid's functional groups.

  • Preparation of Buffer Series: Prepare a series of buffer solutions with known pH values spanning the range of interest (e.g., pH 2 to 12).

  • Preparation of H Acid Solutions: For each buffer solution, prepare a sample containing a constant concentration of H acid.

  • Spectrophotometric Measurement: Measure the absorbance spectrum (e.g., from 300 nm to 700 nm) of each H acid solution.

  • Data Analysis:

    • Identify the wavelengths of maximum absorbance (λmax) for the fully protonated and fully deprotonated forms of H acid.

    • Plot absorbance at these λmax values against pH. The inflection points of these curves will correspond to the pKa values.

    • Alternatively, use the Henderson-Hasselbalch equation in its logarithmic form and plot log([In-]/[HIn]) versus pH. The pH at which log([In-]/[HIn]) = 0 is the pKa.

Chemical Equilibrium of H Acid

G H2In H₂In⁺ (Colorless/Pale Yellow) (pH < pKa1) HIn HIn⁻ (Yellow/Orange) (pKa1 < pH < pKa2) H2In->HIn + OH⁻ - H₂O HIn->H2In + H₃O⁺ - H₂O In2 In²⁻ (Red/Blue) (pH > pKa2) HIn->In2 + OH⁻ - H₂O In2->HIn + H₃O⁺ - H₂O

Caption: Protonation states of H acid at different pH values.

Validation of H Acid as a pH Indicator

To ensure the accuracy and reliability of H acid as a pH indicator, a validation protocol should be followed.

Protocol for Validation Against a Calibrated pH Meter
  • Prepare Standard Buffers: Prepare a series of standard buffer solutions with known pH values (e.g., pH 4.0, 7.0, and 10.0).

  • Calibrate pH Meter: Calibrate a pH meter using the standard buffers according to the manufacturer's instructions.

  • Prepare Test Solutions: Prepare a series of buffer solutions with varying pH values within the expected working range of the H acid indicator.

  • Measure pH with Meter: Measure the pH of each test solution using the calibrated pH meter.

  • Add H Acid Indicator: Add a consistent amount of H acid indicator solution to each test solution.

  • Visual and Spectrophotometric Analysis:

    • Visually record the color of each solution.

    • Measure the absorbance spectrum of each solution.

  • Correlation: Correlate the observed colors and spectral data with the pH values measured by the pH meter to create a calibrated color chart and a standard curve of absorbance versus pH.

Advantages and Limitations in Biological Applications

Advantages:
  • Water Soluble: The presence of two sulfonic acid groups makes H acid highly soluble in aqueous biological buffers.

  • Distinct Color Changes: The different protonation states can lead to distinct and observable color changes over specific pH ranges.

Limitations and Considerations:
  • Protein Error: Sulfonated dyes are known to interact with proteins, which can alter the pKa of the indicator and lead to inaccurate pH readings. This "protein error" is a significant consideration in protein-rich solutions.[3][4] The interaction can be influenced by the charge and hydrophobic characteristics of both the dye and the protein.[5]

  • Ionic Strength: The ionic strength of the buffer can affect the activity of the ions and thus shift the pKa of the indicator. It is advisable to calibrate the indicator in a buffer with an ionic strength similar to that of the experimental samples.

  • Interference with Biological Molecules: As a sulfonated naphthalene compound, H acid has the potential to interact with biological macromolecules, which could interfere with experimental assays.[5] It is crucial to perform control experiments to assess any potential interference.

  • Toxicity: While H acid is widely used in the dye industry, its potential toxicity in sensitive biological assays should be considered. Azo dyes and their degradation products can have toxic effects.[6]

Troubleshooting

IssuePossible CauseSolution
Faint or indistinct color Indicator concentration is too low.Increase the amount of indicator solution added.
Color does not match expected pH Protein error or high ionic strength of the buffer.Calibrate the indicator in the presence of the protein or in a buffer of similar ionic strength. Use a pH meter for accurate measurements.
Precipitation upon adding indicator Low solubility in a specific buffer component.Check the composition of the buffer and the solubility of H acid under those conditions.

Conclusion

H acid presents itself as a potentially useful pH indicator for biological buffers due to its water solubility and pH-dependent color changes. However, researchers must be mindful of its limitations, particularly the potential for protein error and other interactions within complex biological systems. Thorough validation and the use of appropriate controls are essential for the reliable application of H acid in a research setting. For precise and critical pH measurements, the use of a calibrated pH meter is always recommended.

References

Application Note: Derivatization of 4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid for Enhanced Peptide Quantification and Identification in Proteomics

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: A Novel Reagent for Advanced Proteomic Analysis

In the landscape of quantitative proteomics, isobaric labeling reagents like iTRAQ and TMT have become indispensable tools, allowing for the simultaneous analysis of multiple samples.[1][2][3][4] These reagents typically consist of an amine-reactive group, a mass reporter, and a balancer portion.[5][6][7][8] While highly effective, the quest for novel reagents with improved fragmentation characteristics and enhanced peptide identification continues. This application note introduces a novel derivatization strategy utilizing 4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid (AHNDS) as a foundational scaffold for a new class of proteomics labeling reagents.

AHNDS is a highly polar aromatic compound characterized by the presence of two sulfonic acid groups, an amino group, and a hydroxyl group.[9][10][11] The inherent properties of the sulfonic acid moieties offer a unique advantage in mass spectrometry-based proteomics. The introduction of strongly acidic groups to peptides has been shown to direct fragmentation patterns in collision-induced dissociation (CID), leading to more predictable and easily interpretable spectra, which can enhance de novo sequencing and protein identification.[12][13]

This guide details the synthesis of an amine-reactive N-hydroxysuccinimide (NHS) ester of AHNDS and provides a comprehensive protocol for its application in labeling protein digests for quantitative mass spectrometry analysis. The proposed reagent, termed Sulfonated Naphthalene Amine-Reactive Tag (SNAT), is designed to leverage the benefits of sulfonic acid-directed fragmentation while providing a unique mass signature for peptide identification.

Principle of the SNAT Reagent

The core of the SNAT workflow is the covalent labeling of primary amines (the N-terminus and the ε-amino group of lysine residues) in peptides with the activated AHNDS derivative.[14][15][16] This is achieved through a well-established NHS ester chemistry, which forms stable amide bonds under mild, slightly alkaline conditions.[17][18]

The key innovation of the SNAT reagent lies in the incorporation of the two sulfonic acid groups from the AHNDS molecule. These groups are anticipated to:

  • Enhance Solubility: The highly polar nature of the sulfonic acid groups can improve the solubility of labeled peptides, which is advantageous during sample handling and chromatographic separation.

  • Direct Fragmentation: The presence of the strongly acidic sulfonic acid groups is expected to promote charge-remote fragmentation, leading to a more prominent y-ion series in the MS/MS spectra.[12][13] This can simplify spectral interpretation and increase the confidence of peptide identification.

  • Provide a Unique Mass Shift: The SNAT tag will impart a specific and predictable mass shift to the labeled peptides, allowing for easy identification in the mass spectrum.

Experimental Protocols

Part 1: Synthesis of SNAT Reagent (AHNDS-Linker-NHS Ester)

This protocol describes the synthesis of the amine-reactive SNAT reagent. The synthesis involves a two-step process: first, the amino group of AHNDS is reacted with a bifunctional linker containing a carboxyl group, and second, the carboxyl group is activated with N-hydroxysuccinimide.

Materials:

  • This compound (AHNDS)

  • Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) or similar bifunctional linker

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF)[14]

  • Triethylamine (TEA)

  • Ethyl acetate

  • Hexane

  • 0.1 M Sodium Bicarbonate buffer, pH 8.3[18]

Procedure:

  • Linker Conjugation to AHNDS:

    • Dissolve AHNDS in 0.1 M sodium bicarbonate buffer (pH 8.3).

    • Dissolve the bifunctional linker (e.g., a heterobifunctional linker with an amine-reactive and a sulfhydryl-reactive end, with the sulfhydryl-reactive end protected or to be modified) in anhydrous DMF.

    • Add the linker solution dropwise to the AHNDS solution with constant stirring.

    • Allow the reaction to proceed for 2 hours at room temperature.

    • The product, AHNDS-linker, can be purified using reverse-phase HPLC.

  • NHS Ester Activation:

    • Dissolve the purified and dried AHNDS-linker in anhydrous DMF.

    • Add NHS and DCC in a 1.2:1.1 molar excess relative to the AHNDS-linker.

    • Stir the reaction mixture at room temperature for 4 hours.

    • The dicyclohexylurea (DCU) byproduct will precipitate. Remove the precipitate by filtration.

    • The SNAT reagent (AHNDS-linker-NHS ester) in the filtrate can be precipitated by adding cold ethyl acetate and washed with hexane.

    • Dry the final product under vacuum and store at -20°C.

Part 2: Protein Digestion and Peptide Labeling with SNAT

This protocol outlines the steps for preparing a protein digest and labeling the resulting peptides with the synthesized SNAT reagent.

Materials:

  • Protein sample of interest

  • Urea

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAM)

  • Trypsin, MS-grade

  • Ammonium Bicarbonate buffer

  • SNAT reagent (from Part 1)

  • Anhydrous Acetonitrile (ACN)

  • Hydroxylamine solution

  • Formic Acid

Procedure:

  • Protein Reduction and Alkylation:

    • Denature the protein sample in 8 M urea.

    • Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.

    • Alkylate cysteine residues by adding IAM to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.

  • Protein Digestion:

    • Dilute the sample with ammonium bicarbonate buffer to reduce the urea concentration to less than 1 M.

    • Add trypsin at a 1:50 enzyme-to-protein ratio (w/w) and incubate overnight at 37°C.[19]

  • Peptide Labeling with SNAT:

    • Acidify the digest with formic acid to stop the tryptic activity.

    • Desalt the peptides using a C18 solid-phase extraction (SPE) column.

    • Lyophilize the desalted peptides.

    • Reconstitute the peptides in 0.1 M sodium bicarbonate buffer, pH 8.3.

    • Dissolve the SNAT reagent in anhydrous ACN.

    • Add the SNAT reagent solution to the peptide solution at a 10-fold molar excess.

    • Incubate the reaction for 1 hour at room temperature.[17]

  • Quenching and Sample Cleanup:

    • Quench the reaction by adding hydroxylamine solution to a final concentration of 50 mM and incubating for 15 minutes.

    • Acidify the labeled peptide solution with formic acid.

    • Desalt the labeled peptides using a C18 SPE column to remove excess reagent and salts.

    • Lyophilize the purified, labeled peptides.

Mass Spectrometry Analysis

The SNAT-labeled peptides are now ready for analysis by LC-MS/MS. A standard bottom-up proteomics workflow can be followed.

Recommended LC-MS/MS Parameters:

  • Liquid Chromatography: Use a reverse-phase C18 column with a gradient of increasing acetonitrile in the presence of 0.1% formic acid.

  • Mass Spectrometry:

    • Operate the mass spectrometer in positive ion mode.

    • Acquire MS1 scans over a range of 350-1500 m/z.

    • Select the most intense precursor ions for MS/MS analysis.

    • Use higher-energy collisional dissociation (HCD) for fragmentation to generate reporter ions if an isobaric version is developed, or CID for fragmentation to observe the effect of the sulfonic acid groups.

Data Presentation and Expected Outcomes

The successful derivatization of peptides with the SNAT reagent will result in a specific mass shift. This shift should be accounted for in the database search parameters.

Table 1: Mass Shift Calculation for SNAT Reagent

ComponentMolecular Weight (Da)
This compound319.31
Linker (example: from SMCC, post-reaction)~220
Total Mass Added per Label ~539.31

Note: The exact mass of the linker will vary depending on the specific bifunctional linker used in the synthesis.

Expected Spectral Characteristics:

The presence of the sulfonic acid groups is hypothesized to lead to a dominant y-ion series in the MS/MS spectra, which can improve the confidence of peptide sequencing and identification.

Table 2: Hypothetical Comparison of Peptide Identification

SampleTotal Peptides IdentifiedPeptides with High Confidence Score (>95%)
Unlabeled Protein Digest1200950
SNAT-labeled Protein Digest13501200

Visualizations

Chemical Reaction

cluster_reagents Reagents cluster_product Product Peptide Peptide (N-terminus or Lysine ε-NH2) Labeled_Peptide SNAT-Labeled Peptide (Stable Amide Bond) Peptide->Labeled_Peptide + SNAT_NHS SNAT-NHS Ester (Amine-Reactive) SNAT_NHS->Labeled_Peptide pH 8.3

Caption: Reaction of SNAT-NHS ester with a peptide's primary amine.

Experimental Workflow

Start Protein Sample Denature Denaturation, Reduction & Alkylation Start->Denature Digest Tryptic Digestion Denature->Digest Label Peptide Labeling with SNAT-NHS Digest->Label Cleanup C18 SPE Cleanup Label->Cleanup Analyze LC-MS/MS Analysis Cleanup->Analyze End Data Analysis Analyze->End

Caption: Overall workflow for SNAT-based proteomic analysis.

Conclusion and Future Directions

The derivatization of this compound into an amine-reactive labeling reagent presents a promising new tool for mass spectrometry-based proteomics. The unique properties of the sulfonic acid groups have the potential to enhance peptide solubility, direct fragmentation for more confident peptide identification, and provide a novel platform for the development of future isobaric and isotopic labeling reagents. Further studies are warranted to fully characterize the fragmentation patterns of SNAT-labeled peptides and to develop multiplexed versions of the reagent for quantitative proteomics applications.

References

Experimental setup for measuring H acid fluorescence

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Title: A Comprehensive Guide to the Fluorometric Analysis of H Acid: Experimental Setup, Protocol Optimization, and Data Interpretation

Abstract

This document provides a detailed guide for researchers, scientists, and drug development professionals on establishing a robust experimental setup for measuring the fluorescence of H acid (4-amino-5-hydroxynaphthalene-2,7-disulfonic acid). H acid and its derivatives are vital in various fields, including dye synthesis and as potential biological probes. Understanding their photophysical properties is critical for application development. This guide moves beyond a simple protocol, offering in-depth explanations of the principles behind experimental choices, methods for optimizing measurement parameters, and protocols for determining key fluorescence metrics, including excitation/emission spectra and relative quantum yield.

Introduction: The Significance of H Acid Fluorescence

H acid, with the IUPAC name 4-amino-5-hydroxynaphthalene-2,7-disulfonic acid[1], is a naphthalene derivative widely used as an intermediate in the synthesis of azo dyes. Beyond its role as a chromophore, its molecular structure imparts interesting fluorescence properties. The acid salts of H acid are known to exhibit a characteristic bluish-red fluorescence.[2] This fluorescence is highly sensitive to the local microenvironment, particularly pH, as the addition of alkali can shift the emission to a reddish-purple hue.[2] This sensitivity makes H acid an intriguing candidate for developing fluorescent sensors and probes, where changes in fluorescence signal can report on specific biochemical events or environmental conditions.

Accurate and reproducible measurement of its fluorescence is paramount for harnessing its potential. This guide provides the foundational knowledge and step-by-step protocols to characterize the fluorescence of H acid reliably.

The Science of Fluorescence Spectroscopy

Fluorescence spectroscopy is a powerful analytical technique that measures the emission of light from a substance that has absorbed light. The process involves three key stages:

  • Excitation: A molecule, known as a fluorophore (in this case, H acid), absorbs energy in the form of a photon from a light source (e.g., a UV lamp or laser), transitioning from its electronic ground state (S₀) to an excited singlet state (S₁ or S₂).[3][4]

  • Non-Radiative Relaxation: The excited molecule rapidly loses some energy as heat through vibrational relaxation, descending to the lowest vibrational level of the first excited state (S₁). This process is much faster than fluorescence emission.

  • Emission: The molecule returns to the ground state (S₀) by emitting a photon.[3] Because some energy was lost as heat, the emitted photon has lower energy (and thus a longer wavelength) than the absorbed photon. This difference in wavelength between the excitation and emission maxima is known as the Stokes Shift .

A spectrofluorometer is the primary instrument used for these measurements. It consists of a light source, two monochromators (one to select the excitation wavelength and one to analyze the emission wavelengths), a sample holder, and a detector (typically a photomultiplier tube, PMT) to quantify the emitted light.[3][5]

Experimental Workflow Overview

The logical flow for characterizing H acid fluorescence involves several interdependent steps, from initial sample preparation to final data analysis. Understanding this workflow is key to generating high-quality, interpretable data.

G cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_analysis Phase 3: Analysis & Interpretation A Prepare H Acid Stock Solution (Spectroscopic Grade Solvent) B Prepare Working Dilutions (Absorbance < 0.1 at λex) A->B D Instrument Setup (Spectrofluorometer) B->D C Prepare pH Buffers / Solvents C->B E Determine λex & λem Maxima (Run Excitation & Emission Scans) D->E Initial Scans F Measure Fluorescence vs. pH (Acquire Emission Spectra) E->F Use λex max H Measure H Acid Sample (Under Identical Conditions) E->H Use λex max I Plot Spectra & Analyze Shifts F->I G Measure Quantum Yield Standard (e.g., Quinine Sulfate) J Calculate Relative Quantum Yield (ΦF) G->J H->J K Interpret Environmental Effects (pH, Solvent Polarity) I->K J->K

Caption: Workflow for H Acid Fluorescence Characterization.

Materials and Apparatus

  • Reagents:

    • H acid (4-amino-5-hydroxynaphthalene-2,7-disulfonic acid)

    • Spectroscopic grade solvents (e.g., ultrapure water, ethanol, DMSO)

    • Buffer salts (e.g., citrate, phosphate, borate) for pH studies

    • Fluorescence quantum yield standard (e.g., Quinine sulfate in 0.1 M HClO₄, ΦF = 0.60)[6]

  • Apparatus:

    • Spectrofluorometer with a Xenon lamp source and PMT detector[7]

    • UV-Visible Spectrophotometer

    • 10 mm path length quartz fluorescence cuvettes

    • Calibrated pH meter

    • Volumetric flasks and pipettes

Detailed Experimental Protocols

Protocol 1: Determination of Optimal Excitation (λex) and Emission (λem) Wavelengths

This protocol identifies the wavelengths at which H acid absorbs and emits light most efficiently, which are essential parameters for all subsequent experiments.

  • Sample Preparation: Prepare a dilute solution of H acid (~1-10 µM) in your chosen solvent (e.g., ultrapure water). The final absorbance of this solution at the excitation maximum should be less than 0.1 to avoid inner filter effects.[8][9]

  • Instrument Setup:

    • Turn on the spectrofluorometer and allow the lamp to stabilize (typically 20-30 minutes).

    • Set the excitation and emission slit widths. Start with a moderate setting (e.g., 5 nm). Narrower slits provide better spectral resolution but lower signal, while wider slits increase signal at the cost of resolution.[9]

  • Acquire Emission Spectrum:

    • Based on literature or preliminary absorbance data, choose a likely excitation wavelength (e.g., 350 nm).

    • Set the instrument to perform an emission scan, scanning from a wavelength slightly longer than the excitation wavelength (e.g., 370 nm) to ~700 nm.

    • The resulting spectrum will show the fluorescence intensity at each emission wavelength. The peak of this spectrum is the emission maximum (λem) .

  • Acquire Excitation Spectrum:

    • Set the emission monochromator to the λem value determined in the previous step.

    • Set the instrument to perform an excitation scan, scanning from ~250 nm up to a wavelength just below the set emission wavelength.

    • The resulting spectrum should resemble the absorbance spectrum and its peak identifies the excitation maximum (λex) .[10]

  • Optimization: Repeat steps 3 and 4 using the newly found λex and λem to confirm the true maxima.

Protocol 2: Investigating the Effect of pH on H Acid Fluorescence

This protocol quantifies how the fluorescence intensity and spectral properties of H acid change across a range of pH values.

  • Sample Preparation:

    • Prepare a series of buffer solutions spanning a wide pH range (e.g., pH 3 to 11).

    • Prepare a concentrated stock solution of H acid in ultrapure water.

    • For each pH measurement, add a small, identical aliquot of the H acid stock solution to the buffer in a cuvette to ensure the final H acid concentration is constant across all samples.

  • Data Acquisition:

    • Set the spectrofluorometer's excitation wavelength to the λex maximum determined in Protocol 1.

    • For each pH-buffered sample, record the full emission spectrum.

    • Ensure you also measure a "blank" for each buffer solution (the buffer without H acid) to check for background fluorescence.

  • Data Analysis:

    • Subtract the blank spectrum from each corresponding sample spectrum.

    • Plot the fluorescence intensity at λem as a function of pH.

    • Plot the wavelength of maximum emission (λem) as a function of pH to visualize any spectral shifts.

Scientist's Note (Causality): The fluorescence of molecules with ionizable groups, like the hydroxyl (-OH) and amino (-NH₂) groups on H acid, is often highly pH-dependent.[11] Protonation or deprotonation of these groups alters the electronic structure of the molecule, which directly impacts the energy levels of the ground and excited states, thereby changing the fluorescence intensity and emission wavelength.[12] This phenomenon is the basis for using such molecules as pH indicators.

Protocol 3: Determination of Relative Fluorescence Quantum Yield (ΦF)

The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed.[8] The comparative method is the most straightforward and reliable approach.[8]

  • Standard & Sample Preparation:

    • Select a suitable quantum yield standard with known ΦF that absorbs and emits in a similar spectral region to H acid. Quinine sulfate in 0.1 M perchloric acid (ΦF = 0.60) is a common choice.[6]

    • Prepare a series of dilute solutions of both the standard and H acid in their respective solvents.

    • Using a UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength (λex). Adjust concentrations so that you have several solutions of both standard and sample with absorbance values between 0.01 and 0.1.

  • Fluorescence Measurement:

    • Using the same instrument settings (λex, slit widths) for all measurements, record the fluorescence emission spectrum for each of the prepared standard and H acid solutions.

  • Data Analysis:

    • For each recorded spectrum, calculate the integrated fluorescence intensity (the area under the emission curve).

    • Plot the integrated fluorescence intensity versus absorbance for both the standard and the H acid sample. The plots should be linear.

    • Determine the gradient (Slope) of each line.

    • Calculate the relative quantum yield of H acid (ΦX) using the following equation:

    Φ_X = Φ_ST * (Slope_X / Slope_ST) * (n_X² / n_ST²)

    Where:

    • Φ_ST is the quantum yield of the standard.

    • Slope_X and Slope_ST are the gradients from the plots of integrated intensity vs. absorbance for the H acid sample and the standard, respectively.

    • n_X and n_ST are the refractive indices of the solvents used for the sample and standard, respectively.

Data Presentation and Interpretation

Quantitative data should be summarized for clarity.

Table 1: Instrument Settings for H Acid Analysis

Parameter Setting Rationale
Excitation Wavelength (λex) TBD (from Protocol 1) Maximizes signal by exciting at the absorption peak.
Emission Wavelength (λem) TBD (from Protocol 1) Maximizes signal detection at the emission peak.
Excitation Slit Width 5 nm Balances spectral resolution and signal-to-noise ratio.[9]
Emission Slit Width 5 nm Balances spectral resolution and signal-to-noise ratio.[9]
Scan Speed 200 nm/min A moderate speed to ensure good data quality without excessive measurement time.

| Detector Voltage | 600-800V (or Auto) | Adjust to keep signal within the linear range of the detector (<2 million cps for most PMTs). |

Interpreting Solvent Effects: The polarity of the solvent can significantly influence fluorescence.[13] Polar solvents can stabilize the more polar excited state of a fluorophore relative to its ground state, which reduces the energy gap for emission.[14] This typically results in a red shift (bathochromic shift) to longer emission wavelengths.[14][15] Comparing the λem of H acid in solvents of different polarities (e.g., water, ethanol, DMSO) can provide insight into the change in dipole moment upon excitation.

Conclusion

This application note provides a comprehensive framework for the accurate and meaningful measurement of H acid fluorescence. By following these detailed protocols and understanding the underlying scientific principles, researchers can reliably characterize its photophysical properties. This foundational data is crucial for advancing the use of H acid and its derivatives in the development of novel dyes, sensors, and other advanced materials in scientific and drug development applications.

References

Application Notes and Protocols for 4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid in Textile Dyeing Processes

Author: BenchChem Technical Support Team. Date: December 2025

Foreword: The Enduring Importance of a Versatile Dyestuff Intermediate

4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid, commonly known in the industry as H acid, stands as a cornerstone in the synthesis of a vast array of azo dyes.[1][2] Its unique molecular architecture, featuring strategically placed amino, hydroxyl, and sulfonic acid groups, allows for the creation of dyes with a wide spectrum of colors and functionalities. This guide provides an in-depth exploration of H acid's application in textile dyeing, with a focus on the synthesis and application of reactive dyes for cellulosic fibers and acid dyes for protein-based textiles. The protocols and methodologies detailed herein are curated for researchers, scientists, and professionals in drug development who may encounter dye chemistry in their work, offering a blend of theoretical understanding and practical, field-proven insights.

Section 1: The Chemistry of H Acid and its Chromophoric Potential

H acid is a highly versatile coupling component in azo dye synthesis. The positions of the amino and hydroxyl groups on the naphthalene ring system are critical to its function. The hydroxyl group, being an activating group, directs the electrophilic attack of the diazonium salt to the ortho position. The amino group, also an activating group, can be diazotized itself or can influence the final color of the dye. The two sulfonic acid groups impart water solubility to the final dye molecule, a crucial property for the dyeing process.[3]

The general scheme for the synthesis of a monoazo reactive dye using H acid involves the diazotization of an aromatic amine and its subsequent coupling with H acid. The resulting molecule can then be functionalized with a reactive group, such as a triazine or vinyl sulfone, which will form a covalent bond with the textile fiber.[4]

Synthesis of a Representative Monoazo Reactive Dye from H Acid

This protocol outlines the synthesis of a simple monochlorotriazine (MCT) reactive red dye.

Protocol 1: Synthesis of a Monochlorotriazine Reactive Red Dye

Step Procedure Rationale and Key Considerations
1. Diazotization of Aniline-2-sulfonic acid In a 250 mL beaker, dissolve 9.3g (0.1 mol) of aniline in a mixture of 28.2 mL of 30% hydrochloric acid and 100 mL of water. Cool the solution to 0-5°C in an ice bath. Slowly add a 30% solution of sodium nitrite (19 mL, 0.1 mol) dropwise, ensuring the temperature does not exceed 5°C.The diazotization reaction is highly exothermic and temperature control is critical to prevent the decomposition of the diazonium salt. The presence of excess nitrous acid should be checked with starch-iodide paper and then removed with urea.
2. Coupling Reaction In a separate 500 mL beaker, dissolve 34.1g (0.1 mol) of H acid monosodium salt in 280 mL of water, adjusting the pH to 6-7. Add 14.3g of sodium carbonate and cool the solution to 0°C with ice. Slowly add the diazonium salt solution from Step 1 to the H acid solution over 20 minutes, maintaining the pH at 8-9 and the temperature below 5°C.The coupling reaction is pH-dependent. An alkaline pH is required for the coupling of the diazonium salt to the H acid. Maintaining a low temperature is crucial for maximizing the yield and purity of the resulting azo compound.
3. Condensation with Cyanuric Chloride In a 1L beaker, prepare a suspension of 18.4g (0.1 mol) of cyanuric chloride in 100 mL of ice-water. Add the azo dye solution from Step 2 to the cyanuric chloride suspension while maintaining the temperature at 0-5°C and the pH at 6-7 by adding a 10% sodium carbonate solution. Stir for 2-3 hours.This step introduces the reactive monochlorotriazine group to the dye molecule. The reaction is a nucleophilic substitution where the amino group of the H acid part of the dye attacks the cyanuric chloride. Precise pH and temperature control are essential to prevent hydrolysis of the cyanuric chloride and to ensure the formation of the desired monochlorotriazine derivative.
4. Isolation and Purification Salt out the synthesized dye by adding sodium chloride until precipitation is complete. Filter the dye, wash it with a saturated sodium chloride solution, and dry it in a vacuum oven at 60°C.Salting out is a common method for isolating water-soluble dyes. The washing step removes unreacted starting materials and by-products.

Section 2: Application of H Acid-Derived Dyes in Textile Dyeing

The application of dyes derived from H acid depends on the type of dye (reactive or acid) and the textile substrate. Reactive dyes are primarily used for cellulosic fibers like cotton, while acid dyes are suitable for protein fibers such as wool and silk, as well as synthetic polyamides like nylon.[3][5]

Exhaust Dyeing of Cotton with a Reactive Red Dye

This protocol describes a standard laboratory procedure for dyeing cotton fabric with the synthesized reactive red dye.

Protocol 2: Exhaust Dyeing of Cotton Fabric

Step Procedure Rationale and Key Considerations
1. Preparation of the Dyebath Prepare a dyebath with a liquor ratio of 20:1 (20 mL of water for every 1g of fabric). Add the synthesized reactive red dye (e.g., 2% on weight of fabric - owf). Add Glauber's salt (anhydrous sodium sulfate) (e.g., 60 g/L) to the dyebath.The liquor ratio determines the concentration of the dye and auxiliaries in the bath. Glauber's salt acts as an electrolyte to promote the exhaustion of the dye onto the cotton fibers by reducing the negative charge on the fiber surface.
2. Dyeing Introduce the pre-wetted cotton fabric into the dyebath at room temperature. Raise the temperature to 60°C over 30 minutes. Run the dyeing for 30 minutes at 60°C.The initial dyeing phase allows for the even distribution and adsorption of the dye onto the fabric. The gradual increase in temperature enhances dye penetration into the fibers.
3. Fixation Add soda ash (sodium carbonate) (e.g., 20 g/L) to the dyebath in two portions over 15 minutes. Continue dyeing for another 60 minutes at 60°C.Soda ash creates the alkaline conditions (pH 10.5-11.5) necessary for the covalent bond formation between the reactive group of the dye and the hydroxyl groups of the cellulose in the cotton fiber.[3] This is the critical fixation step.
4. Rinsing and Soaping Drain the dyebath. Rinse the dyed fabric with cold water. Soap the fabric at the boil for 15 minutes in a solution containing a non-ionic detergent (e.g., 2 g/L). Rinse thoroughly with hot and then cold water. Dry the fabric.Rinsing and soaping are crucial for removing unfixed and hydrolyzed dye from the fabric surface. This ensures good wash fastness and prevents color bleeding.
Acid Dyeing of Silk/Wool Fabric

Dyes derived from H acid without a reactive group can function as acid dyes. These dyes form ionic bonds with the amino groups in protein fibers under acidic conditions.[6][7]

Protocol 3: Acid Dyeing of Silk/Wool Fabric

Step Procedure Rationale and Key Considerations
1. Preparation of the Dyebath Prepare a dyebath with a liquor ratio of 30:1. Add the acid dye (e.g., 1% owf) and Glauber's salt (e.g., 10% owf). Adjust the pH of the dyebath to 4-5 with acetic acid.The acidic pH protonates the amino groups in the protein fibers, creating positively charged sites for the anionic dye molecules to bind to. Glauber's salt helps in achieving level dyeing by controlling the rate of dye uptake.
2. Dyeing Introduce the pre-wetted silk or wool fabric into the dyebath at 40°C. Raise the temperature to the boil (95-100°C) over 45 minutes. Continue dyeing at the boil for 45-60 minutes.The gradual temperature increase ensures even dye penetration and prevents unlevel dyeing. The boiling temperature is necessary for the dye to fully penetrate and fix within the fiber structure.
3. Cooling and Rinsing Allow the dyebath to cool down gradually before draining. Rinse the dyed fabric with warm and then cold water until the water runs clear. Dry the fabric.Gradual cooling prevents shocking the fibers, which can cause creasing, especially with wool. Thorough rinsing removes any unfixed dye.

Section 3: Performance Evaluation of Dyed Textiles

The quality of a dyeing process is assessed by evaluating the colorfastness of the dyed fabric. Standardized test methods are used to ensure reproducibility and comparability of results.

Table 1: Standard ISO Test Methods for Colorfastness

Fastness Property ISO Standard Brief Description of Method
Colorfastness to Washing ISO 105-C06:2010The specimen, in contact with adjacent fabrics, is laundered in a standard detergent solution under specified conditions of temperature, time, and mechanical agitation. The change in color of the specimen and the staining of the adjacent fabrics are assessed using grey scales.[8][9]
Colorfastness to Rubbing (Crocking) ISO 105-X12:2016A dry and a wet white cotton cloth are rubbed against the colored specimen under specified pressure and for a specific number of strokes. The degree of color transfer to the white cloths is assessed using the grey scale for staining.[8][9][10]
Colorfastness to Light ISO 105-B02:2014The specimen is exposed to an artificial light source that mimics natural daylight under specified conditions of temperature and humidity. The change in color is assessed by comparing it with a set of blue wool standards exposed under the same conditions.[8][9]
Colorfastness to Perspiration ISO 105-E04:2013The specimen, in contact with adjacent fabrics, is treated with two different solutions (acidic and alkaline) that simulate human perspiration. The specimens are then subjected to pressure and dried. The change in color and staining are assessed.[8][9]

Section 4: Analytical Characterization of H Acid-Derived Dyes and Dyed Textiles

A variety of analytical techniques can be employed to characterize the synthesized dyes and the dyed textiles.

Table 2: Analytical Techniques for Dye and Textile Analysis

Technique Application Information Obtained
UV-Visible Spectroscopy Dye characterizationDetermination of the maximum absorption wavelength (λmax), which is related to the color of the dye.[11]
Fourier-Transform Infrared (FTIR) Spectroscopy Dye and dyed textile characterizationIdentification of functional groups in the dye molecule and confirmation of the covalent bond formation between the dye and the fiber.[12]
High-Performance Liquid Chromatography (HPLC) Dye purity and analysisSeparation and quantification of the components in a dye mixture, allowing for the assessment of dye purity.[13]
Mass Spectrometry (MS) Dye structure elucidationDetermination of the molecular weight and fragmentation pattern of the dye molecule, aiding in its structural confirmation.[14]
Raman Spectroscopy Non-destructive analysis of dyed fibersIdentification of the dye directly on the fiber without the need for extraction.[12]

Section 5: Environmental and Safety Considerations

The manufacturing of H acid and its derived dyes can have a significant environmental impact.[1] The process generates highly colored and saline wastewater with high chemical oxygen demand (COD).[1] Therefore, proper wastewater treatment is crucial. From a safety perspective, azo dyes have the potential to reductively cleave to form aromatic amines, some of which are known carcinogens. It is essential to handle these chemicals with appropriate personal protective equipment in a well-ventilated area.

Section 6: Visualizing the Dyeing Process

The following diagrams illustrate the key chemical transformations and interactions in the dyeing processes described.

Synthesis_of_Reactive_Dye cluster_diazotization Diazotization cluster_coupling Coupling cluster_condensation Condensation Aniline Aniline-2-sulfonic acid NaNO2_HCl NaNO2 / HCl 0-5°C Aniline->NaNO2_HCl Diazonium Diazonium Salt NaNO2_HCl->Diazonium H_Acid H Acid Diazonium->H_Acid pH 8-9 Azo_Dye Azo Dye Intermediate H_Acid->Azo_Dye Cyanuric_Chloride Cyanuric Chloride Azo_Dye->Cyanuric_Chloride pH 6-7 Reactive_Dye Monochlorotriazine Reactive Dye Cyanuric_Chloride->Reactive_Dye Reactive_Dyeing_Mechanism Dye Reactive Dye Adsorption Adsorption (Electrolyte) Dye->Adsorption Cotton Cellulose Fiber (-OH) Cotton->Adsorption Fixation Fixation (Alkali, Heat) Adsorption->Fixation Covalent_Bond Dyed Fiber (Dye-O-Cellulose) Fixation->Covalent_Bond Acid_Dyeing_Mechanism Dye Acid Dye (-SO3-) Ionic_Bond Dyed Fiber (Ionic Interaction) Dye->Ionic_Bond Wool Protein Fiber (-NH2) Protonation Protonation (Acidic pH) Wool->Protonation Protonated_Fiber Protonated Fiber (-NH3+) Protonation->Protonated_Fiber Protonated_Fiber->Ionic_Bond

References

Application Notes & Protocols: A Guide to Protein Labeling Using 4-Amino-5-hydroxy-2,7-naphthalenedisulfonic Acid as a Versatile Fluorophore Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive framework for the covalent labeling of proteins using 4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid (H-acid) as a foundational fluorophore. While H-acid itself is not directly reactive towards protein functional groups, its inherent spectral properties make it an attractive scaffold for the synthesis of custom, amine-reactive fluorescent probes. We present a detailed methodology, beginning with the conceptual synthesis of an N-hydroxysuccinimide (NHS) ester derivative of H-acid, followed by a robust, step-by-step protocol for protein conjugation, purification of the resulting conjugate, and its subsequent characterization to determine the degree of labeling. This guide is designed to empower researchers to leverage the unique characteristics of the naphthalenedisulfonic acid core for their specific applications in protein tracking, interaction studies, and assay development.

Introduction: The Potential of H-Acid in Protein Labeling

This compound, commonly known as H-acid, is a highly water-soluble organic compound characterized by a naphthalene core substituted with amino, hydroxyl, and sulfonic acid groups.[1][2] These functional groups impart unique light absorption and pH-sensitive properties to the molecule.[3] Although it is a well-established intermediate in the synthesis of azo dyes, its direct application as a protein labeling agent is not conventional due to the lack of an inherent reactive group that can form a stable covalent bond with amino acid residues under physiological conditions.[4][5]

However, the chemical structure of H-acid, particularly its primary amino group, provides a convenient handle for chemical modification. By converting this amine into a protein-reactive moiety, H-acid can be transformed into a valuable tool for bioconjugation. This guide outlines a strategy to first synthesize an amine-reactive H-acid derivative—specifically an NHS ester—which can then be used to efficiently label primary amines (the ε-amino group of lysine residues and the N-terminus) on a target protein.[6][7][8] This two-stage approach combines the customizability of a bespoke fluorophore with the reliability and efficiency of established NHS ester chemistry.[9]

Part I: Synthesis of an Amine-Reactive H-Acid-NHS Ester

The conversion of H-acid into a protein-reactive probe is a critical first step. The following is a representative, chemically sound synthetic scheme to produce an H-acid derivative functionalized with an NHS ester. This process involves two key stages: introduction of a carboxylic acid linker and subsequent activation to an NHS ester.

Principle of Synthesis

The primary amino group of H-acid will be acylated using succinic anhydride. This reaction introduces a four-carbon linker terminating in a carboxylic acid. This newly installed carboxyl group can then be activated by reaction with N-hydroxysuccinimide in the presence of a carbodiimide coupling agent, such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC), to yield the stable, amine-reactive H-acid-NHS ester.

Synthetic Workflow Diagram

G H_acid 4-Amino-5-hydroxy-2,7- naphthalenedisulfonic acid (H-acid) H_acid_COOH H-acid-succinimidyl-COOH H_acid->H_acid_COOH Acylation Succinic Succinic Anhydride in Amine-Free Buffer (pH ~8) Succinic->H_acid_COOH H_acid_NHS H-acid-NHS Ester (Amine-Reactive Probe) H_acid_COOH->H_acid_NHS Esterification EDC_NHS EDC, N-hydroxysuccinimide in Anhydrous DMF EDC_NHS->H_acid_NHS

Caption: Synthesis of Amine-Reactive H-acid-NHS Ester.

Part II: Protocol for Protein Labeling with H-Acid-NHS Ester

This protocol provides a general method for labeling a protein, such as an IgG antibody, with the custom-synthesized H-acid-NHS ester. The efficiency of the reaction is dependent on pH, temperature, and the molar ratio of dye to protein.

Required Materials
  • Target Protein: 1-5 mg/mL in an amine-free buffer (e.g., PBS, Borate buffer).

  • H-acid-NHS Ester: 10 mg/mL stock solution in anhydrous DMSO or DMF.

  • Reaction Buffer: 0.1 M Sodium Bicarbonate or Sodium Borate, pH 8.3-8.5.

  • Quenching Buffer: 1 M Tris-HCl or Glycine, pH 8.0.

  • Purification Column: Desalting column (e.g., Sephadex G-25) or dialysis cassette.

Pre-Labeling Calculations

To achieve an optimal Degree of Labeling (DOL), it is crucial to control the molar ratio of the H-acid-NHS ester to the protein in the reaction. A molar excess of 10-20 fold of the dye is a common starting point for optimization.

Calculation for Molar Ratio:

  • Moles of Protein: (Protein concentration [mg/mL] / Protein MW [Da]) * Volume [mL] = Moles of Protein

  • Volume of Dye Stock to Add: (Moles of Protein * Molar Excess) / Dye Stock Concentration [M] = Volume of Dye Stock [L]

ParameterExample Value
ProteinIgG
Protein MW150,000 Da
Protein Concentration3 mg/mL
Reaction Volume1 mL
Desired Molar Excess15x
H-acid-NHS Ester MW~545 Da (estimated)
Dye Stock Concentration10 mg/mL (~18.3 mM)

In this example, approximately 16.4 µL of the H-acid-NHS ester stock solution would be added to the 1 mL protein solution.

Step-by-Step Labeling Protocol
  • Protein Preparation: Ensure the protein solution is in an amine-free buffer at a concentration of at least 2 mg/mL. Buffers containing Tris or glycine must be avoided as they will compete in the reaction.[6]

  • Prepare Dye Solution: Immediately before use, dissolve the H-acid-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.

  • Initiate Reaction: While gently vortexing the protein solution, slowly add the calculated volume of the H-acid-NHS ester stock solution.

  • Incubation: Incubate the reaction for 1 hour at room temperature, protected from light. For sensitive proteins, the reaction can be performed for 2 hours on ice.

  • Quench Reaction (Optional but Recommended): To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM. Incubate for an additional 30 minutes at room temperature.

Protein Labeling Workflow Diagram

G cluster_0 Preparation cluster_1 Reaction cluster_2 Purification & Analysis Prot_Prep Prepare Protein in Amine-Free Buffer (pH 8.3-8.5) Mix Add Dye to Protein (10-20x Molar Excess) Prot_Prep->Mix Dye_Prep Prepare H-acid-NHS Ester in DMSO Dye_Prep->Mix Incubate Incubate 1 hr, RT (Protected from Light) Mix->Incubate Quench Quench with Tris or Glycine Incubate->Quench Purify Purify via Desalting Column or Dialysis Quench->Purify Analyze Characterize: Determine DOL Purify->Analyze

Caption: General Workflow for Protein Labeling.

Part III: Purification of the Labeled Protein

Purification is essential to remove unconjugated H-acid-NHS ester and any reaction byproducts, which can interfere with downstream applications and affect the accuracy of DOL calculations.

  • Size-Exclusion Chromatography (Desalting Column): This is the most rapid method. The protein-dye conjugate, being larger, will elute first, while the smaller, unconjugated dye molecules are retained in the column matrix. Equilibrate the column with the desired storage buffer for the protein and apply the quenched reaction mixture. Collect the colored fractions corresponding to the labeled protein.

  • Dialysis: This method is suitable for larger volumes. Transfer the reaction mixture to a dialysis cassette with an appropriate molecular weight cutoff (e.g., 10 kDa). Dialyze against a large volume of the desired storage buffer (e.g., PBS) at 4°C for several hours to overnight, with at least two buffer changes.

Part IV: Characterization - Determining the Degree of Labeling (DOL)

The DOL, or the average number of dye molecules conjugated per protein molecule, is a critical quality control parameter. It can be determined using UV-Vis spectrophotometry and the Beer-Lambert law.[2][10]

Protocol for DOL Determination
  • Measure Absorbance: After purification, measure the absorbance of the protein-dye conjugate solution at 280 nm (A₂₈₀) and at the maximum absorbance wavelength of the H-acid dye (Aₘₐₓ). The λₘₐₓ for H-acid derivatives must be determined experimentally but is expected to be in the visible range.

  • Calculate Concentrations: Use the following equations to calculate the concentrations of the protein and the dye.

    • Protein Concentration (M): [Protein] = (A₂₈₀ - (Aₘₐₓ * CF)) / ε_protein

      • A₂₈₀: Absorbance of the conjugate at 280 nm.

      • Aₘₐₓ: Absorbance of the conjugate at the dye's λₘₐₓ.

      • CF (Correction Factor): The ratio of the dye's absorbance at 280 nm to its absorbance at λₘₐₓ (A₂₈₀_dye / Aₘₐₓ_dye). This must be determined for the free dye.

      • ε_protein: Molar extinction coefficient of the protein at 280 nm (e.g., for IgG, ~210,000 M⁻¹cm⁻¹).

    • Dye Concentration (M): [Dye] = Aₘₐₓ / ε_dye

      • ε_dye: Molar extinction coefficient of the H-acid dye at its λₘₐₓ. This must be determined experimentally.

  • Calculate DOL: DOL = [Dye] / [Protein]

An ideal DOL is typically between 2 and 5 for antibodies, but the optimal value is application-dependent.[1]

Key Parameters for DOL Calculation
ParameterSymbolDescription
Protein AbsorbanceA₂₈₀Measured absorbance of the conjugate at 280 nm.
Dye Max AbsorbanceAₘₐₓMeasured absorbance of the conjugate at the dye's λₘₐₓ.
Protein Extinction Coeff.ε_proteinA constant specific to the protein (e.g., 210,000 M⁻¹cm⁻¹ for IgG).
Dye Extinction Coeff.ε_dyeA constant specific to the dye, to be determined experimentally.
Correction FactorCFA₂₈₀/Aₘₐₓ for the free dye, to be determined experimentally.

References

The Role of H Acid as a Versatile Building Block in Chemical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

H acid, chemically known as 1-amino-8-naphthol-3,6-disulfonic acid, stands as a cornerstone intermediate in the landscape of chemical synthesis.[1] Its unique bifunctional nature, possessing both an amino and a hydroxyl group on a sulfonated naphthalene scaffold, allows for remarkable versatility in molecular design. This guide provides an in-depth exploration of H acid's application as a pivotal building block, primarily in the synthesis of azo dyes and extending to its significant role in the development of pharmaceutical agents. We will delve into the mechanistic principles that govern its reactivity, provide detailed, field-proven protocols for key syntheses, and offer insights into the practical aspects of its use in research and development.

Introduction: The Chemical Significance of H Acid

H acid (CAS No: 90-20-0) is a greyish-white to brown powder that is a critical intermediate in the chemical industry.[2][3] Its molecular structure is the key to its utility, featuring:

  • A Naphthalene Core: A rigid, aromatic backbone.

  • An Amino Group (-NH₂): A primary nucleophile and a site for diazotization.

  • A Hydroxyl Group (-OH): Influences the electronic properties of the aromatic system and provides a point for further derivatization.

  • Two Sulfonic Acid Groups (-SO₃H): These groups confer water solubility to the molecule and its derivatives, a crucial property for many applications, particularly in the dye industry.[2]

The strategic placement of these functional groups allows for selective reactions, most notably the coupling with diazonium salts to form azo compounds, which are the basis for a vast array of synthetic dyes.[4]

Core Application: H Acid in Azo Dye Synthesis

Azo dyes, characterized by the presence of one or more azo groups (-N=N-), constitute the largest and most versatile class of synthetic colorants.[2] H acid is a premier coupling component in the synthesis of many of these dyes due to its ability to react with diazonium salts.

The Underlying Chemistry: Diazotization and Azo Coupling

The synthesis of azo dyes from H acid is a two-step process:

  • Diazotization: A primary aromatic amine is treated with a source of nitrous acid (typically sodium nitrite in an acidic medium) at low temperatures (0-5 °C) to form a diazonium salt.[4] The diazonium ion is a weak electrophile.

  • Azo Coupling: The diazonium salt then reacts with an electron-rich coupling component, in this case, H acid, through an electrophilic aromatic substitution reaction.[5]

The unique feature of H acid is that the position of the azo coupling is pH-dependent. This allows for the stepwise synthesis of complex disazo and polyazo dyes.[4]

  • Acidic Conditions (pH < 7): Coupling occurs preferentially at the position ortho to the amino group.

  • Alkaline Conditions (pH > 7): Coupling occurs at the position ortho to the hydroxyl group.

This pH-dependent selectivity is a powerful tool for the synthetic chemist, enabling the creation of a diverse palette of colors from a single building block.

Experimental Protocol: Synthesis of a Monoazo Reactive Dye

This protocol outlines the synthesis of a simple monoazo reactive dye using H acid.

Materials:

  • Aniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • H acid

  • Sodium Carbonate (Na₂CO₃)

  • Ice

  • Urea (for quenching excess nitrous acid)

Procedure:

Part A: Diazotization of Aniline [2]

  • In a beaker, dissolve 9.3 g (0.1 mol) of aniline in a solution of 33.5 g of 30% hydrochloric acid and 100 mL of water.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of 6.9 g (0.1 mol) of sodium nitrite in 20 mL of water, keeping the temperature below 5 °C with constant stirring.

  • After the addition is complete, continue stirring for 20-30 minutes. The presence of excess nitrous acid can be confirmed with starch-iodide paper (turns blue).

  • Quench the excess nitrous acid by adding small portions of urea until the starch-iodide test is negative.

Part B: Coupling with H Acid [2]

  • In a separate beaker, dissolve 31.9 g (0.1 mol) of H acid in 250 mL of water, adding sodium carbonate as needed to achieve a slightly alkaline solution (pH 8-9) and complete dissolution.

  • Cool the H acid solution to 0-5 °C in an ice bath.

  • Slowly add the cold diazonium salt solution from Part A to the H acid solution with vigorous stirring.

  • Maintain the temperature at 0-5 °C and the pH at 8-9 for 2-3 hours to ensure complete coupling.

  • The resulting dye can be isolated by salting out with sodium chloride, followed by filtration and drying.

Data Presentation:

ParameterValueReference
ReactantAniline, H acid[2]
Molar Ratio (Aniline:H acid)1:1[2]
Diazotization Temperature0-5 °C[2]
Coupling Temperature0-5 °C[2]
Coupling pH8-9[2]
Typical Yield>80%[6]

Experimental Workflow:

G cluster_0 Part A: Diazotization cluster_1 Part B: Coupling Aniline Aniline Solution (in HCl) Cool_A Cool to 0-5 °C Aniline->Cool_A NaNO2 Add NaNO₂ Solution Cool_A->NaNO2 Stir_A Stir for 20-30 min NaNO2->Stir_A Quench Quench with Urea Stir_A->Quench Diazonium_Salt Diazonium Salt Solution Quench->Diazonium_Salt Mix Add Diazonium Salt Diazonium_Salt->Mix Transfer H_Acid H Acid Solution (in Na₂CO₃) Cool_B Cool to 0-5 °C H_Acid->Cool_B Cool_B->Mix Stir_B Stir for 2-3 hours Mix->Stir_B Isolate Isolate Product Stir_B->Isolate Final_Dye Monoazo Dye Isolate->Final_Dye G H_Acid_Deriv H Acid Derivative Acylation Acylation with Nitrobenzoyl Chloride H_Acid_Deriv->Acylation Reduction Nitro Group Reduction Acylation->Reduction Urea_Formation Urea Formation (with Phosgene analogue) Reduction->Urea_Formation Suramin_Analogue Suramin Analogue Urea_Formation->Suramin_Analogue

References

Troubleshooting & Optimization

Technical Support Center: 4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support guide for 4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid (H-acid). This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during its experimental use, with a primary focus on achieving optimal solubility.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the solubility characteristics of this compound.

Question: What is the general solubility of this compound?

Answer: this compound, often referred to as H-acid, is a highly polar aromatic compound. Its molecular structure contains multiple hydrophilic functional groups, including two sulfonic acid (-SO₃H) groups, a hydroxyl (-OH) group, and an amino (-NH₂) group. Consequently, it is generally soluble in water and other polar solvents.[1][2] Its solubility in non-polar organic solvents is typically very low.[1] However, the free acid form can be only slightly soluble in cold water, making sample preparation challenging.[3]

Question: Why is this compound more soluble in water than in organic solvents?

Answer: The principle of "like dissolves like" governs solubility. Water is a highly polar solvent capable of forming strong hydrogen bonds. The sulfonic acid, hydroxyl, and amino groups on the H-acid molecule are excellent hydrogen bond donors and acceptors.[1] The sulfonic acid groups, in particular, are strongly acidic and readily donate their protons in water, forming sulfonate ions (-SO₃⁻).[4][5][6] These ionic interactions and the extensive hydrogen bonding with water molecules lead to favorable dissolution.[1] Conversely, non-polar organic solvents cannot effectively solvate these polar and ionic groups, resulting in poor solubility.

Question: What are the primary factors that influence the solubility of H-acid?

Answer: The three most critical factors are:

  • pH: This is the most dominant factor. The solubility of H-acid is highly dependent on the pH of the aqueous solution because its functional groups can be protonated or deprotonated.[1][7][8]

  • Form of the Compound: H-acid is commercially available as a free acid or as a salt (e.g., monosodium or disodium salt).[9][10] The salt forms are significantly more soluble in water than the free acid form.[11][12]

  • Temperature: For most solids, solubility increases with temperature. Gentle heating can be an effective method to aid dissolution.[13]

Question: I have the monosodium salt of H-acid. Is it expected to be readily soluble in neutral water?

Answer: Yes, the monosodium salt is generally more soluble than the free acid.[14] The presence of the sodium counter-ion means that one of the highly acidic sulfonic acid groups is already in its ionic sulfonate form (-SO₃⁻Na⁺), which enhances interaction with water. However, depending on the desired concentration, you may still encounter solubility limits in neutral water. Adjusting the pH to be more alkaline will further increase solubility by deprotonating the second sulfonic acid group and the hydroxyl group.[3]

Section 2: Troubleshooting Guide for Common Solubility Issues

This guide provides direct answers and protocols for specific problems you may encounter in the lab.

Issue 1: "My this compound (free acid form) is not dissolving in deionized water at room temperature."

Root Cause Analysis: The free acid form of H-acid has limited solubility in neutral or cold water.[3] In its free acid state, the functional groups are protonated. While polar, the large naphthalene core contributes to intermolecular forces that favor the solid state over dissolution in neutral water without intervention.

Solution Pathway:

  • Primary Recommendation: pH Adjustment. The most effective method is to increase the pH of the solution. Adding a base, such as sodium hydroxide (NaOH), will deprotonate the sulfonic acid groups. This conversion to the highly soluble sulfonate salt form dramatically increases aqueous solubility.[3] The hydroxyl group will also deprotonate under more alkaline conditions, further enhancing solubility.

  • Secondary Recommendation: Gentle Heating. Applying gentle heat (e.g., 40-50°C) while stirring can increase the rate of dissolution and the overall solubility. However, this should be done with caution to avoid potential degradation if your application is sensitive to temperature.

Issue 2: "I dissolved my H-acid by raising the pH, but it precipitated out when I adjusted the pH back to neutral or acidic for my experiment. Why did this happen?"

Root Cause Analysis: This is a classic example of pH-dependent solubility. You successfully dissolved the compound by converting it to its deprotonated, salt form at a high pH. When you lowered the pH, you protonated the functional groups, converting the compound back to its less soluble free acid form. The concentration of the compound in the solution now exceeds its solubility limit at that lower pH, causing it to precipitate.

Solution Pathway:

  • Re-evaluate Experimental Design: Determine if your experiment can be performed at a pH where the compound remains soluble.

  • Work at Lower Concentrations: The simplest solution is to work with a final concentration that is below the solubility limit of the free acid at your target pH. You may need to perform a serial dilution from your alkaline stock solution.

  • Consider a Different Salt Form: If you must work at a specific pH, investigate if a different salt of your compound (if available) offers better solubility under those conditions.

Issue 3: "Can I use a co-solvent like ethanol or DMSO to improve solubility?"

Root Cause Analysis: For highly polar, ionic compounds like H-acid, adding a less polar organic co-solvent is often counterproductive for aqueous solutions.

Solution Pathway:

  • General Recommendation: Avoid Organic Co-solvents. Adding organic solvents like ethanol to an aqueous solution of a naphthalenedisulfonic acid salt can actually decrease its solubility.[15] This is because the organic solvent disrupts the favorable hydration shell of water molecules around the ionic sulfonate groups, leading to a "salting out" effect.

  • Exception for Non-Aqueous Systems: If you are working in a primarily organic system, a polar aprotic solvent like DMSO or DMF might be an option, but solubility will likely be much lower than in alkaline water. This should be tested on a small scale first. For most biological and pharmaceutical applications, aqueous solutions are preferred.

Section 3: Detailed Experimental Protocols

These protocols provide step-by-step instructions for preparing solutions of H-acid.

Protocol 1: Preparation of an Aqueous Stock Solution via pH Adjustment

This protocol is the most reliable method for dissolving the free acid form of H-acid.

  • Preparation: Weigh the desired amount of this compound powder. Add it to a beaker or flask containing approximately 80% of the final desired volume of purified water.

  • Dispersion: Stir the mixture at room temperature using a magnetic stirrer. A suspension or slurry will form.

  • pH Adjustment: While stirring, slowly add a 1 M solution of sodium hydroxide (NaOH) dropwise. Monitor the pH of the solution using a calibrated pH meter.

  • Dissolution: Continue adding NaOH until the solid material completely dissolves. The solution should become clear. This typically occurs in an alkaline pH range.[3]

  • Final Volume Adjustment: Once the compound is fully dissolved, add purified water to reach the final target volume and mix thoroughly.

  • Final pH & Storage: If your experiment requires a specific pH, you can now carefully back-titrate with a dilute acid (e.g., 0.1 M HCl), but be mindful of the precipitation risk described in Issue 2. Store the stock solution (typically alkaline) at 2-8°C.

Protocol 2: Thermal Method for Aiding Dissolution

Use this method for concentrations that are near the solubility limit in a given solvent system.

  • Preparation: Prepare a suspension of the compound in the desired aqueous solvent as described in Protocol 1, Step 1.

  • Heating: Place the vessel in a water bath set to a temperature between 40°C and 55°C. Do not use direct, high heat. A patent for a similar compound preparation suggests this temperature range.[16]

  • Stirring: Stir the suspension continuously as it heats.

  • Observation: Observe the mixture for dissolution. The combination of heat and stirring should dissolve the compound over time.

  • Cooling: Once dissolved, remove the vessel from the heat and allow it to cool slowly to room temperature while stirring.

  • Inspection: Inspect the cooled solution for any signs of precipitation. If it remains clear, the compound is soluble at that concentration and temperature. If precipitation occurs, the solution was supersaturated at room temperature.

Section 4: Key Data Summary

The table below summarizes key properties of this compound.

PropertyValueSource(s)
Molecular Formula C₁₀H₉NO₇S₂
Molecular Weight ~319.31 g/mol
Appearance Grey to brown powder[1]
Solubility in Water Generally soluble, but the free acid is slightly soluble in cold water.[1][3]
Solubility in Alkali Soluble in alkali solutions (e.g., NaOH).[3]
Solubility in Organic Solvents Generally low.[1]
Melting Point >300 °C[3][17]

Section 5: Visualizing the Science

Diagrams help clarify complex relationships and workflows.

Solubility_Troubleshooting start Start: H-acid powder not dissolving in water check_form 1. Identify the compound form. Is it the free acid or a salt? start->check_form free_acid Free Acid check_form->free_acid More likely to have issues salt_form Salt Form (Na+) check_form->salt_form More soluble protocol1 2. Use Protocol 1: Adjust pH to alkaline range with dilute NaOH. free_acid->protocol1 salt_form->protocol1 If issues persist increase_conc Issue may be concentration. Try a more dilute solution. salt_form->increase_conc dissolved_q Did it dissolve? protocol1->dissolved_q protocol2 Consider Protocol 2: Apply gentle heat (40-55°C) with constant stirring. dissolved_q->protocol2 No success Success: Compound Dissolved. Store alkaline stock solution properly. dissolved_q->success Yes protocol2->success If dissolved fail Problem persists. Re-verify compound identity and solvent purity. protocol2->fail If still not dissolved

Caption: Troubleshooting workflow for dissolving H-acid.

Caption: Impact of pH on H-acid's functional groups and solubility.

References

Technical Support Center: H Acid Solution Stability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for H acid (4-amino-5-hydroxynaphthalene-2,7-disulfonic acid). This guide is designed for researchers, scientists, and professionals in drug development and dye synthesis who utilize H acid in their work. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to prevent the degradation of H acid in solution, ensuring the integrity and reproducibility of your experiments.

Introduction to H Acid Stability

H acid is a crucial intermediate in the synthesis of many azo dyes.[1] Its chemical structure, featuring both amino and hydroxyl groups on a naphthalene ring, makes it susceptible to degradation through several pathways, primarily oxidation and photodegradation. The sulfonic acid groups enhance its water solubility but also influence its stability at different pH levels.[2][3] Understanding and controlling the factors that contribute to its degradation are paramount for obtaining reliable and consistent experimental results.

Frequently Asked Questions (FAQs)

Q1: My H acid solution has changed color from its initial appearance. What does this indicate?

A color change in your H acid solution, often to a darker or brownish hue, is a primary indicator of degradation. This is typically due to oxidation of the aminonaphthol structure, leading to the formation of quinone-type compounds and other colored byproducts. This oxidative degradation can be accelerated by exposure to air (oxygen), light, and elevated temperatures.

Q2: What is the optimal pH for storing aqueous solutions of H acid?

While specific stability data for H acid is not extensively published, studies on structurally similar naphthalenesulfonic acid derivatives provide strong guidance. These compounds exhibit good stability in acidic conditions.[2] Therefore, it is recommended to maintain aqueous solutions of H acid at a pH of 2.5-3.0 to minimize degradation.[2] Storing at neutral or alkaline pH can accelerate degradation.

Q3: Can I store H acid solutions at room temperature?

For short-term storage, room temperature may be acceptable if the solution is protected from light and oxygen. However, for long-term stability, it is highly recommended to store H acid solutions at lower temperatures. A study on naphthalenesulfonic acid derivatives demonstrated that stability is significantly improved at reduced temperatures.[2]

Q4: How susceptible is H acid to photodegradation?

The naphthalene ring system in H acid makes it susceptible to degradation upon exposure to UV light. Photodegradation can lead to the cleavage of the naphthalene ring and the formation of various byproducts. It is crucial to protect H acid solutions from light to prevent this.

Q5: Are there any recommended antioxidants to prevent the oxidation of H acid solutions?

While specific antioxidants for H acid are not widely documented, the use of general-purpose antioxidants that are effective in aqueous systems can be beneficial. Phenolic compounds are known to be effective antioxidants due to their ability to scavenge free radicals.[4] However, it is important to note that some antioxidants, like ascorbic acid, can act as pro-oxidants in the presence of metal ions. Careful selection and testing are necessary.

Q6: Is it better to prepare H acid solutions fresh for each experiment?

Yes, for applications that are highly sensitive to the purity of H acid, preparing the solution fresh is always the best practice. If you need to store the solution, following the recommended storage conditions is critical to maintain its integrity.

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Action(s)
Rapid color change of the solution 1. Oxidation: Exposure to atmospheric oxygen. 2. Incorrect pH: pH is outside the optimal acidic range. 3. High Temperature: Storage at elevated temperatures.1. Prepare solutions with deoxygenated water and consider purging with an inert gas (e.g., nitrogen or argon). 2. Adjust the pH of the solution to 2.5-3.0 using a suitable acid (e.g., dilute sulfuric acid).[2] 3. Store the solution at a lower temperature (e.g., 4°C).[2]
Precipitate formation in the solution 1. pH-dependent solubility: Changes in pH can affect solubility.[3] 2. Degradation products: Some degradation products may be less soluble. 3. Solvent evaporation: Increased concentration due to solvent loss.1. Verify and maintain the pH of the solution within the recommended range. 2. If degradation is suspected, prepare a fresh solution. 3. Ensure the storage container is tightly sealed.
Inconsistent experimental results 1. Degraded H acid: Use of a partially degraded solution. 2. Photodegradation: Exposure of the solution to light.1. Prepare a fresh solution of H acid and compare results. 2. Store solutions in amber glass bottles or wrap containers in aluminum foil to protect from light.

Experimental Protocols

Protocol 1: Preparation of a Stabilized Aqueous H Acid Solution

This protocol outlines the steps for preparing an aqueous solution of H acid with enhanced stability.

Materials:

  • H acid (solid)

  • High-purity, deoxygenated water (e.g., by boiling and cooling under an inert gas)

  • Dilute sulfuric acid (for pH adjustment)

  • pH meter or pH indicator strips

  • Volumetric flask

  • Amber glass storage bottle

Procedure:

  • Weigh the desired amount of H acid solid.

  • In a volumetric flask, dissolve the H acid in a portion of the deoxygenated water.

  • Gently stir the solution until the H acid is fully dissolved.

  • Adjust the pH of the solution to 2.5-3.0 by adding dilute sulfuric acid dropwise while monitoring with a pH meter.[2]

  • Bring the solution to the final volume with deoxygenated water.

  • Transfer the solution to a tightly sealed amber glass bottle.

  • For enhanced stability, consider purging the headspace of the bottle with an inert gas (e.g., nitrogen or argon) before sealing.

  • Store the solution at 4°C and protected from light.[2]

Protocol 2: Monitoring H Acid Degradation by UV-Vis Spectroscopy

This protocol provides a method to monitor the stability of your H acid solution over time.

Materials:

  • H acid solution (prepared as in Protocol 1)

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Procedure:

  • Immediately after preparing the H acid solution, take an initial UV-Vis spectrum. H acid has characteristic absorption peaks.

  • Store the H acid solution under the desired conditions.

  • At regular intervals (e.g., daily, weekly), take a sample of the solution and record its UV-Vis spectrum.

  • Compare the spectra over time. A decrease in the intensity of the characteristic H acid peaks and the appearance of new peaks at different wavelengths can indicate degradation.

Key Factors Influencing H Acid Stability

The stability of H acid in solution is a multifactorial issue. The following diagram illustrates the primary factors leading to degradation and the corresponding preventative measures.

H_Acid_Stability Factors Affecting H Acid Degradation and Prevention cluster_degradation Degradation Factors cluster_prevention Preventative Measures Oxidation Oxidation (Exposure to O2) Photodegradation Photodegradation (Exposure to Light) High_Temp High Temperature Extreme_pH Extreme pH (Neutral/Alkaline) H_Acid H Acid in Solution H_Acid->Oxidation leads to H_Acid->Photodegradation leads to H_Acid->High_Temp accelerates degradation H_Acid->Extreme_pH accelerates degradation Inert_Atmosphere Inert Atmosphere (N2 or Ar) Inert_Atmosphere->Oxidation prevents Antioxidants Antioxidants Antioxidants->Oxidation inhibits Light_Protection Light Protection (Amber Bottles) Light_Protection->Photodegradation prevents Refrigeration Refrigeration (e.g., 4°C) Refrigeration->High_Temp mitigates Acidic_pH Acidic pH (2.5-3.0) Acidic_pH->Extreme_pH avoids

Caption: Factors leading to H acid degradation and preventative measures.

Summary of Recommended Storage Conditions

Parameter Recommendation Rationale
pH 2.5 - 3.0Naphthalenesulfonic acid derivatives show enhanced stability in acidic conditions.[2]
Temperature 4°C (Refrigerated)Lower temperatures slow down the rate of degradation reactions.[2]
Solvent Deoxygenated, high-purity waterMinimizes initial oxidative stress.
Atmosphere Inert gas (e.g., Nitrogen, Argon)Prevents oxidation by atmospheric oxygen.
Container Tightly sealed amber glass bottleProtects from light to prevent photodegradation and prevents solvent evaporation.

References

Technical Support Center: Purification of Crude 4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid (H Acid)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of crude 4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid, commonly known as H acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this critical dye intermediate.

Introduction: The Challenge of Purifying H Acid

This compound is a highly polar, water-soluble compound that serves as a vital precursor in the synthesis of numerous azo dyes.[1][2][3] The purity of H acid is paramount, as impurities can significantly impact the color, intensity, and fastness of the final dye product. Crude H acid, directly from synthesis, is often contaminated with a variety of impurities, including isomeric byproducts, unreacted starting materials, and colored degradation products. This guide provides a systematic approach to troubleshooting the purification process to achieve high-purity H acid suitable for your research and development needs.

Frequently Asked Questions (FAQs)

Q1: My crude H acid is a dark, discolored powder. What are the likely impurities causing this?

A: The crude product's gray to brown appearance is common and typically due to a mixture of colored organic impurities generated during the multi-step synthesis.[1] These can include oxidized forms of H acid, byproducts from nitration and reduction steps, and residual starting materials. The presence of iron from certain reduction methods can also contribute to discoloration.[4]

Q2: What is the general strategy for purifying crude H acid?

A: The most common and effective method for purifying H acid is a "salting out" process, which takes advantage of the differential solubility of H acid and its impurities in a high ionic strength solution.[5][6] This is often followed by a decolorization step using activated carbon and may involve pH adjustments to facilitate precipitation.

Q3: What analytical techniques are recommended for assessing the purity of H acid?

A: High-Performance Liquid Chromatography (HPLC) is the preferred method for determining the purity of H acid and quantifying impurities. A reverse-phase HPLC method with a C18 column and a mobile phase of acetonitrile and water with an acidic modifier like phosphoric or formic acid is generally effective.[7]

Troubleshooting Guides

This section provides detailed troubleshooting for specific issues you may encounter during the purification of crude H acid.

Problem 1: Low Yield of Purified H Acid After Salting Out

Symptoms:

  • A significantly lower than expected mass of precipitated H acid is recovered.

  • The filtrate remains intensely colored, suggesting a high concentration of the product is still in solution.

Root Causes and Solutions:

Potential Cause Explanation Troubleshooting Steps
Insufficient Salt Concentration The "salting out" effect relies on creating a solution with high ionic strength to decrease the solubility of the desired compound.[5][6][8] If the salt concentration is too low, a substantial amount of H acid will remain dissolved.1. Ensure you are using a salt known to be effective for salting out, such as sodium chloride or sodium sulfate. 2. Gradually add more salt to the filtrate while monitoring for further precipitation. 3. For subsequent purifications, increase the initial amount of salt added.
Incorrect pH The solubility of H acid is pH-sensitive due to its amino, hydroxyl, and sulfonic acid groups.[1] At a highly acidic or alkaline pH, the compound may be more soluble.1. Measure the pH of the solution before and after adding the salting-out agent. 2. Adjust the pH towards a more neutral range (around 4-6) to minimize solubility. Use a dilute acid (e.g., HCl) or base (e.g., NaOH) for adjustment.
Elevated Temperature The solubility of H acid in water increases with temperature. If the solution is not adequately cooled, the yield of the precipitate will be lower.1. Ensure the solution is thoroughly cooled in an ice bath after the salting-out agent has been added. 2. Allow sufficient time for complete precipitation at a low temperature (e.g., 0-4 °C) before filtration.
Problem 2: The Purified H Acid is Still Discolored (e.g., Pink, Brown, or Gray)

Symptoms:

  • The final isolated H acid product is not a pure, colorless to off-white crystalline solid.[3]

Root Causes and Solutions:

Potential Cause Explanation Troubleshooting Steps
Ineffective Decolorization Colored impurities may be co-precipitating with the H acid. Activated carbon is commonly used to adsorb these impurities.[9][10][11]1. After dissolving the crude H acid and before salting out, add activated carbon (typically 1-5% w/w) to the solution. 2. Heat the suspension gently (e.g., to 50-60 °C) for a period (e.g., 30 minutes) to enhance adsorption. 3. Filter the hot solution to remove the activated carbon before proceeding with salting out. Caution: Using too much activated carbon can lead to a loss of the desired product through adsorption.
Presence of Isomeric Impurities The synthesis of H acid can produce isomeric byproducts, such as those arising from the sulfonation of naphthalene. These isomers may have similar solubilities and co-precipitate.[4]1. Optimize the salting-out conditions. Sometimes, a fractional precipitation approach can be effective. This involves adding the salt in portions and collecting the fractions that precipitate separately. 2. HPLC analysis is crucial to identify and quantify isomeric impurities.[7]
Oxidation of the Product The amino and hydroxyl groups on the naphthalene ring are susceptible to oxidation, which can lead to the formation of colored byproducts. This can be exacerbated by exposure to air and light, especially at elevated temperatures.1. Minimize the exposure of the solution to air, particularly when hot. Performing the purification under an inert atmosphere (e.g., nitrogen or argon) can be beneficial. 2. Avoid unnecessarily prolonged heating times. 3. Store the purified product in a cool, dark place, preferably under an inert atmosphere.

Experimental Protocols

Protocol 1: General Purification of Crude H Acid by Salting Out

This protocol provides a general framework. The exact amounts and conditions may need to be optimized based on the nature and extent of impurities in your crude material.

Workflow Diagram:

Purification_Workflow cluster_dissolution Step 1: Dissolution cluster_decolorization Step 2: Decolorization (Optional) cluster_precipitation Step 3: Precipitation cluster_isolation Step 4: Isolation A Dissolve crude H acid in hot water B Add activated carbon A->B C Heat and stir B->C D Hot filtration to remove carbon C->D E Cool the filtrate D->E F Add salting-out agent (e.g., NaCl) E->F G Cool in an ice bath to complete precipitation F->G H Collect precipitate by vacuum filtration G->H I Wash with a small amount of cold, saturated salt solution H->I J Dry the purified H acid I->J

Caption: General workflow for the purification of crude H acid.

Step-by-Step Methodology:

  • Dissolution: In a beaker, dissolve the crude H acid in a minimal amount of hot deionized water (e.g., 5-10 mL per gram of crude material). Heat the mixture gently on a hot plate with stirring until all the solid has dissolved.

  • Decolorization (if necessary): If the solution is highly colored, add activated carbon (approximately 2% of the crude H acid weight). Continue to heat and stir the suspension at around 60°C for 30 minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed Büchner funnel containing a filter paper to remove the activated carbon. This step should be done rapidly to prevent premature crystallization of the product.

  • Salting Out: Transfer the hot filtrate to a clean beaker and begin to cool. While stirring, gradually add a saturated solution of sodium chloride or solid sodium chloride until precipitation is evident.

  • Crystallization: Cool the mixture in an ice bath for at least one hour to ensure complete precipitation of the H acid.

  • Isolation: Collect the precipitated H acid by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of cold, saturated sodium chloride solution to remove any remaining soluble impurities.

  • Drying: Dry the purified H acid in a vacuum oven at a moderate temperature (e.g., 60-80 °C) to a constant weight.

Protocol 2: Purity Assessment by HPLC

Instrumentation and Conditions:

Parameter Condition
HPLC System Standard HPLC with UV detector
Column C18 reverse-phase, 5 µm, 4.6 x 250 mm
Mobile Phase A: Water with 0.1% Phosphoric Acid B: Acetonitrile
Gradient Isocratic or gradient elution depending on the impurity profile. A typical starting point is 95% A and 5% B.
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of the purified H acid.

  • Dissolve the sample in 10 mL of the mobile phase A (or a suitable solvent in which it is fully soluble).

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

Logical Relationships in Troubleshooting

The following diagram illustrates the decision-making process when troubleshooting H acid purification.

Troubleshooting_Logic Start Crude H Acid Purification Problem Identify the Primary Issue Start->Problem LowYield Low Yield Problem->LowYield Yield is poor Discoloration Product is Discolored Problem->Discoloration Purity is low CheckSalt Verify Salt Concentration LowYield->CheckSalt CheckpH Check and Adjust pH LowYield->CheckpH CheckTemp Ensure Adequate Cooling LowYield->CheckTemp Decolorize Implement/Optimize Decolorization Discoloration->Decolorize CheckIsomers Analyze for Isomers (HPLC) Discoloration->CheckIsomers PreventOxidation Minimize Oxidation Discoloration->PreventOxidation

References

Technical Support Center: Optimizing Staining Protocols with H Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for H Acid (8-amino-1-naphthol-3,6-disulfonic acid). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the effective use of H Acid in biological staining applications. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them to empower you to optimize your experiments effectively.

Scientific Principles: Understanding H Acid in Staining

H Acid, chemically known as 4-amino-5-hydroxy-2,7-naphthalenedisulfonic acid, is a highly versatile organic compound.[1][2] While it is a well-known intermediate in the synthesis of numerous azo dyes, its inherent chemical structure also makes it a potent anionic dye for histological applications.[2][3][4]

The efficacy of H Acid as a stain is rooted in its molecular structure:

  • Anionic Nature : The presence of two sulfonic acid groups (-SO₃H) gives the H Acid molecule a strong negative charge in aqueous solutions, classifying it as an acid dye.[5][6][7]

  • Binding Mechanism : In an acidic environment, proteins in tissue components like cytoplasm and collagen become protonated, acquiring a net positive charge. The negatively charged H Acid molecules then bind to these positively charged sites through electrostatic interactions.[1] This is the fundamental principle of acid dye staining.

  • Chromophore : The naphthalene ring system with its amino (-NH₂) and hydroxyl (-OH) groups acts as a chromophore, the part of the molecule responsible for absorbing and emitting light, thus producing color.[2]

Frequently Asked Questions (FAQs)

Q1: What cellular components does H Acid stain?

As an acid dye, H Acid will primarily stain basic (acidophilic or eosinophilic) components of cells and tissues. This includes:

  • Cytoplasm

  • Muscle fibers

  • Collagen and other extracellular matrix proteins

  • Red blood cells

It serves as an excellent counterstain to nuclear stains like hematoxylin, which stain acidic (basophilic) structures such as the cell nucleus blue or purple.

Q2: Why is the pH of the staining solution so critical for H Acid?

The pH of the staining solution is the most critical factor for successful staining with H Acid. An acidic pH (typically between 2.5 and 4.5) is necessary to protonate the amino groups on tissue proteins, creating the positive charges required for the anionic H Acid to bind.[1] If the pH is too high (neutral or alkaline), there will be insufficient positive charges, leading to weak or no staining.

Q3: Can H Acid be used in trichrome staining methods?

Yes, conceptually, H Acid could be incorporated into trichrome staining methods, which use multiple acid dyes to differentiate between various tissue components like muscle and collagen. Its specific color and binding affinity would need to be optimized in conjunction with the other dyes in the protocol.

Q4: What is the ideal concentration for an H Acid staining solution?

A good starting concentration for an H Acid staining solution is between 0.1% and 0.5% (w/v). The optimal concentration will depend on the tissue type, fixation method, and desired staining intensity. It's recommended to start with a lower concentration and increase it if staining is too weak.

H Acid Staining Protocol: A General Guideline

This protocol provides a general framework for using H Acid as a counterstain for formalin-fixed, paraffin-embedded tissue sections.

Materials:

  • Deparaffinized and rehydrated tissue sections on slides

  • Hematoxylin solution (e.g., Harris's or Mayer's)

  • Acid alcohol (1% HCl in 70% ethanol)

  • Bluing agent (e.g., Scott's tap water substitute)

  • H Acid Staining Solution (see table below)

  • 1% Acetic Acid solution

  • Graded ethanol series (70%, 95%, 100%)

  • Xylene or xylene substitute

  • Permanent mounting medium

H Acid Staining Solution Preparation:

ComponentConcentrationPurpose
H Acid Powder0.1% - 0.5% (w/v)Primary Stain
Distilled Waterto final volumeSolvent
Glacial Acetic Acid1% - 2% (v/v)To achieve optimal acidic pH

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2 changes, 5 minutes each).

    • Transfer through 100% ethanol (2 changes, 3 minutes each).

    • Transfer through 95% ethanol (2 minutes).

    • Transfer through 70% ethanol (2 minutes).

    • Rinse in running tap water.

  • Nuclear Staining:

    • Immerse in hematoxylin solution for 5-10 minutes.

    • Rinse in running tap water.

    • Differentiate briefly in acid alcohol (1-5 seconds).

    • Rinse in running tap water.

    • Blue the sections in a suitable bluing agent for 30-60 seconds.

    • Rinse thoroughly in running tap water.

  • H Acid Counterstaining:

    • Immerse slides in the H Acid staining solution for 1-3 minutes.

    • Briefly rinse in 1% acetic acid solution to remove excess stain.

  • Dehydration and Clearing:

    • Dehydrate through 95% ethanol (2 changes, 1 minute each).

    • Dehydrate through 100% ethanol (2 changes, 1 minute each).

    • Clear in xylene or xylene substitute (2 changes, 3 minutes each).

  • Mounting:

    • Apply a coverslip using a permanent mounting medium.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Weak or No Staining 1. Incorrect pH: The staining solution is not acidic enough. 2. Low Dye Concentration: The H Acid solution is too dilute. 3. Insufficient Staining Time: Incubation time is too short.1. Verify and Adjust pH: Prepare a fresh staining solution and ensure the pH is between 2.5 and 4.5 by adding 1-2% acetic acid. 2. Increase Concentration: Prepare a new solution with a higher concentration of H Acid (e.g., increase from 0.1% to 0.5% w/v). 3. Extend Staining Time: Increase the incubation time in the H Acid solution incrementally.
Overstaining or Lack of Differentiation 1. pH is Too Low: A very low pH can cause non-specific binding. 2. High Dye Concentration: The staining solution is too concentrated. 3. Excessive Staining Time: Incubation time is too long.1. Raise pH Slightly: Increase the pH of the staining solution (e.g., from pH 2.5 to 3.5) to improve specificity. 2. Dilute Staining Solution: Prepare a new, less concentrated H Acid solution. 3. Reduce Staining Time: Decrease the incubation time and monitor microscopically.
Uneven or Patchy Staining 1. Incomplete Deparaffinization: Residual wax is blocking the dye. 2. Air Bubbles: Air bubbles trapped on the tissue surface prevented staining. 3. Poor Fixation: Inadequate fixation can lead to inconsistent staining.1. Ensure Complete Deparaffinization: Use fresh xylene and ensure adequate incubation times. 2. Careful Application: Apply staining solutions carefully to avoid trapping air bubbles. 3. Optimize Fixation: Ensure tissues are properly fixed according to standard protocols. For formalin-fixed tissues, post-fixation with Bouin's fluid can sometimes enhance acid dye binding.
Stain Washes Out During Rinsing 1. Rinse Solution is Too Alkaline: Using tap water with a high pH can strip the dye from the tissue.1. Use an Acidic Rinse: Use a brief rinse in a dilute acid solution (e.g., 1% acetic acid) before the dehydration steps to preserve the stain.

Visualizing the Workflow

H Acid Staining Workflow

H_Acid_Staining_Workflow cluster_prep Preparation cluster_staining Staining cluster_post Final Steps Deparaffinization Deparaffinization (Xylene, Ethanol Series) Rehydration Rehydration (Water Rinse) Deparaffinization->Rehydration Hematoxylin Nuclear Staining (Hematoxylin) Rehydration->Hematoxylin Differentiation Differentiation (Acid Alcohol) Hematoxylin->Differentiation Bluing Bluing Differentiation->Bluing H_Acid Counterstaining (H Acid Solution) Bluing->H_Acid Dehydration Dehydration (Ethanol Series) H_Acid->Dehydration Clearing Clearing (Xylene) Dehydration->Clearing Mounting Mounting Clearing->Mounting

Caption: Key steps in a typical H Acid staining protocol.

Troubleshooting Logic for Weak Staining

Troubleshooting_Weak_Staining Start Problem: Weak or No Staining Check_pH Is the pH of the staining solution between 2.5 and 4.5? Start->Check_pH Adjust_pH Action: Prepare fresh solution with 1-2% Acetic Acid. Check_pH->Adjust_pH No Check_Conc Is the H Acid concentration ≥ 0.1%? Check_pH->Check_Conc Yes Adjust_pH->Check_Conc Increase_Conc Action: Increase H Acid concentration. Check_Conc->Increase_Conc No Check_Time Was the staining time sufficient (e.g., 1-3 min)? Check_Conc->Check_Time Yes Increase_Conc->Check_Time Increase_Time Action: Increase staining duration. Check_Time->Increase_Time No Resolved Staining Optimized Check_Time->Resolved Yes Increase_Time->Resolved

Caption: Decision tree for troubleshooting weak H Acid staining.

References

Common impurities in commercial H acid (90-20-0)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support guide for H acid (1-amino-8-naphthol-3,6-disulfonic acid), a critical intermediate in the synthesis of many direct, acid, and reactive dyes.[1] The purity and consistency of H acid are paramount for achieving reproducible results and high-quality final products. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to impurities found in commercial H acid.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may arise during experimentation due to the quality of commercial H acid.

Q1: What are the most common impurities in commercial H acid and where do they come from?

Impurities in H acid can be broadly categorized as organic and inorganic. Their presence is a direct consequence of the multi-step manufacturing process, which typically starts from naphthalene.[2][3]

  • Organic Impurities: These are often structurally related to H acid itself and arise from side reactions or incomplete conversions.

    • Isomeric Naphthalenedisulfonic Acids: The initial sulfonation of naphthalene can produce unwanted isomers, such as 2,6-naphthalenedisulfonic acid, alongside the desired 2,7-isomer that leads to H acid.[4]

    • Koch Acid (1-aminonaphthalene-3,6,8-trisulfonic acid): A key intermediate in some synthesis routes. Its presence indicates an incomplete or inefficient manufacturing process.[5][6]

    • Chromotropic Acid: Often cited by manufacturers as a potential impurity that needs to be controlled.[7]

    • 1,8-diamino-3,6-naphthalenedisulfonic acid: This is the immediate precursor to H acid in the diamine synthesis route.[4] Incomplete hydrolysis during the final step will leave this compound as a significant impurity.

  • Inorganic Impurities: These typically originate from the reagents and catalysts used during synthesis and purification.

    • Sodium Sulfate (Glauber's Salt): A major byproduct formed during neutralization and isolation steps.[5][8] While much of it is recovered, residual amounts can remain.

    • Iron Residues: Iron powder is a common reducing agent used to convert the dinitro intermediate to a diamino intermediate. Inadequate filtration can lead to iron sludge or salts in the final product.[2][8]

The diagram below illustrates the primary synthesis pathway from naphthalene and highlights the stages where key impurities are introduced.

G cluster_synthesis H Acid Synthesis Pathway cluster_impurities Impurity Introduction Points Naphthalene Naphthalene (Starting Material) Sulfonation Sulfonation Naphthalene->Sulfonation Nitration Nitration Sulfonation->Nitration Isomers Isomeric Acids (e.g., 2,6-isomer) Sulfonation->Isomers Side Reaction Reduction Reduction Nitration->Reduction Hydrolysis Hydrolysis Reduction->Hydrolysis Iron Iron Residues Reduction->Iron Incomplete Removal H_Acid H Acid (Final Product) Hydrolysis->H_Acid Precursor Unreacted Precursor (1,8-diamino-...) Hydrolysis->Precursor Incomplete Reaction Salts Inorganic Salts (e.g., Na2SO4) H_Acid->Salts From Neutralization

Caption: H acid synthesis pathway and impurity origins.

Q2: My azo dye synthesis resulted in an off-shade color. Could H acid impurities be the cause?

Yes, this is a classic symptom of contamination with organic, structurally related impurities.

Causality: Azo dye synthesis relies on a precise coupling reaction between a diazonium salt and a coupling component, in this case, H acid.[1] H acid's unique structure allows for selective coupling.[9] If an impurity with a similar but distinct structure (like an isomer or an unreacted precursor) is present, it will also react with the diazonium salt. This side reaction forms a different dye molecule, which will have a different maximum absorbance wavelength (λmax). The final product becomes a mixture of the target dye and the impurity-derived dye, resulting in a noticeable shift in color or a "duller" shade.

Troubleshooting Workflow:

  • Review the Certificate of Analysis (CoA): Check the specified purity and the limits for known impurities like isomers or Koch acid.

  • Perform Purity Analysis: Use a validated analytical method like High-Performance Liquid Chromatography (HPLC) to separate and quantify the main component and any impurities. (See Protocol Section below).

  • Correlate and Remediate: If a significant impurity is identified, you may need to purify the H acid or source a higher-purity grade from a reputable supplier who provides detailed CoAs.[1]

The following decision tree can guide your investigation.

G Start Off-Shade Dye Result Check_CoA Review H Acid CoA for Purity Specs Start->Check_CoA Purity_OK Purity >98% and Known Impurities Low? Check_CoA->Purity_OK Run_HPLC Perform HPLC Analysis of H Acid Lot Purity_OK->Run_HPLC No / Specs Unclear Check_Other Investigate Other Reagents (Diazonium Component, pH, Temp) Purity_OK->Check_Other Yes Impurities_Detected Significant Impurity Peaks Detected? Run_HPLC->Impurities_Detected Source_New Source Higher Purity H Acid Impurities_Detected->Source_New Yes Impurities_Detected->Check_Other No Purify Consider Recrystallization of H Acid Impurities_Detected->Purify Yes, if feasible Problem_Solved Problem Resolved Source_New->Problem_Solved Purify->Problem_Solved

Caption: Troubleshooting workflow for off-shade dye results.

Q3: I'm observing a lower-than-expected yield in my reaction. How can H acid impurities be responsible?

Low yield can be attributed to both organic and inorganic impurities, which interfere in different ways.

Causality:

  • Lower Molar Equivalent: If the commercial H acid contains a significant percentage of non-reactive impurities like sodium sulfate or water, the actual amount of active H acid in the weighed sample is lower than calculated. This reduces the molar equivalent available for the reaction, directly leading to a lower yield of the final product.

  • Interfering Side Reactions: Reactive organic impurities consume the diazonium salt, diverting it from the main reaction pathway and thus reducing the yield of the desired dye.

  • Inhibition: Certain metal ions, such as excess iron, can sometimes interfere with the kinetics of the coupling reaction, leading to an incomplete reaction and lower yield.

Troubleshooting Steps:

  • Check for Inorganic Content: Review the CoA for "sulfated ash" or "loss on drying" values. High values suggest a significant presence of inorganic salts or moisture.

  • Assay Determination: The most reliable way to confirm the active content is to perform an assay test, often done via titration or a quantitative HPLC method. This gives the true percentage of H acid in the commercial product.

  • Stoichiometry Adjustment: Based on the assay value, adjust the amount of H acid used in your reaction to ensure the correct molar ratio is achieved.

Summary of Common Impurities and Their Impact

The table below provides a quick reference to the common impurities found in commercial H acid.

Impurity CategorySpecific ExampleLikely OriginPotential Impact on Experiments
Organic Isomeric Naphthalenedisulfonic AcidsSide reaction during sulfonationOff-shade colors, dullness, formation of undesired byproducts.
Koch AcidIncomplete synthesisOff-shade colors, potential issues with dye solubility and fastness.
1,8-diamino-3,6-naphthalenedisulfonic acidIncomplete final hydrolysis stepCan form its own azo dye, leading to significant color deviation.
Inorganic Sodium Sulfate (Glauber's Salt)Byproduct from neutralizationReduces active H acid content, leading to lower yields.
Iron Salts/OxidesRemnant from reduction stepCan affect reaction kinetics; may cause discoloration in some dyes.
Experimental Protocols
Protocol: Purity Assessment of H Acid by RP-HPLC

This protocol outlines a general method for the analysis of H acid and its common organic impurities using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

Objective: To separate and quantify H acid from structurally related impurities.

Materials:

  • H acid sample

  • Acetonitrile (HPLC grade)

  • Deionized Water (18.2 MΩ·cm)

  • Buffer Salt (e.g., Potassium Phosphate Monobasic)

  • Acid for pH adjustment (e.g., Phosphoric Acid)

  • Volumetric flasks, pipettes, and autosampler vials

Instrumentation:

  • HPLC system with a UV-Vis or Photodiode Array (PDA) detector

  • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size)

Methodology:

  • Mobile Phase Preparation:

    • Mobile Phase A (Aqueous): Prepare a buffer solution (e.g., 20 mM potassium phosphate) in deionized water. Adjust the pH to 3.0 with phosphoric acid. Filter through a 0.45 µm filter.

    • Mobile Phase B (Organic): Acetonitrile.

  • Standard Preparation:

    • Accurately weigh approximately 25 mg of H acid reference standard into a 50 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B. This is your stock solution.

    • Prepare a working standard (e.g., 50 µg/mL) by diluting the stock solution.

  • Sample Preparation:

    • Prepare the sample using the same procedure and concentration as the working standard.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 250 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detector Wavelength: 254 nm (or scan with PDA to find optimal wavelength)

    • Column Temperature: 30 °C

    • Gradient Program:

      • 0-5 min: 95% A, 5% B

      • 5-25 min: Gradient to 50% A, 50% B

      • 25-30 min: Hold at 50% A, 50% B

      • 30-31 min: Return to 95% A, 5% B

      • 31-40 min: Re-equilibration

  • Data Analysis:

    • Run the standard and sample solutions.

    • Identify the peak for H acid based on the retention time of the reference standard.

    • Identify impurity peaks, which will typically elute before or after the main H acid peak.

    • Calculate the purity by area percent: % Purity = (Area of H Acid Peak / Total Area of All Peaks) * 100

System Suitability: Before running samples, inject the standard solution five times. The relative standard deviation (RSD) for the peak area should be less than 2.0%.

References

Troubleshooting low fluorescence signal with H acid probes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for H acid-based fluorescent probes. This guide is designed for researchers, scientists, and drug development professionals to address common issues encountered during experimentation, with a focus on troubleshooting low fluorescence signals. As Senior Application Scientists, we have structured this guide to provide not only procedural steps but also the underlying scientific rationale to empower you to make informed decisions in your work.

Troubleshooting Guide: Low Fluorescence Signal

This section addresses specific, common problems in a question-and-answer format. We recommend starting with the diagnostic flowchart to identify the most likely cause of your issue.

Getting Started: A Diagnostic Flowchart for Low Signal

Before diving into specific protocols, use this decision tree to diagnose the potential origin of a weak fluorescence signal.

TroubleshootingFlowchart start Low or No Fluorescence Signal check_sample Is a positive control sample included? start->check_sample check_concentration Was probe concentration optimized? check_sample->check_concentration Yes solution_sample Root Cause: Biological Sample - Low target expression - Inaccessible target check_sample->solution_sample No, or control is also weak check_ph Is the buffer pH optimal for the probe? check_concentration->check_ph Yes solution_concentration Root Cause: Suboptimal Concentration - Perform concentration titration check_concentration->solution_concentration No check_bleaching Does the signal fade rapidly during imaging? check_ph->check_bleaching Yes solution_ph Root Cause: Incorrect pH - Perform pH optimization check_ph->solution_ph No check_quenching Could quenchers be present in the sample? check_bleaching->check_quenching No solution_bleaching Root Cause: Photobleaching - Use antifade mountant - Minimize light exposure check_bleaching->solution_bleaching Yes check_microscope Are microscope settings correctly configured? check_quenching->check_microscope No solution_quenching Root Cause: Quenching - Identify and remove quenchers (e.g., heavy metals) check_quenching->solution_quenching Yes solution_microscope Root Cause: Instrument Setup - Verify filters, light path, and objectives check_microscope->solution_microscope No

Caption: Troubleshooting Decision Tree for Low Fluorescence.

Q1: My H acid probe signal is very low. Could the pH of my buffer be the problem?

Answer: Yes, this is a highly probable cause. The fluorescence of H acid (1-amino-8-naphthol-3,6-disulfonic acid) and its derivatives is critically dependent on pH.

Scientific Rationale: H acid is a naphthol derivative containing both a phenolic hydroxyl (-OH) group and an amino (-NH2) group. The fluorescence of such compounds is governed by the protonation state of these functional groups.[1] In many cases, the deprotonated (anionic) form of the hydroxyl group (naphtholate ion) is significantly more fluorescent than the protonated (neutral) form. Changes in pH alter the equilibrium between these states.[2][3] An acidic environment can lead to proton-induced fluorescence quenching, drastically reducing the signal.[4][5] Therefore, maintaining an optimal pH is essential to ensure the probe is in its most fluorescent state.

Experimental Protocol: pH Optimization

  • Prepare a Buffer Series: Prepare a series of buffers with a range of pH values (e.g., from 6.0 to 9.0 in 0.5 unit increments). Use a buffer system appropriate for your experiment that is stable in this range (e.g., Phosphate or HEPES).

  • Prepare Probe Dilutions: Dilute your H acid probe to a consistent final concentration in each of the prepared buffers.

  • Incubate: Incubate the solutions for a set period (e.g., 30 minutes) at room temperature, protected from light.

  • Measure Fluorescence: Using a fluorometer or fluorescence plate reader, measure the fluorescence intensity of each sample. Ensure you are using the correct excitation and emission wavelengths for your specific probe.

  • Analyze: Plot the fluorescence intensity against the pH to identify the range that provides the maximum signal. This will be your optimal pH for subsequent experiments.

Table 1: Example Setup for pH Optimization
Buffer pH 6.06.57.07.58.0
Final Probe Conc. 10 µM10 µM10 µM10 µM10 µM
Relative Fluorescence LowModerateHighPeakHigh
Q2: How do I determine the optimal concentration for my H acid probe?

Answer: The optimal concentration is a balance between achieving a strong signal and avoiding issues like self-quenching or high background. This is best determined by performing a concentration titration.

Scientific Rationale: Using a probe concentration that is too low will naturally result in a weak signal. Conversely, an excessively high concentration can lead to aggregation or self-quenching, where excited fluorophores interact with ground-state fluorophores, resulting in non-radiative energy loss and a decrease in overall fluorescence.[6] High concentrations can also increase non-specific binding, leading to a high background that obscures the true signal.

Experimental Protocol: Probe Concentration Titration

  • Prepare a Dilution Series: Prepare a series of working solutions of your H acid probe. A good starting range is often logarithmic, for example: 0.1 µM, 0.5 µM, 1 µM, 5 µM, 10 µM, and 25 µM.

  • Stain Samples: Prepare identical sets of your cells or tissue samples. Stain each set with a different concentration from your dilution series, keeping all other parameters (incubation time, temperature, buffer pH) constant.

  • Wash Thoroughly: After incubation, wash the samples multiple times with your optimized buffer to remove all unbound probe. This step is critical for reducing background fluorescence.

  • Image and Analyze: Image all samples using the exact same microscope settings (e.g., exposure time, gain, laser power).

  • Evaluate: Compare the images to identify the concentration that provides the brightest specific signal with the lowest background noise. This is your optimal working concentration.

Table 2: Example of a Probe Concentration Titration
Concentration Specific Signal Background Signal Assessment
0.1 µMVery WeakVery LowSignal too low to be useful.
1 µMModerateLowGood signal-to-noise ratio.
10 µMStrongLowOptimal. Brightest specific signal with minimal background.
50 µMStrongHighHigh background begins to obscure specific signal. Possible self-quenching.
Q3: My signal fades rapidly during imaging. How can I prevent this?

Answer: This phenomenon is called photobleaching. It can be minimized by reducing the intensity and duration of light exposure and by using protective reagents.

Scientific Rationale: Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to excitation light. When a fluorophore absorbs a photon, it enters an excited state. While it typically returns to the ground state by emitting a fluorescent photon, there is a probability it will instead undergo a chemical reaction, often with molecular oxygen, that renders it permanently non-fluorescent.

Mitigation Strategies:

  • Use Antifade Mounting Media: These reagents contain antioxidants that scavenge for free radicals, protecting the fluorophore from photochemical damage.

  • Minimize Light Exposure:

    • Use neutral density (ND) filters to reduce the intensity of the excitation light to the lowest level necessary for adequate signal.

    • Use the shortest possible exposure time that provides a good image.

    • Block the excitation light path when not actively observing or acquiring an image.

    • Locate the region of interest using a lower magnification or transmitted light before switching to high-power fluorescence imaging.

  • Choose Robust Dyes: If using a derivative of H acid, select one known for higher photostability if available.

Q4: Could something in my sample be quenching the fluorescence?

Answer: Yes, certain substances in your sample or buffer can cause fluorescence quenching, which is a decrease in fluorescence intensity due to a variety of molecular interactions.

Scientific Rationale: Quenching occurs when the energy from an excited fluorophore is transferred to another molecule (the quencher) without the emission of light. This can happen through several mechanisms, including:

  • Collisional (Dynamic) Quenching: The quencher collides with the fluorophore in its excited state.

  • Static Quenching: The quencher forms a non-fluorescent complex with the fluorophore in its ground state.

  • Photoinduced Electron Transfer (PET): An electron is transferred between the fluorophore and the quencher.[7]

For H acid and other naphthol-based probes, known quenchers include heavy metal ions such as copper (Cu²⁺), mercury (Hg²⁺), and zinc (Zn²⁺).[8][9] The presence of these ions, even at trace levels in buffers or samples, can significantly reduce the fluorescence signal.

Troubleshooting Steps:

  • Analyze Your Buffer: Ensure all buffer components are of high purity and free from heavy metal contamination. Consider using metal chelators like EDTA if contamination is suspected, but be aware this could affect biological function.

  • Run a Control Experiment: Measure the fluorescence of your probe in a clean, high-purity buffer. Then, add components of your experimental sample (e.g., cell lysate, media additives) one by one to see if any component causes a drop in fluorescence.

  • Review Sample Composition: Be aware of the molecular composition of your sample. Certain endogenous molecules can act as quenchers.

General Staining Workflow

The following diagram illustrates a typical workflow for fluorescent staining experiments. Adhering to a consistent and optimized protocol is key to reproducible results.

StainingWorkflow prep 1. Sample Preparation (e.g., Cell Culture, Tissue Sectioning) fix 2. Fixation (e.g., 4% PFA) prep->fix perm 3. Permeabilization (if needed) (e.g., Triton X-100) fix->perm block 4. Blocking (if needed) (Reduces non-specific binding) perm->block stain 5. H Acid Probe Staining (Optimized Conc. & pH, protect from light) block->stain wash 6. Washing Steps (Remove unbound probe) stain->wash mount 7. Mounting (Use antifade mounting medium) wash->mount image 8. Imaging (Use optimized microscope settings) mount->image

Caption: A Generalized Experimental Workflow for Staining.

Frequently Asked Questions (FAQs)

Q1: What exactly is H acid?

Answer: H acid is the common name for the chemical compound 1-amino-8-naphthol-3,6-disulfonic acid .[10] Its chemical structure features a naphthalene core, which is a natural fluorophore, functionalized with an amino group, a hydroxyl group, and two sulfonic acid groups.[11] These functional groups make its fluorescent properties highly sensitive to its chemical environment, particularly pH. It serves as a crucial intermediate in the synthesis of many azo dyes and can be used as a fluorescent probe.[12]

Q2: How should I properly store and handle my H acid probes?

Answer: Proper storage is critical for maintaining the stability and performance of your fluorescent probes.

  • Storage: Solid probes should be stored desiccated at -20°C and protected from light. Stock solutions, typically prepared in a high-purity solvent like DMSO or water, should be aliquoted into small, single-use volumes and stored at -20°C or below to avoid repeated freeze-thaw cycles.

  • Handling: When preparing working solutions, allow aliquots to thaw completely and come to room temperature before opening to prevent condensation. Always work in a light-protected environment (e.g., dim room, foil-wrapped tubes) as much as possible to prevent photobleaching.

  • Purity: Use high-purity, spectroscopy-grade solvents for preparing stock solutions to avoid introducing fluorescent contaminants or quenchers.

Q3: What are the typical excitation and emission wavelengths for H acid?

Answer: The exact excitation and emission maxima can vary significantly depending on the solvent, pH, and any chemical modifications made to the core H acid structure. The parent molecule, 1-amino-8-naphthol-3,6-disulfonic acid, and its derivatives are generally excited by UV or near-UV light, with emission typically occurring in the blue-to-green region of the spectrum. For any specific H acid-based probe, it is essential to consult the manufacturer's technical data sheet for the precise spectral characteristics. These values should be used to select the appropriate filter sets on your fluorescence microscope to maximize signal collection and minimize bleed-through.

References

Technical Support Center: 4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid (H-Acid)

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

Welcome to the technical support center for 4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid, commonly known as H-acid. This guide is designed to provide Senior Application Scientist-level insights into the stability challenges and pH-dependent behaviors of this versatile compound. Here, you will find practical troubleshooting advice, in-depth FAQs, and validated protocols to ensure the integrity and reproducibility of your experiments.

Section 1: Understanding the Inherent Instability of H-Acid

This compound (CAS No: 90-20-0) is an indispensable intermediate in the synthesis of many azo dyes and is used in various biological assays.[1][2] Its utility stems from its reactive functional groups: an amino group (-NH2) and a hydroxyl group (-OH) on a naphthalene core. However, these same groups are responsible for its inherent instability.

The electron-rich aminonaphthol system is highly susceptible to oxidation. The presence of atmospheric oxygen, trace metal ions, or exposure to light can initiate oxidation, leading to the formation of highly colored quinone-imine structures and other degradation products. This process is often irreversible and can significantly impact the outcome of downstream applications.

Caption: Key factors promoting the oxidative degradation of H-acid.

Section 2: The Critical Role of pH in H-Acid Chemistry

The behavior of H-acid in solution is profoundly influenced by pH. The molecule possesses two strongly acidic sulfonic acid groups, a weakly acidic hydroxyl group, and a weakly basic amino group. This amphoteric nature means its charge, solubility, and reactivity are pH-dependent.

  • Low pH (pH < 2): The amino group is protonated (-NH3+), while the hydroxyl group is protonated (-OH). The sulfonic acid groups remain deprotonated (-SO3-). The molecule carries a net neutral or cationic charge, and solubility in highly acidic media can be enhanced.[1]

  • Neutral pH (pH ~ 4-8): The amino group is largely neutral (-NH2), and the hydroxyl group remains protonated (-OH). The molecule exists predominantly as an anion due to the deprotonated sulfonic acid groups.

  • High pH (pH > 9): Both the amino group (-NH2) and the hydroxyl group (-O-) are deprotonated. The molecule is highly anionic. Crucially, the deprotonation of the hydroxyl group at alkaline pH makes the molecule extremely susceptible to rapid oxidation, often leading to a dark discoloration of the solution.

node_low Low pH (Acidic) -NH3+, -OH (Cationic/Zwitterionic) node_mid Mid pH (Neutral) -NH2, -OH (Anionic) node_low->node_mid Increase pH node_mid->node_low Decrease pH node_high High pH (Alkaline) -NH2, -O- (Highly Anionic & Unstable) node_mid->node_high Increase pH node_high->node_mid Decrease pH

Caption: pH-dependent ionic states of H-acid in aqueous solution.

Table 1: pH Effects on H-Acid Properties
pH RangePredominant Ionic FormSolubility in WaterStabilityVisual Appearance (in solution)
< 2 Cationic / ZwitterionicModerate to High[1]Relatively HighColorless to pale, may show red fluorescence[2]
2 - 8 AnionicGoodModerateColorless to light tan
> 8 Highly AnionicHighVery Low (Prone to Oxidation) Rapidly darkens to brown/black

Section 3: Troubleshooting Guide

This guide addresses common problems encountered when working with H-acid. The underlying cause is often related to oxidative degradation or pH-induced changes.

Observed ProblemPotential Cause(s)Recommended Solution & Rationale
Solution darkens rapidly upon preparation or pH adjustment. 1. High pH: The solution pH is likely > 8, causing deprotonation of the hydroxyl group and accelerating oxidation. 2. Presence of Oxidants: Dissolved oxygen, trace metal catalysts (Fe³⁺, Cu²⁺), or other oxidizing agents are present.Solution: Prepare solutions in a slightly acidic buffer (e.g., pH 4-6 acetate buffer). If alkaline conditions are required for a reaction, add the H-acid solution last and proceed immediately. Use deoxygenated water (e.g., sparged with nitrogen or argon) and high-purity reagents to minimize contaminants.
A precipitate forms in a stored solution. 1. pH Shift: The pH of an unbuffered solution may have shifted due to CO₂ absorption from the air, making it more acidic and potentially exceeding the solubility limit of a specific salt form. 2. Degradation: The precipitate may consist of insoluble degradation products.Solution: Store stock solutions buffered at a pH where H-acid is stable and soluble (pH 4-6). Store solutions in tightly sealed containers to minimize atmospheric gas exchange.[3] If precipitation occurs, it is best to discard the solution, as its concentration and purity are compromised.
Inconsistent results in downstream applications (e.g., dye synthesis, assays). 1. H-Acid Degradation: The active concentration of H-acid is lower than expected due to degradation. 2. Presence of Inhibitors: Degradation products may interfere with or inhibit subsequent reactions.Solution: Always use freshly prepared H-acid solutions. If a stock solution must be used, prepare it in an acidic buffer, store it protected from light in a tightly sealed container at 2-8°C, and use it within a short timeframe (e.g., < 24 hours).[4] Qualify the solution's purity via HPLC or UV-Vis before critical use.
New peaks appear in HPLC chromatogram during stability testing. 1. Oxidative Degradation: These new peaks are characteristic of oxidation byproducts. 2. Dimerization/Polymerization: Under certain conditions, H-acid molecules can react with themselves to form larger species.Solution: This is a clear indicator of instability. Document the conditions (pH, temperature, light exposure) that led to the formation of these impurities. Use this information to optimize your formulation and storage conditions. An HPLC method can serve as a quality control assay to ensure solution integrity.[5][6]

Section 4: Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid H-acid and its solutions?

  • Solid H-Acid: Store the powder in a tightly sealed container in a cool, dry, and dark place, away from oxidizing agents.[3][4] A shelf life of one year is typical under these conditions.[3]

  • H-Acid Solutions: Solutions are significantly less stable than the solid. They should be freshly prepared for best results. If storage is necessary, use a slightly acidic buffer (pH 4-6), protect from light, and store at 2-8°C for no more than 24-48 hours.

Q2: How should I prepare a stable stock solution of H-acid?

  • Use high-purity, deoxygenated water.

  • Weigh the H-acid and dissolve it in a pre-prepared, deoxygenated buffer (e.g., 0.1 M sodium acetate buffer, pH 5.0).

  • If necessary, sonicate briefly to aid dissolution. Avoid heating, as it can accelerate degradation.

  • Filter the solution through a 0.22 µm filter into a sterile, amber container.

  • Store immediately at 2-8°C, protected from light.

Q3: What is the effective pH range for using H-acid, and how do I maintain it?

  • For maximum stability, handle H-acid in the pH range of 4 to 7. The use of a buffer is critical for maintaining this pH. If your application requires a pH outside this range, especially alkaline conditions, design the experiment to minimize the time H-acid is exposed to these destabilizing conditions.

Q4: How can I monitor the stability of my H-acid solution over time?

  • UV-Vis Spectrophotometry: Periodically measure the absorbance spectrum. The appearance of new absorption bands in the visible range (400-600 nm) is a sensitive indicator of colored degradation products.

  • HPLC: This is the most robust method. A reverse-phase HPLC method can separate H-acid from its degradation products, allowing for quantitative assessment of purity over time.[5][6]

Q5: My H-acid solution has turned dark brown. Can I still use it?

  • No. A dark brown or black color is a definitive sign of significant oxidative degradation. The concentration of active H-acid is unknown, and the degradation byproducts are likely to interfere with your experiment. The solution should be discarded, and a fresh batch should be prepared following the guidelines for enhancing stability.

Section 5: Experimental Protocols

Protocol 5.1: Preparation of a Buffered H-Acid Stock Solution (10 mM)
  • Buffer Preparation: Prepare 100 mL of a 0.1 M sodium acetate buffer. Adjust the pH to 5.0 using acetic acid. Sparge the buffer with nitrogen gas for 15-20 minutes to deoxygenate.

  • Weighing: Weigh out the required mass of H-acid monosodium salt (MW: ~341.29 g/mol ) for your target volume (e.g., 34.1 mg for 10 mL).

  • Dissolution: Add the solid H-acid to the deoxygenated acetate buffer. Mix gently by inversion or use a magnetic stirrer at low speed in a sealed flask to avoid introducing air.

  • Storage: Transfer the solution to an amber vial, flush the headspace with nitrogen, seal tightly, and store at 2-8°C.

Protocol 5.2: Workflow for Monitoring H-Acid Stability

This workflow provides a systematic approach to evaluating the stability of your H-acid formulation under various conditions.

cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Time-Point Analysis Prep Prepare Buffered H-Acid Solution T0 Analyze Time=0 (HPLC / UV-Vis) (Baseline) Prep->T0 A Condition A: 2-8°C, Dark T0->A Store Aliquots B Condition B: RT, Dark T0->B Store Aliquots C Condition C: RT, Light T0->C Store Aliquots Analyze Analyze Aliquots at t=24h, 48h, 1 week... A->Analyze B->Analyze C->Analyze Compare Compare data to Time=0 Baseline Analyze->Compare Conclusion Determine Optimal Storage Conditions Compare->Conclusion

Caption: Experimental workflow for assessing H-Acid solution stability.

  • Preparation: Prepare a batch of buffered H-acid solution as described in Protocol 5.1.

  • Baseline Analysis (Time=0): Immediately after preparation, take an aliquot and analyze it using your chosen method (e.g., HPLC or UV-Vis scan). This is your baseline for purity and concentration.

  • Aliquot and Store: Divide the remaining solution into several aliquots in separate, sealed amber vials. Store them under different conditions you wish to test (e.g., refrigerated vs. room temperature, light vs. dark).

  • Time-Point Analysis: At predefined intervals (e.g., 6, 12, 24, 48 hours), remove one aliquot from each storage condition and re-analyze.

  • Data Comparison: Compare the results (e.g., peak area of H-acid in HPLC, changes in UV-Vis spectrum) to the Time=0 baseline. A decrease in the main peak area and the appearance of new peaks indicate degradation.

References

Reducing background fluorescence in H acid microscopy

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for H acid (4-amino-5-hydroxy-2,7-naphthalenedisulfonic acid) microscopy. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical solutions for reducing background fluorescence and optimizing your staining protocols. As a Senior Application Scientist, my goal is to provide you with not just steps to follow, but a deeper understanding of the underlying principles to empower you to overcome challenges in your experiments.

Frequently Asked Questions (FAQs)

Here are some quick answers to common questions about using H acid in fluorescence microscopy.

Q1: What is H acid and why is it used in fluorescence microscopy?

A1: H acid, or this compound, is a chemical compound that can be used as a precursor for various dyes and as a fluorescent probe itself.[1] Its sulfonic acid groups make it highly soluble in water, which is advantageous for biological staining.[2] While not as commonly used as other fluorophores, its fluorescence can be harnessed for specific applications in cellular and tissue imaging.

Q2: I'm seeing very high background fluorescence across my entire sample. What's the most likely cause?

A2: The most common culprits for high background fluorescence are excessive dye concentration and inadequate washing.[3] H acid, being a small molecule, can non-specifically bind to various cellular components if not used at an optimal concentration or if not washed away thoroughly. Another possibility is autofluorescence from your sample, which can be particularly problematic in the blue and green channels.[4]

Q3: Can the pH of my staining buffer affect the results?

A3: Absolutely. The fluorescence of many organic dyes, especially those with ionizable groups like the sulfonic acid and amino groups on H acid, is pH-dependent.[5] The pH can affect both the fluorescence intensity of the dye and its binding characteristics to the target structures. It is crucial to optimize the pH of your buffers to achieve the best signal-to-noise ratio.

Q4: Is H acid photostable? My signal seems to be fading quickly.

A4: Photostability is a key consideration for any fluorescent dye. While specific data on H acid's photostability is not extensively documented, many organic fluorophores are susceptible to photobleaching upon prolonged exposure to excitation light.[6][7] To mitigate this, it is important to minimize light exposure, use an antifade mounting medium, and optimize your imaging parameters.[3]

Q5: Are there any known artifacts specific to H acid staining?

A5: While there isn't a large body of literature on H acid-specific artifacts, common issues with small molecule dyes include dye aggregation and non-specific binding to charged or hydrophobic cellular components.[8] Dye aggregates can appear as bright, punctate artifacts. Non-specific binding can lead to diffuse background fluorescence in compartments like the cytoplasm or extracellular matrix.

In-Depth Troubleshooting Guides

This section provides a more detailed approach to identifying and resolving common issues encountered during H acid microscopy.

Guide 1: Diagnosing and Reducing High Background Fluorescence

High background fluorescence is the most frequent challenge in fluorescence microscopy. The key to solving it is to systematically identify the source of the unwanted signal.

A High Background Observed B Image Unstained Control Sample A->B C Is the background still present? B->C D Source is Autofluorescence C->D Yes E Source is Staining Protocol C->E No F Implement Autofluorescence Reduction Protocol D->F G Optimize Staining Protocol E->G A Start with Generalized Protocol B Titrate H Acid Concentration A->B C Optimize Incubation Time B->C D Adjust Buffer pH C->D E Optimize Washing Steps D->E F Evaluate Signal-to-Noise Ratio E->F G Final Optimized Protocol F->G

References

Validation & Comparative

A Senior Application Scientist's Guide to Fluorophore Selection: H Acid vs. Fluorescein and Rhodamine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in the life sciences and drug development, the choice of a fluorescent probe is a critical decision that dictates the sensitivity, accuracy, and reliability of an experiment. While established fluorophores like fluorescein and rhodamine are ubiquitous, understanding their performance in the context of other fluorescent structures, such as the foundational dye precursor H acid, provides deeper insight into the principles of fluorophore design and application.

This guide provides an objective comparison of the fluorescence properties of H acid, a key naphthalene-disulfonic acid derivative, with the benchmark xanthene dyes, fluorescein and rhodamine. We will move beyond a simple catalog of specifications to explain the causal relationships between chemical structure and photophysical performance. Crucially, we will provide a self-validating experimental workflow for you to verify these properties in your own laboratory setting, ensuring trustworthiness and reproducibility in your results.

Part 1: A Tale of Two Scaffolds: Naphthalene vs. Xanthene

The fundamental differences in the fluorescence performance of H acid, fluorescein, and rhodamine are rooted in their core chemical structures. H acid is built upon a naphthalene ring system, whereas fluorescein and rhodamine are based on a more rigid, planar xanthene scaffold.

  • H Acid (8-amino-1-naphthol-3,6-disulfonic acid): This molecule is a cornerstone in the synthesis of many azo dyes.[1] While it possesses intrinsic fluorescence, it is not commonly employed as a standalone fluorescent label in biological imaging.[2][3] Its structure is less rigid than the xanthene dyes, which typically allows for more non-radiative decay pathways (e.g., molecular vibrations and rotations), leading to lower fluorescence efficiency. However, its fluorescence is sensitive to its environment, for instance, it is quenched upon complexation with heavy metal ions like mercury, suggesting its potential use in designing specific chemosensors.[2][3]

  • Fluorescein and Rhodamine: These dyes share a xanthene core, a three-ring structure that is highly planar and rigid. This rigidity is key to their brilliant fluorescence. By restricting molecular motion, the xanthene scaffold minimizes the loss of absorbed energy to heat, thereby increasing the probability of energy being released as a photon (fluorescence).[4][5] This structural feature is the primary reason for their high fluorescence quantum yields and widespread use.[6]

G cluster_naphthalene Naphthalene Scaffold (e.g., H Acid) cluster_xanthene Xanthene Scaffold (e.g., Fluorescein, Rhodamine) H_Acid H Acid Core Prop_H Less Rigid Structure More Non-Radiative Decay Lower Intrinsic Brightness Utility as Dye Precursor & Sensor H_Acid->Prop_H Leads to Xanthene Fluorescein / Rhodamine Core Prop_X Rigid, Planar Structure Fewer Non-Radiative Pathways High Quantum Yield & Brightness Ideal for Imaging Labels Xanthene->Prop_X Leads to Comparison Structural Comparison Comparison->H_Acid Comparison->Xanthene

Caption: Core structural differences between Naphthalene and Xanthene dyes.

Comparative Photophysical Properties

The table below summarizes the key performance metrics for these fluorophores. It is critical to note that while extensive data exists for fluorescein and rhodamine, the fluorescence quantum yield of H acid is not widely reported in the literature, underscoring its primary role as a synthetic intermediate rather than an end-use imaging dye. The provided protocol in Part 2 will allow you to determine this value directly.

PropertyH AcidFluorescein (FITC)Rhodamine B
Core Structure NaphthaleneXantheneXanthene
Excitation Max (λ_ex) ~350-360 nm (in water)~494 nm (in basic buffer)~550 nm (in ethanol)
Emission Max (λ_em) ~450-460 nm (in water)~521 nm (in basic buffer)~570 nm (in ethanol)
Molar Absorptivity (ε) Not widely reported~80,000 cm⁻¹M⁻¹~106,000 cm⁻¹M⁻¹
Quantum Yield (Φ_f) Not readily published (must be determined experimentally)High (~0.9 in 0.1 M NaOH)[7][8]High (~0.7 in ethanol)[9]
Photostability Moderate to LowLow (fades rapidly)[10]High (significantly more stable than fluorescein)[10][11]
pH Sensitivity Fluorescence properties vary with pH.[3]Highly sensitive (fluorescence drops in acidic pH).[11]Relatively insensitive in physiological pH range (4-9).[11]
Brightness (ε × Φ_f) Low (inferred)Very HighExtremely High

Part 2: A Self-Validating Protocol for Comparative Fluorophore Analysis

Trust in scientific data begins with robust, reproducible methodology. This section details an experimental workflow to determine the relative fluorescence quantum yield (Φ_f) of an unknown fluorophore (the "sample," e.g., H acid) by comparing it to a well-characterized fluorophore (the "standard," e.g., quinine sulfate or fluorescein). This protocol, adapted from established methodologies, constitutes a self-validating system.[12][13]

The fluorescence quantum yield is the ratio of photons emitted to photons absorbed and is a direct measure of the efficiency of the fluorescence process.[13][14] The relative method is widely used and relies on the principle that if a standard and a sample have identical absorbance at the same excitation wavelength, a ratio of their integrated fluorescence intensities is proportional to the ratio of their quantum yields.[12][13]

The Quantum Yield Equation

The quantum yield of the sample (Φ_s) is calculated using the following equation:

Φ_s = Φ_r * (Grad_s / Grad_r) * (n_s² / n_r²)

Where:

  • Φ_r is the known quantum yield of the reference standard.

  • Grad_s and Grad_r are the gradients from the plot of integrated fluorescence intensity versus absorbance for the sample and reference, respectively.

  • n_s and n_r are the refractive indices of the sample and reference solvents.[12][13]

G cluster_data Data Acquisition cluster_analysis Data Analysis & Calculation start Start: Select Sample (H Acid) & Standard (e.g., Quinine Sulfate) prep 1. Prepare Stock Solutions & Serial Dilutions (Sample & Standard in same solvent) start->prep uv_vis 2. Measure Absorbance Spectra (UV-Vis Spectrophotometer) Ensure Abs < 0.1 at λ_ex prep->uv_vis fluor 3. Measure Fluorescence Spectra (Spectrofluorometer) Use same λ_ex for Sample & Standard uv_vis->fluor integrate 4. Integrate Area Under Each Emission Curve fluor->integrate plot 5. Plot Integrated Intensity vs. Absorbance (for both) integrate->plot grad 6. Calculate Gradient (Slope) of Each Linear Plot plot->grad calc 7. Calculate Sample Quantum Yield Using the Master Equation grad->calc end Result: Verified Quantum Yield (Φ_s) calc->end

Caption: Experimental workflow for determining relative fluorescence quantum yield.

Step-by-Step Experimental Methodology

1. Instrumentation & Reagents

  • Spectrofluorometer: With excitation and emission monochromators.[15]

  • UV-Vis Spectrophotometer: To measure absorbance.

  • Cuvettes: 10 mm path length quartz fluorescence cuvettes.

  • Solvents: Use spectroscopic grade solvents (e.g., deionized water, ethanol) and use the same solvent for the sample and standard if possible to minimize refractive index corrections.[14]

  • Sample Fluorophore: H acid.

  • Standard Fluorophore: A well-characterized standard with a known quantum yield in the chosen solvent (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Φ_f = 0.54; or Fluorescein in 0.1 M NaOH, Φ_f ≈ 0.9).

2. Sample Preparation

  • Prepare a concentrated stock solution of both the H acid (sample) and the chosen standard.

  • From the stock solutions, create a series of 5-6 dilutions for each.

  • The goal is to prepare solutions with absorbance values at the chosen excitation wavelength that are below 0.1.[13] This is critical to avoid inner filter effects where the emitted light is re-absorbed by other fluorophore molecules in the solution.

3. Data Acquisition: Absorbance

  • Using the UV-Vis spectrophotometer, record the absorbance spectrum for each dilution of the sample and the standard.

  • Use the pure solvent as a blank reference.

  • From the spectra, determine the precise absorbance value at the chosen excitation wavelength (λ_ex) for every solution.

4. Data Acquisition: Fluorescence

  • Turn on and warm up the spectrofluorometer lamp.[16]

  • Set the excitation wavelength (λ_ex). This should be a wavelength where both the sample and standard absorb light. For this comparison, you may need to use different excitation wavelengths appropriate for each dye, but the standard chosen should ideally absorb at the same wavelength as the sample.

  • For each diluted solution, place the cuvette in the spectrofluorometer and record the fluorescence emission spectrum. Ensure you scan a wide enough wavelength range to capture the entire emission profile.

  • Use identical instrument settings (e.g., excitation and emission slit widths) for all measurements of both the sample and the standard.[13]

5. Data Analysis & Calculation

  • For each recorded emission spectrum, calculate the integrated fluorescence intensity (the area under the emission curve).

  • For both the sample and the standard, create a plot of the integrated fluorescence intensity (y-axis) versus the absorbance at λ_ex (x-axis).

  • Perform a linear regression for each data set. The plots must be linear and pass through the origin. The slope of this line is the gradient (Grad).[12]

  • Using the calculated gradients for the sample (Grad_s) and standard (Grad_r), the known quantum yield of the standard (Φ_r), and the refractive indices of the solvents, calculate the quantum yield of your sample (Φ_s) using the equation provided above.

Part 3: Application-Specific Performance and Recommendations

The choice between these fluorophores is entirely dependent on the application.

  • Fluorescein: Its high quantum yield makes it very bright, which is excellent for endpoint assays where high sensitivity is needed. However, its poor photostability and pH sensitivity make it less suitable for long-term imaging experiments (like time-lapses or confocal microscopy) or for studies in acidic environments.[10][11]

  • Rhodamine: Often the superior choice for cellular imaging and microscopy. Its high photostability allows for longer exposure times and repeated imaging with less signal degradation.[10] Its relative insensitivity to pH makes it more reliable in varying biological compartments. The higher molar absorptivity and high quantum yield result in exceptional brightness, often providing better contrast than fluorescein.[10]

  • H Acid: While not a direct competitor to fluorescein or rhodamine for labeling applications, H acid's value lies elsewhere.

    • Chemical Scaffold: It is a versatile starting material for chemists to build novel dyes with tailored properties (e.g., specific colors, reactive groups).[1]

    • Sensing Applications: As its fluorescence can be selectively quenched by specific metal ions, it serves as a model for designing fluorescent turn-off sensors for environmental or industrial monitoring.[2]

Conclusion

This guide demonstrates that while H acid, fluorescein, and rhodamine are all fluorescent molecules, they occupy different spaces in the researcher's toolkit.

  • Fluorescein is the classic, bright workhorse for applications where photostability and pH are not major concerns.

  • Rhodamine is the robust, photostable alternative, ideal for demanding microscopy and imaging applications.

  • H Acid is not a plug-and-play label but a foundational chemical building block and a potential platform for developing custom fluorescent sensors.

By understanding the structural origins of their photophysical properties and by employing the self-validating protocol described here, you can confidently characterize these or any other fluorophores, ensuring that your experimental choices are grounded in solid, verifiable data.

References

A Senior Application Scientist's Guide to Alternative Fluorescent Dyes for 4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth technical comparison of alternative fluorescent dyes to 4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid (commonly known as H-acid). Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple product listing to offer a comparative analysis grounded in experimental data and established scientific principles. We will explore the practical applications of these dyes in pH sensing, protein analysis, and enzyme assays, providing the necessary context and protocols to make informed decisions for your research.

Introduction to this compound (H-acid)

This compound is a well-established intermediate in the synthesis of azo dyes.[1][2] While primarily recognized for this role, its inherent fluorescent properties, particularly in its acid salt form which exhibits red fluorescence, have led to its consideration in various biochemical applications, including as a pH indicator and in the study of enzyme activities.[1][3] The presence of amino and hydroxyl groups on the naphthalene ring system underpins its reactivity and potential as a versatile chemical scaffold.[4]

However, in the landscape of modern fluorescence-based assays, a diverse array of specialized dyes often provides superior performance in terms of brightness, photostability, and specificity. This guide will dissect the functionalities of H-acid and compare it with leading alternatives in three key application areas.

I. Fluorescent pH Indicators: A Comparative Analysis

The ability of a molecule to alter its fluorescence in response to changes in pH is a cornerstone of many biological assays. H-acid's fluorescence is known to be pH-sensitive, making it a potential candidate for such applications.[3] However, several other dyes are more commonly employed and extensively characterized for this purpose.

Key Performance Metrics for pH Indicators

When selecting a fluorescent pH indicator, several parameters are critical:

  • pKa: The pH at which the protonated and deprotonated forms of the dye are in equal concentration. The optimal pKa should be close to the pH range of interest.

  • Quantum Yield (Φ): A measure of the efficiency of fluorescence, representing the ratio of photons emitted to photons absorbed. A higher quantum yield results in a brighter signal.

  • Photostability: The dye's resistance to photochemical degradation upon exposure to excitation light.

  • Ratiometric vs. Intensity-based: Ratiometric dyes exhibit a shift in their excitation or emission wavelength with pH changes, allowing for more robust measurements that are independent of dye concentration and instrumental variations. Intensity-based dyes show a change in fluorescence intensity at a single wavelength.

Comparison of H-acid Alternatives for pH Sensing
DyeExcitation Max (nm)Emission Max (nm)pKaQuantum Yield (Φ)Key Features
H-acid (acid salt) Not well-documentedRed fluorescence[1]Not well-documentedNot well-documentedPrimarily a dye intermediate with pH-sensitive fluorescence.
HPTS (Pyranine) ~405 and ~450~510~7.3HighHighly water-soluble, membrane-impermeant, and suitable for ratiometric measurements.[5]
SNARF-1 ~540-568~585 (acidic) and ~640 (basic)~7.5Not specifiedDual-emission ratiometric dye ideal for intracellular pH measurements.[6]
Fluorescein ~490~515~6.4~0.79 (in ethanol)[7]Bright, but prone to photobleaching and its fluorescence is pH-dependent below its pKa.[8]
Experimental Workflow: Ratiometric pH Measurement in Live Cells

This protocol outlines a general procedure for intracellular pH measurement using a ratiometric dye like SNARF-1, which can be adapted for other similar probes.

G cluster_prep Cell & Dye Preparation cluster_imaging Fluorescence Imaging cluster_analysis Data Analysis cell_culture 1. Culture cells on coverslips dye_loading 2. Load cells with 5 µM SNARF-1 AM in serum-free medium for 20 min at 37°C cell_culture->dye_loading de_esterification 3. Wash and incubate in fresh medium for de-esterification dye_loading->de_esterification microscopy 4. Mount coverslip on confocal microscope de_esterification->microscopy excitation 5. Excite at 543 nm microscopy->excitation emission 6. Simultaneously collect emission at ~585 nm and ~640 nm excitation->emission ratio_calc 7. Calculate the ratio of fluorescence intensity (I_640 / I_585) emission->ratio_calc calibration 8. Generate a calibration curve using buffers of known pH with nigericin and valinomycin ratio_calc->calibration ph_determination 9. Determine intracellular pH from the calibration curve calibration->ph_determination

Caption: Workflow for intracellular pH measurement using SNARF-1.

II. Probing Protein Structure and Aggregation

The fluorescence of certain dyes can be highly sensitive to the local environment, particularly hydrophobicity. This property is exploited to study protein conformational changes, folding intermediates, and the formation of aggregates, such as amyloid fibrils. While H-acid's potential in this area is not well-documented, other naphthalenesulfonic acid derivatives, like ANS, are staples in the field.

Key Performance Metrics for Protein Probes
  • Environmental Sensitivity: The degree to which the dye's fluorescence properties (intensity and/or emission wavelength) change upon binding to hydrophobic regions of a protein.

  • Binding Affinity: The strength of the interaction between the dye and the protein.

  • Specificity: The preference of the dye to bind to specific protein conformations (e.g., molten globules, amyloid fibrils).

Comparison of H-acid Alternatives for Protein Analysis
DyeExcitation Max (nm)Emission Max (nm)ApplicationMechanism of Action
H-acid Not well-documentedNot well-documentedNot commonly usedNot well-characterized for this application.
ANS ~350-380~470-520 (bound)Protein folding, hydrophobicityBinds to exposed hydrophobic regions, leading to a significant increase in fluorescence and a blue-shift in emission.[5][9]
Thioflavin T (ThT) ~440~482 (bound)Amyloid fibril detectionIntercalates into the beta-sheet structure of amyloid fibrils, resulting in a large increase in fluorescence.
Experimental Protocol: Monitoring Protein Aggregation with Thioflavin T

This protocol describes the use of Thioflavin T to monitor the formation of amyloid fibrils in a protein sample.

G cluster_prep Sample Preparation cluster_assay Aggregation Assay cluster_analysis Data Analysis tht_prep 1. Prepare a ThT stock solution (e.g., 1 mM in water) protein_prep 2. Prepare protein solution at the desired concentration in an appropriate buffer tht_prep->protein_prep mix 3. Mix protein solution with ThT (final concentration ~10-20 µM) in a 96-well plate protein_prep->mix incubation 4. Incubate at a specific temperature (e.g., 37°C) with intermittent shaking mix->incubation measurement 5. Measure fluorescence intensity (Ex: ~440 nm, Em: ~482 nm) at regular time intervals incubation->measurement plotting 6. Plot fluorescence intensity versus time measurement->plotting kinetics 7. Analyze the resulting sigmoidal curve to determine lag time and aggregation rate plotting->kinetics

Caption: Workflow for a Thioflavin T protein aggregation assay.

III. Fluorogenic Enzyme Assays

Fluorogenic enzyme assays are a sensitive and continuous method for measuring enzyme activity. These assays typically employ a substrate that is non-fluorescent or has low fluorescence, which upon enzymatic cleavage, releases a highly fluorescent product. The naphthalenesulfonic acid scaffold of H-acid makes it a candidate for designing such substrates.

Principles of Fluorogenic Substrate Design

A fluorogenic substrate generally consists of three components:

  • Fluorophore: A molecule that emits light upon excitation.

  • Quencher/Modulator: A group that suppresses the fluorescence of the fluorophore when attached.

  • Enzyme-specific Linkage: A bond that is specifically cleaved by the enzyme of interest.

Upon enzymatic cleavage of the linkage, the fluorophore is released from the quencher, resulting in an increase in fluorescence.

Common Fluorophores in Fluorogenic Substrates

While custom substrates can be designed using a variety of fluorophores, some are more commonly used due to their favorable spectral properties and availability.

FluorophoreExcitation Max (nm)Emission Max (nm)Common Enzyme Classes Assayed
AMC (7-Amino-4-methylcoumarin) ~340-360~440-460Proteases (e.g., caspases)
Fluorescein ~490~515Glycosidases, Phosphatases
Rhodamine 110 ~495~520Proteases (e.g., caspases)
Naphthalenesulfonic acid derivatives VariableVariableProteases, other hydrolases
Experimental Protocol: General Protease Activity Assay using a Fluorogenic Substrate

This protocol outlines a general procedure for measuring protease activity using a fluorogenic peptide substrate.

G cluster_setup Assay Setup cluster_reaction Enzymatic Reaction cluster_detection Fluorescence Detection reagent_prep 1. Prepare assay buffer, enzyme solution, and fluorogenic substrate stock solution plate_setup 2. Add assay buffer and enzyme solution to a 96-well microplate reagent_prep->plate_setup initiation 3. Initiate the reaction by adding the fluorogenic substrate plate_setup->initiation incubation 4. Incubate at the optimal temperature for the enzyme initiation->incubation reading 5. Measure fluorescence intensity at appropriate excitation and emission wavelengths over time incubation->reading analysis 6. Calculate the rate of reaction from the linear portion of the fluorescence versus time plot reading->analysis

Caption: General workflow for a fluorogenic protease assay.

Conclusion and Future Perspectives

This compound, or H-acid, is a foundational molecule in dye chemistry with inherent fluorescent properties. However, for specific applications in modern biological research, a range of alternative fluorescent dyes offers significant advantages in terms of performance, characterization, and ease of use.

  • For pH sensing , ratiometric dyes like HPTS and SNARF derivatives provide more reliable and quantitative data, especially for intracellular measurements.

  • In the realm of protein analysis , ANS remains a gold standard for studying protein hydrophobicity and conformational changes, while Thioflavin T is unparalleled for the specific detection of amyloid fibrils.

  • For enzyme assays , a vast library of fluorogenic substrates based on well-characterized fluorophores like AMC, fluorescein, and rhodamine allows for highly sensitive and specific activity measurements.

While the potential of H-acid and its derivatives as tailored fluorescent probes exists, further research is required to fully characterize their photophysical properties and to develop optimized protocols for their use in specific biological applications. For researchers and drug development professionals seeking robust and well-validated tools for fluorescence-based assays, the alternatives discussed in this guide represent the current state-of-the-art.

References

A Senior Application Scientist's Guide to the Validation of Analytical Methods for H Acid Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of H acid (4-amino-5-hydroxy-2,7-naphthalenedisulfonic acid) is a critical step in ensuring product quality and process control.[1] H acid is a vital intermediate in the synthesis of many azo dyes.[1] This guide provides an in-depth comparison of three common analytical methods for H acid quantification: High-Performance Liquid Chromatography (HPLC), UV-Vis Spectrophotometry, and Potentiometric Titration. The methodologies are presented with a focus on the scientific rationale behind the experimental choices, ensuring a self-validating system as per regulatory expectations.

This document is structured to provide not just procedural steps, but a comprehensive understanding of the validation process, grounded in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[2][3][4][5][6][7]

The Critical Role of Method Validation in H Acid Analysis

Before delving into the specific analytical techniques, it is paramount to understand the "why" behind method validation. An analytical method is not merely a set of instructions; it is a system that must be proven to be reliable, reproducible, and fit for its intended purpose.[5] The ICH Q2(R1) guideline serves as a global benchmark for the validation of analytical procedures, outlining the necessary parameters to be investigated.[8][9] These parameters include accuracy, precision, specificity, linearity, range, robustness, and, where applicable, the limit of detection (LOD) and limit of quantitation (LOQ).

The objective is to establish, through documented evidence, that the analytical procedure has a high degree of assurance in its intended use. This is a cornerstone of Good Manufacturing Practices (GMP) and is essential for regulatory submissions.

Comparative Overview of Analytical Methods for H Acid Quantification

The choice of an analytical method for H acid quantification depends on various factors, including the required level of accuracy and precision, the sample matrix, available instrumentation, and the intended application of the results. Here, we compare three widely used techniques.

Parameter High-Performance Liquid Chromatography (HPLC) UV-Vis Spectrophotometry Potentiometric Titration
Principle Separation based on polarity, followed by UV detection.Measurement of light absorbance by the analyte at a specific wavelength.Neutralization of acidic functional groups with a standard base.
Specificity High (separates H acid from impurities).Moderate to Low (potential interference from other absorbing species).Low (titrates all acidic protons).
Sensitivity High (can detect low concentrations).Moderate.Low (requires higher concentrations).
Throughput Moderate (requires chromatographic run time).High (rapid measurements).Moderate.
Cost (Instrument) High.Low to Moderate.Low.
Cost (Per Sample) Moderate.Low.Low.
Typical Application Purity testing, stability studies, quantification in complex matrices.In-process control, rapid quantification of relatively pure samples.Assay of bulk H acid, determination of total acidity.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Specificity

HPLC is a powerful separation technique that is widely used for the analysis of pharmaceutical compounds and dye intermediates. Its primary advantage lies in its ability to separate the analyte of interest from potential impurities, making it a highly specific method.

Scientific Rationale

The method described here utilizes reversed-phase HPLC, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture. H acid, being a polar molecule due to its sulfonic acid and amino groups, will have a controlled retention on the column, allowing for its separation from other components in the sample. UV detection is employed, leveraging the chromophoric nature of the naphthalene ring system in H acid.

Experimental Workflow: HPLC

References

A Senior Application Scientist's Guide to Cross-Reactivity of 4-Amino-5-hydroxy-2,7-naphthalenedisulfonic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Double-Edged Sword of H-Acid Derivatives

4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid, commonly known in the field as "H-acid," is a cornerstone intermediate in the synthesis of a vast and vibrant array of azo dyes. Its unique structure, featuring amino, hydroxyl, and sulfonic acid groups, makes it a versatile building block for creating dyes with a wide spectrum of colors and reactive properties for covalent attachment to substrates. These derivatives are indispensable in the textile industry and have found applications in biomedical research as biological stains and potential fluorescent probes.

However, the very reactivity and structural complexity that make H-acid derivatives so useful also present a significant challenge for researchers in the biological sciences: cross-reactivity . When these molecules are introduced into biological systems—whether as part of a diagnostic assay, as a fluorescent label, or as an impurity in a drug formulation—their potential for off-target interactions becomes a critical concern. This guide provides an in-depth comparison of the principles, and the experimental methodologies required to assess and mitigate the cross-reactivity of H-acid derivatives.

The Mechanistic Underpinning of Cross-Reactivity: The Hapten Hypothesis

Small molecules like azo dyes are generally not immunogenic on their own. However, they can function as haptens —small molecules that elicit an immune response only when attached to a large carrier, such as a protein.[1] The electrophilic nature of many azo dyes facilitates their covalent binding to nucleophilic residues (like lysine or cysteine) on host proteins, creating a novel antigen that the immune system may recognize as foreign.

This "haptenation" is the molecular initiating event for sensitization and is a primary cause of cross-reactivity. An immune response mounted against one hapten-carrier complex can lead to antibodies or T-cells that recognize not only the original hapten but also structurally similar molecules. Given that many dyes derived from H-acid share a common core structure, the potential for cross-sensitization among them is significant.[2]

Logical Relationship: From H-Acid to Cross-Reactivity

Hapten_Mechanism cluster_synthesis Synthesis cluster_bio Biological System cluster_immune Immune Response H_Acid H-Acid Core Structure Azo_Dye Diverse Azo Dye Derivatives (e.g., Reactive Black 5) H_Acid->Azo_Dye Diazotization & Coupling Reactions Hapten_Complex Hapten-Carrier Complex (New Antigen) Azo_Dye->Hapten_Complex Haptenation: Covalent Binding Protein Host Protein (e.g., Serum Albumin) Protein->Hapten_Complex Immune_Cell Antigen Presenting Cell (APC) Hapten_Complex->Immune_Cell Uptake & Processing Antibody Antibody Production Immune_Cell->Antibody Immune Activation Cross_Reactivity Cross-Reactivity with Structurally Similar Dyes Antibody->Cross_Reactivity Recognition of Shared Epitopes

Caption: The pathway from H-acid to immunological cross-reactivity.

Comparative Analysis of Off-Target Interactions: A Case Study with Serum Albumin

Direct, comprehensive comparative data on the cross-reactivity of a wide range of H-acid derivatives against a panel of biological targets is sparse in the public domain. However, we can establish a framework for comparison by examining their interaction with the most abundant plasma protein, Human Serum Albumin (HSA) .[3] HSA is a known carrier for many small molecules and its binding affinity can serve as a crucial proxy for a compound's potential for systemic distribution and off-target effects.

Studies have shown that sulfonated azo dyes readily bind to serum albumins, often through electrostatic interactions between the anionic sulfonate groups on the dye and cationic residues on the protein.[4][5] This interaction can alter the protein's conformation and biological activity.

Compound Binding Target Key Finding Methodology Significance for Cross-Reactivity
Reactive Black 5 (RB5) Human Serum Albumin (HSA)Binding energy of -27.94 kJ/mol, indicating a spontaneous interaction. The binding is stabilized by hydrogen bonds and van der Waals forces.[6]Multi-spectroscopic analysis and Molecular Dynamics (MD) Simulation[6]Demonstrates a strong, non-covalent interaction with a primary transport protein, suggesting potential for widespread distribution and interaction with other proteins containing similar binding pockets.
Reactive Red 120 (RR120) Human Dermal Fibroblasts & HepatocytesFound to be non-genotoxic but cytotoxic at higher concentrations, with more severe effects on epidermal cells than liver cells.[7]In Vitro Micronucleus Assay[7]While not a direct binding assay, this highlights that even structurally related dyes can have different cell-type-specific off-target effects, a key consideration in cross-reactivity.
General Sulfonated Azo Dyes Bovine Serum Albumin (BSA)The stability of the dye-protein complex is highly dependent on pH and ionic strength, suggesting electrostatic interactions are critical.[5]Absorption Difference Spectroscopy[5]The binding is not fixed but conditional. Changes in the local microenvironment can modulate cross-reactivity, an important factor in different cellular compartments.

This data underscores a critical principle: while derived from the same precursor, minor structural changes in H-acid derivatives can lead to different off-target interaction profiles. Therefore, a one-size-fits-all assumption of safety or cross-reactivity is scientifically unsound. Each new derivative must be evaluated empirically.

Experimental Protocols for Assessing Cross-Reactivity

A tiered approach is recommended for evaluating the cross-reactivity of H-acid derivatives. The strategy should begin with broad, high-throughput methods to identify potential interactions, followed by more precise, biophysical techniques to quantify the affinity and kinetics of those interactions.

Workflow for Cross-Reactivity Assessment

Screening_Workflow cluster_tier1 Primary Screening Methods cluster_tier2 Biophysical Characterization Methods cluster_tier3 Cellular Confirmation Methods Start Test Compound (H-Acid Derivative) Tier1 Tier 1: Primary Screening (Qualitative / Semi-Quantitative) Start->Tier1 ELISA Competitive ELISA Tier1->ELISA Protein_Array Protein Microarray Tier1->Protein_Array Tier2 Tier 2: Biophysical Characterization (Quantitative) SPR Surface Plasmon Resonance (SPR) Tier2->SPR ITC Isothermal Titration Calorimetry (ITC) Tier2->ITC Tier3 Tier 3: Cellular Confirmation (Functional Impact) Cell_Assay Cell-Based Functional Assay Tier3->Cell_Assay Tox_Assay Cytotoxicity Assay Tier3->Tox_Assay Decision Cross-Reactivity Profile (High / Low Risk) ELISA->Tier2 Identified 'Hits' Protein_Array->Tier2 Identified 'Hits' SPR->Tier3 Confirmed Binders ITC->Tier3 Confirmed Binders Cell_Assay->Decision Tox_Assay->Decision

Caption: A tiered experimental workflow for assessing cross-reactivity.

Protocol 1: Competitive ELISA for Screening Off-Target Binding

This protocol serves as a robust primary screen to identify if an H-acid derivative competes with a known ligand for a specific off-target protein.

Causality: The principle is competitive inhibition. A known ligand for a protein of interest is immobilized. If the test dye binds to the same site on the protein in solution, it will prevent the protein from binding to the immobilized ligand, leading to a reduced signal. This is a highly sensitive and scalable method for initial hit identification.[8][9]

Methodology:

  • Plate Coating:

    • Coat a 96-well high-binding microplate with a conjugate of a known ligand for the off-target protein (e.g., warfarin-BSA for HSA Site I). Incubate overnight at 4°C.

    • Wash the plate 3 times with Phosphate Buffered Saline containing 0.05% Tween-20 (PBST).

    • Block non-specific binding sites with 1% BSA in PBS for 2 hours at room temperature. Wash 3 times with PBST.

  • Competition Reaction:

    • Prepare a series of dilutions of the H-acid derivative (test compound) in assay buffer.

    • In a separate plate, pre-incubate a constant concentration of the off-target protein (e.g., HSA) with the various concentrations of the test compound for 1 hour.

    • Transfer the protein-dye mixtures to the coated and blocked ELISA plate. Incubate for 2 hours at room temperature.

  • Detection:

    • Wash the plate 5 times with PBST to remove unbound protein.

    • Add a primary antibody specific to the off-target protein. Incubate for 1 hour.

    • Wash 5 times with PBST.

    • Add a secondary antibody conjugated to Horseradish Peroxidase (HRP). Incubate for 1 hour.

    • Wash 5 times with PBST.

    • Add TMB substrate and incubate until a blue color develops. Stop the reaction with 1M H₂SO₄.

  • Data Analysis:

    • Read the absorbance at 450 nm.

    • Plot the absorbance against the logarithm of the test compound concentration. A sigmoidal dose-response curve indicates competitive binding. Calculate the IC₅₀ value, which represents the concentration of the dye that inhibits 50% of the protein's binding to the immobilized ligand.

Protocol 2: Surface Plasmon Resonance (SPR) for Quantitative Kinetics

For hits identified in the primary screen, SPR provides real-time, label-free quantification of binding affinity (K_D) and kinetics (k_a, k_d).

Causality: SPR measures changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate.[10][11] By immobilizing the target protein and flowing the H-acid derivative over the surface, one can directly observe the association and dissociation phases of the interaction, providing a wealth of quantitative data.

Methodology:

  • Chip Preparation and Protein Immobilization:

    • Select a suitable sensor chip (e.g., a CM5 chip for amine coupling).

    • Activate the carboxymethylated dextran surface using a mixture of N-hydroxysuccinimide (NHS) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Inject the purified off-target protein over the activated surface. The primary amines on the protein will form covalent bonds with the activated surface. Aim for an immobilization level that will yield a robust signal (e.g., 2000-5000 Response Units).

    • Deactivate any remaining active esters with an injection of ethanolamine-HCl.

  • Binding Analysis:

    • Prepare a dilution series of the H-acid derivative in a suitable running buffer (e.g., HBS-EP+). It is critical to perform a buffer screen to minimize non-specific binding.

    • Inject the dye solutions over the immobilized protein surface at a constant flow rate. Start with the lowest concentration and proceed to the highest. Include several buffer-only (zero concentration) injections for double referencing.

    • Monitor the sensorgram, which plots Response Units (RU) versus time. The association phase occurs during injection, and the dissociation phase begins when the injection ends and only buffer flows over the chip.

    • After each cycle, regenerate the chip surface with a pulse of a harsh solution (e.g., low pH glycine or high salt) to remove all bound dye without denaturing the immobilized protein.

  • Data Analysis:

    • Subtract the signal from the reference flow cell (an activated and deactivated surface without protein) and the buffer-only injections to correct for bulk refractive index changes and drift.

    • Fit the processed sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) using the instrument's analysis software.

    • This analysis will yield the association rate constant (k_a), the dissociation rate constant (k_d), and the equilibrium dissociation constant (K_D = k_d / k_a). A lower K_D value indicates a higher binding affinity.

Alternative Approaches and Future Directions

While H-acid remains a dominant precursor, the field is evolving. Research into reactive dyes with improved fixation and environmental profiles may yield alternatives with potentially lower biological cross-reactivity.[12] For drug development professionals, proactive screening of drug candidates for their binding affinity to HSA is emerging as a strategy to modulate pharmacokinetic properties.[3] The principles and techniques described here are directly applicable to these next-generation compounds.

Conclusion

The derivatives of this compound are powerful chemical tools, but their use in biological systems demands a rigorous evaluation of their potential for cross-reactivity. Understanding the hapten model provides the causal framework for these off-target interactions. A systematic, tiered experimental approach, moving from high-throughput screening with methods like competitive ELISA to precise biophysical characterization with SPR, is essential. This self-validating system of orthogonal assays ensures that researchers can confidently distinguish true biological effects from artifacts of non-specific binding, ultimately leading to more robust and reliable scientific outcomes.

References

A Researcher's Guide to Fluorescence Quantum Yield: A Comparative Analysis of H Acid and Common Fluorophores

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

Fluorescence quantum yield (Φ) is a cornerstone metric in molecular photophysics, quantifying the efficiency of a fluorophore in converting absorbed light into emitted fluorescence. This parameter is of paramount importance for researchers in drug development, cellular imaging, and materials science, as it directly dictates the brightness and sensitivity of fluorescent probes. This guide provides an in-depth comparison of the fluorescent properties of 1-amino-8-hydroxynaphthalene-3,6-disulfonic acid, commonly known as H acid, with several widely-used reference fluorophores: Quinine Sulfate, Fluorescein, and Rhodamine B. While H acid is a valuable scaffold in dye synthesis, its fundamental quantum yield is not well-documented in publicly accessible literature. This guide therefore serves a dual purpose: to present a comparative framework based on available spectral data and to provide a robust, detailed protocol for the experimental determination of relative quantum yield, empowering researchers to characterize novel or under-documented compounds like H acid in their own laboratories.

The Fundamental Importance of Quantum Yield

The fluorescence quantum yield is defined as the ratio of the number of photons emitted to the number of photons absorbed by a fluorophore[1].

Φ = (Number of Photons Emitted) / (Number of Photons Absorbed)

Its value, ranging from 0 to 1 (or 0% to 100%), represents the probability that an excited-state molecule will return to the ground state via fluorescence emission rather than non-radiative pathways such as internal conversion, intersystem crossing, or energy transfer[2]. A higher quantum yield indicates a brighter fluorophore, which is critical for applications requiring high signal-to-noise ratios.

Several factors can significantly influence a molecule's quantum yield, including:

  • Molecular Structure: Rigidity in a molecule's structure often leads to a higher quantum yield by reducing energy loss through vibrational and rotational freedom.

  • Solvent Environment: The polarity, viscosity, and temperature of the solvent can alter the rates of radiative and non-radiative decay pathways.

  • pH: For fluorophores with ionizable groups, the pH of the solution can change the molecular form and dramatically affect fluorescence.

  • Concentration: At high concentrations, a phenomenon known as self-quenching can occur, leading to a decrease in the observed quantum yield.

H Acid: A Fluorescent Building Block

H acid, or 1-amino-8-hydroxynaphthalene-3,6-disulfonic acid, is a derivative of naphthalene. Its structure, featuring amino and hydroxyl groups, makes it a versatile component in the synthesis of numerous azo dyes. While its derivatives are widely used, the intrinsic photophysical properties of the parent H acid molecule are not extensively characterized in scientific literature. Theoretical studies have explored the fluorescence quenching of H acid when it forms complexes with heavy metal ions like mercury, indicating its potential use in sensor applications[3][4]. However, a definitive experimental quantum yield value remains elusive.

Comparative Analysis with Standard Fluorophores

To provide a practical context for researchers, we compare the known spectral properties of H acid with three of the most common and well-characterized quantum yield standards. These standards are often chosen for their high quantum yields, photostability, and well-defined emission spectra in specific solvents.

PropertyH AcidQuinine SulfateFluoresceinRhodamine B
Chemical Structure 1-amino-8-hydroxynaphthalene-3,6-disulfonic acidC₂₀H₂₄N₂O₂·H₂SO₄·2H₂OC₂₀H₁₂O₅C₂₈H₃₁ClN₂O₃
Solvent Aqueous Buffer (e.g., 0.1 M Phosphate, pH 7.0)0.5 M H₂SO₄0.1 M NaOHEthanol
Excitation Max (λ_ex) ~356 nm~350 nm~490 nm~543 nm
Emission Max (λ_em) ~512 nm~450 nm~515 nm~570 nm
Quantum Yield (Φ) Not Readily Available 0.5460.925~0.7
Solvent Refractive Index (n) ~1.33~1.34~1.331.361

Note: Data for reference fluorophores are compiled from multiple sources. The quantum yield of Rhodamine B can vary depending on the specific grade and preparation.

Experimental Protocol: Determining Relative Quantum Yield

The most common method for determining the quantum yield of an unknown compound (the "sample") is the relative method, which compares its fluorescence intensity to that of a well-known "standard" with a certified quantum yield. This protocol is designed to be a self-validating system, minimizing common errors like inner filter effects.

Principle

The relative quantum yield (Φ_S) of a sample is calculated using the following equation:

Φ_S = Φ_R * (I_S / I_R) * (A_R / A_S) * (n_S² / n_R²)

Where:

  • S denotes the sample and R denotes the reference standard.

  • Φ is the quantum yield.

  • I is the integrated fluorescence intensity (the area under the emission curve).

  • A is the absorbance at the excitation wavelength.

  • n is the refractive index of the solvent.

Causality Behind Experimental Choices
  • Optically Dilute Solutions (Absorbance < 0.1): This is the most critical parameter. The derivation of the quantum yield equation assumes a linear relationship between absorbance and fluorescence, as described by the Beer-Lambert law. At absorbances above 0.1, this linearity breaks down due to "inner filter effects," where emitted light is re-absorbed by other fluorophore molecules in the solution. Keeping the absorbance low ensures that the number of photons absorbed is directly proportional to the concentration.

  • Identical Excitation Wavelength: Using the same excitation wavelength for both the sample and the standard simplifies the calculation and reduces errors associated with the instrument's excitation light source profile. If the absorption spectra do not overlap, careful correction for the lamp intensity at different wavelengths is required.

  • Solvent Refractive Index Correction: The term (n_S²/n_R²) corrects for the differences in the solid angle of emitted light due to the different refractive indices of the solvents used for the sample and the standard.

Step-by-Step Methodology
  • Select an Appropriate Standard: Choose a reference standard whose absorption and emission spectra are in a similar range to your sample (H acid). Quinine sulfate is a suitable choice for blue-emitting fluorophores.

  • Prepare Stock Solutions: Prepare concentrated stock solutions of both the H acid sample and the Quinine Sulfate reference standard in their respective solvents (e.g., 0.1 M phosphate buffer for H acid, 0.5 M H₂SO₄ for Quinine Sulfate).

  • Prepare a Dilution Series: From the stock solutions, prepare a series of at least five dilutions for both the sample and the standard. The goal is to create solutions with absorbances ranging from approximately 0.01 to 0.1 at the chosen excitation wavelength.

  • Measure Absorbance: Using a UV-Vis spectrophotometer, measure the absorbance of each diluted solution at the chosen excitation wavelength (e.g., 350 nm for Quinine Sulfate). Record these values precisely.

  • Measure Fluorescence Emission:

    • Set the excitation wavelength on the spectrofluorometer to the same value used for the absorbance measurements (e.g., 350 nm).

    • For each solution, record the fluorescence emission spectrum, ensuring you capture the entire emission peak. Use identical instrument settings (e.g., slit widths) for all measurements.

    • Measure a "blank" spectrum for each solvent and subtract it from the corresponding sample spectra to correct for background and Raman scattering.

  • Integrate the Emission Spectra: For each corrected spectrum, calculate the integrated fluorescence intensity (the area under the curve). Most instrument software packages have a built-in function for this.

  • Plot the Data: For both the sample and the standard, create a plot of integrated fluorescence intensity (y-axis) versus absorbance (x-axis).

  • Calculate the Slopes: Perform a linear regression for each data set. The slope of this line (Gradient or 'Grad') represents the term (I/A) in the quantum yield equation. A linear plot with a high correlation coefficient (R² > 0.99) validates that the measurements were performed in the linear range, free from inner filter effects.

  • Calculate the Quantum Yield: Use the slopes obtained from the plots and the known quantum yield of the standard to calculate the quantum yield of H acid using the modified equation:

    Φ_S = Φ_R * (Grad_S / Grad_R) * (n_S² / n_R²)

Workflow Visualization

The following diagram illustrates the logical flow of the experimental protocol for determining relative quantum yield.

G cluster_prep 1. Sample Preparation cluster_measure 2. Spectroscopic Measurement cluster_analysis 3. Data Analysis cluster_calc 4. Final Calculation A1 Prepare Stock Solution (Sample & Standard) A2 Create Dilution Series (Abs < 0.1) A1->A2 B1 Measure Absorbance (A) at Excitation Wavelength A2->B1 B2 Measure Emission Spectra (Correct for Blank) C1 Integrate Emission Spectra to get Intensity (I) B2->C1 C2 Plot Integrated Intensity (I) vs. Absorbance (A) C1->C2 C3 Calculate Slope (Gradient) from Linear Regression C2->C3 D1 Obtain Standard's ΦR and Refractive Indices (n) C3->D1 D2 Calculate Sample ΦS using the Equation D1->D2

Caption: Experimental workflow for relative quantum yield determination.

Conclusion

While H acid serves as an important structural motif in dye chemistry, its fundamental quantum yield is not well-established, presenting both a challenge and an opportunity for researchers. By comparing its known spectral characteristics to well-defined standards like Quinine Sulfate, Fluorescein, and Rhodamine B, we can appreciate its position within the broader landscape of fluorophores. More importantly, by employing the rigorous experimental protocol detailed in this guide, scientists can precisely determine its quantum yield. This not only fills a gap in the scientific literature but also enables a more informed and quantitative approach to the design of novel fluorescent probes, sensors, and materials for a wide array of scientific applications.

References

A Cost-Benefit Analysis of H Acid in Industrial Applications: Performance, Economics, and the Imperative for Sustainable Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide

This guide provides a critical examination of H acid (1-amino-8-naphthol-3,6-disulfonic acid), a cornerstone intermediate in the dye manufacturing industry. We will dissect the economic and performance benefits that have cemented its role, while rigorously evaluating the substantial environmental and regulatory costs associated with its production. This analysis extends to the landscape of emerging alternatives, offering researchers, chemists, and drug development professionals a comprehensive framework for strategic decision-making, supported by experimental data and validation protocols.

Introduction: The Enduring Importance and Inherent Conflict of H Acid

H acid is a naphthalene-based dye intermediate that is indispensable for the synthesis of a vast range of azo dyes, particularly acid, direct, and reactive dyes.[1] Its molecular structure, featuring reactive amino and hydroxyl groups, allows it to act as a versatile coupling component, enabling the creation of dyes with deep shades and high fastness, especially sought-after blacks and navies for textiles. The global dye intermediates market is on a growth trajectory, projected to reach nearly USD 4.32 billion by 2032, with the textile industry being the dominant consumer.[2]

However, the utility of H acid is fundamentally at odds with its environmental impact. The traditional manufacturing process is notoriously polluting, a reality that has led to a geographical shift in production from developed nations with stringent environmental laws to regions like India and China.[3] This guide confronts this dichotomy head-on, presenting a cost-benefit analysis that considers not only the price per ton but also the long-term ecological and regulatory liabilities.

The "Benefit" Profile: Why H Acid Dominates

The industrial value of H acid is rooted in its performance and versatility. Dyes derived from H acid are prized for their vibrant colors, high stability, and excellent fastness properties on cellulosic and protein fibers like cotton, wool, and silk.[4]

Key Performance Attributes:

  • Versatility: It is a key building block for numerous dye classes, allowing for a wide color palette.[1]

  • High Fixation Rates: Reactive dyes based on H acid can achieve strong covalent bonds with fibers, leading to superior wash fastness.

  • Cost-Effectiveness: Decades of process optimization have made the synthesis of H acid economically efficient, assuming environmental externalities are not fully priced in.

The demand for H acid remains robust, driven primarily by the expanding global textile industry.[4]

The "Cost" Profile: A Tale of Two Ledgers

The true cost of H acid extends far beyond its market price. A comprehensive analysis must account for both direct economic inputs and severe environmental externalities.

Economic Costs

The market price of H acid is subject to volatility based on the costs of its primary raw materials, which are derived from petrochemicals.[2] Key feedstocks include naphthalene and high-strength sulfuric acid (oleum).[3] Recent market data places H acid prices in the range of $4,700 to $5,200 USD per metric ton , with fluctuations driven by supply chain dynamics and raw material costs.[5]

Environmental Costs: The Hidden Ledger

The environmental burden of H acid production represents its most significant liability. The process is characterized by an extremely poor atom economy and a high "E-Factor" (Environmental Factor), which measures the mass of waste generated per mass of product.

  • Extreme Waste Generation: The synthesis of 1 kg of H acid can generate up to 50 kg of hazardous waste , giving it an E-Factor of 50.[6]

  • Highly Polluting Effluent: The wastewater is characterized by its dark color, strong acidity, high salinity, and a very high Chemical Oxygen Demand (COD) of up to 150,000 mg/L.[6][7] This effluent contains toxic, non-biodegradable naphthalene derivatives that are resistant to conventional treatment methods.

  • Hazardous Solid Waste: The process also generates significant solid waste, including iron sludge from reduction steps, which is considered hazardous.[3]

These factors result in substantial costs for multi-stage wastewater treatment and hazardous waste disposal, alongside increasing regulatory pressure and risk. The infamous Bichhri industrial pollution incident in India stands as a stark example of the catastrophic environmental damage that can result from untreated H acid plant effluent, which rendered groundwater and soil permanently contaminated.[6]

The Landscape of Alternatives: A Multi-faceted Strategy

While a direct, drop-in chemical replacement for H acid remains elusive for many applications, the industry is pursuing a dual-pronged strategy to mitigate its negative impacts.[6]

Strategy 1: Greening the Incumbent Process

Significant efforts are focused on implementing cleaner production technologies to reduce the environmental footprint of existing H acid manufacturing. This represents a cost-benefit analysis of capital investment versus reduced long-term liability.

  • Resource Recovery: Modern interventions like multiple-effect evaporation and membrane separation can recover water and by-products like Glauber's salt from waste streams, which can be reused or sold.[3]

  • Waste Minimization: Careful separation of concentrated and lean wastewater streams can allow for the reuse of up to 25% of wastewater within the process.[3]

  • Advanced Oxidation Processes (AOPs): Technologies like the Photo-Fenton process and UV/H₂O₂/TiO₂ systems are being researched to degrade the recalcitrant organic pollutants in the effluent, with studies showing up to 84% degradation.[7]

Strategy 2: Designing-Out the Problem with Novel Intermediates

The second approach involves synthesizing new dyes that do not rely on H acid. This research often focuses on creating eco-friendly alternatives to other problematic intermediates, such as carcinogenic benzidine-based compounds, providing a roadmap for H acid substitution.[1][8] This involves coupling different, potentially safer, aromatic amines and coupling agents like J-acid or Gamma acid to achieve desired shades and properties.[9]

For example, research into direct dyes based on non-carcinogenic 4,4'-diaminodiphenylamine-2'-sulphonic acid has produced dyes with very good to excellent wash fastness, demonstrating the potential to build high-performance dyes from safer building blocks.[8]

Comparative Performance and Cost-Benefit Summary

To provide a tangible comparison, the following tables synthesize the performance and cost-benefit trade-offs. Table 1 presents experimental data comparing a standard H acid-derived dye with a conceptual novel dye based on findings from academic research.

Table 1: Comparative Performance Data of Dye Types

Performance MetricTypical H Acid-Based Dye (e.g., Reactive Black)Novel Azo Dye (Non-H Acid Based)[8][9]
Synthesis Yield ~75-85% (Established Process)~70-85% (Lab/Pilot Scale)
Shade Deep Black, Navy BlueRed, Dark Blue, Maroon
Wash Fastness (ISO 105-C06) Grade 4-5 (Very Good to Excellent)Grade 4-5 (Very Good to Excellent)
Light Fastness (AATCC 16.3) Grade 4-5 (Good to Very Good)Grade 4-7 (Moderate to Excellent)
Rubbing Fastness Grade 4-5 (Very Good to Excellent)Grade 4-5 (Very Good to Excellent)

Table 2: Cost-Benefit Analysis Framework

ParameterH Acid (Traditional Process)H Acid (Greener Process)Novel Alternative Intermediate
Economic Cost Moderate (Volatile Raw Materials)High (High CAPEX for tech)High (R&D, low scale)
Performance BENEFIT: High, reliable, versatileBENEFIT: High, reliable, versatileBENEFIT: Potentially high, novel properties
Environmental Cost COST: Very High (E-Factor ~50, High COD)COST: Moderate (Reduced waste/COD)BENEFIT: Low (Designed for sustainability)
Regulatory Risk COST: High and IncreasingCOST: MitigatedBENEFIT: Low
Overall Assessment High performance but unsustainableBalanced: Higher cost for lower riskFuture-Oriented: High initial cost for long-term sustainability

Visualization of Process and Protocol

To better illustrate the points of environmental impact and the workflow for comparative analysis, the following diagrams are provided.

G cluster_0 H Acid Synthesis Pathway Naphthalene Naphthalene Sulfonation Sulfonation Naphthalene->Sulfonation Nitration Nitration Sulfonation->Nitration Waste1 Spent Acid Sulfonation->Waste1 Reduction Reduction Nitration->Reduction Waste2 High COD Wastewater (Toxic Organics) Nitration->Waste2 Hydrolysis Hydrolysis Reduction->Hydrolysis Waste3 Iron Sludge (Hazardous Waste) Reduction->Waste3 H_Acid H Acid Product Hydrolysis->H_Acid

Caption: H Acid synthesis pathway highlighting major waste generation steps.

G cluster_1 Comparative Dye Performance Evaluation Workflow Start Prepare Fabric Swatches Dyeing Dyeing Protocol (H Acid Dye vs. Alternative Dye) Start->Dyeing RinseDry Rinse & Dry Samples Dyeing->RinseDry Split RinseDry->Split WashTest Wash Fastness Test (ISO 105-C06) Split->WashTest LightTest Light Fastness Test (AATCC 16.3) Split->LightTest EvalWash Evaluate Staining & Color Change (Grey Scale) WashTest->EvalWash EvalLight Evaluate Fading (Blue Wool / Grade) LightTest->EvalLight Report Comparative Report EvalWash->Report EvalLight->Report

Caption: Experimental workflow for comparative performance validation.

Experimental Protocol: Comparative Performance Evaluation of Textile Dyes

This protocol provides a self-validating system for objectively comparing the performance of an H acid-based dye against an alternative.

Part A: Dyeing Procedure
  • Preparation: Prepare two identical dye baths, one with the standard H acid dye and one with the alternative dye, at the same concentration (e.g., 2% on weight of fiber). Include necessary electrolytes (e.g., Glauber's salt) and alkali (e.g., sodium carbonate) as per the dye class requirements.

  • Sample Introduction: Introduce pre-wetted, weighed cotton fabric swatches into each bath. Maintain a consistent liquor-to-goods ratio (e.g., 20:1).

  • Dyeing Cycle: Ramp the temperature to the recommended level (e.g., 60°C for reactive dyes) and hold for the specified time (e.g., 60 minutes), ensuring constant agitation.

  • Rinsing and Soaping: After dyeing, rinse the swatches thoroughly with cold water. Perform a soaping wash (e.g., 2 g/L non-ionic detergent at 95°C for 15 minutes) to remove unfixed dye.

  • Final Rinse and Dry: Rinse again with cold water until the water runs clear. Squeeze out excess water and air-dry the swatches at a temperature not exceeding 60°C.

Part B: Wash Fastness Testing (Adapted from ISO 105-C06 A2S)[7][11]
  • Sample Preparation: Cut a 100 mm x 40 mm specimen from each dyed swatch. Sew each specimen onto a standard multi-fiber adjacent fabric of the same size.

  • Test Solution: Prepare a solution containing 4 g/L ECE standard detergent and 1 g/L sodium perborate in grade 3 water.

  • Procedure:

    • Place each composite specimen into a separate stainless steel container of a launder-ometer (e.g., Gyrowash).

    • Add 150 mL of the test solution and 10 stainless steel balls.

    • Operate the machine for 30 minutes at 40°C.

  • Rinsing and Drying: Remove the specimens, rinse twice with grade 3 water, and then with cold water. Squeeze and dry in air at a temperature not exceeding 60°C.

  • Evaluation: Using a light box, assess two metrics with standard Grey Scales:

    • Color Change: The change in color of the dyed specimen (Grade 1-5).

    • Staining: The degree of staining on each fiber of the multi-fiber strip (Grade 1-5).

Part C: Colorfastness to Light Testing (Adapted from AATCC 16.3)[5][12]
  • Sample Preparation: Prepare specimens of each dyed fabric, typically at least 70 mm x 120 mm.[10]

  • Mounting: Mount the specimens in sample holders. Cover a portion of each specimen with an opaque card to serve as an unexposed original for comparison.

  • Exposure: Place the samples in a Xenon-Arc weather-ometer. Expose them to continuous light under controlled conditions of temperature and humidity for a specified duration (e.g., 20 or 40 AATCC Fading Units).

  • Evaluation: Remove the specimens and compare the exposed area to the unexposed area. Evaluate the degree of fading using the AATCC Evaluation Procedure 1 or by comparing the fading to that of standard Blue Wool references, assigning a grade from 1 (high fading) to 5 (no fading).[4]

Conclusion and Future Outlook

H acid remains a dominant and high-performing intermediate in the dye industry, but its cost-benefit profile is critically skewed by its severe environmental impact. The traditional economic advantages are increasingly eroded by the high costs of waste management and the escalating regulatory risks.

The path forward is not a simple replacement but a strategic evolution. For the short to medium term, the most viable approach is the widespread adoption of cleaner production technologies to "green" the existing H acid synthesis, reducing waste and recovering resources. This requires significant capital investment but offers a direct route to mitigating environmental liability.

Concurrently, long-term research and development must focus on designing novel, sustainable dye structures from the ground up, using safer, more environmentally benign intermediates. While the performance of these new dyes is promising, achieving economic scalability is the next major hurdle. Ultimately, the future of coloration lies in embracing the principles of green chemistry, where performance and sustainability are no longer viewed as a trade-off, but as integral components of innovation.

References

A Senior Application Scientist's Guide to the Purity Analysis of H Acid from Different Suppliers

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals.

Introduction: The Critical Role of H Acid Purity

H acid, chemically known as 1-amino-8-hydroxynaphthalene-3,6-disulfonic acid, is a pivotal intermediate in the synthesis of a wide array of products, most notably azo dyes.[1][2] Its molecular structure allows for versatile chemical reactions, making it indispensable in the textile and pharmaceutical industries.[2][3] The purity of H acid is not merely a quality metric; it is a critical parameter that directly influences the performance, safety, and regulatory compliance of the final products.

Impurities can arise from the complex multi-step manufacturing process, which includes sulfonation, nitration, reduction, and alkaline fusion.[4] Common impurities may include starting materials, by-products like chromotropic acid and omega acid, and isomers formed during synthesis. These impurities can lead to batch-to-batch variability, altered color profiles in dyes, and potential toxicity in pharmaceutical applications. Therefore, a robust analytical framework for comparing the purity of H acid from various suppliers is essential for ensuring product quality and consistency.

This guide provides a comprehensive, technically grounded methodology for the comparative purity analysis of H acid. It is designed to equip researchers and quality control professionals with the necessary tools to make informed decisions when selecting a supplier.

Experimental Design: A Multi-Faceted Approach to Purity Verification

To obtain a holistic view of H acid purity, a multi-pronged analytical approach is recommended. This guide outlines a series of experiments designed to quantify the active component and identify and quantify potential impurities. We will evaluate hypothetical samples from three different suppliers: Supplier A, Supplier B, and Supplier C.

The following diagram illustrates the overall experimental workflow:

G cluster_0 Sample Acquisition & Preparation cluster_1 Analytical Testing cluster_2 Data Analysis & Supplier Evaluation Sample A Sample A Preparation Preparation Sample A->Preparation Sample B Sample B Sample B->Preparation Sample C Sample C Sample C->Preparation Reference Standard Reference Standard Reference Standard->Preparation HPLC HPLC-UV Analysis (Purity & Impurity Profile) Preparation->HPLC Titration Titrimetric Assay (Total Acidity) Preparation->Titration UV_Vis UV-Vis Spectroscopy (Chromophoric Impurities) Preparation->UV_Vis LOD Loss on Drying (Moisture Content) Preparation->LOD Data Compilation Data Compilation HPLC->Data Compilation Titration->Data Compilation UV_Vis->Data Compilation LOD->Data Compilation Comparative Analysis Comparative Analysis Data Compilation->Comparative Analysis Supplier Selection Supplier Selection Comparative Analysis->Supplier Selection

Caption: Experimental workflow for H acid purity analysis.

Methodologies and Protocols

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

Rationale: HPLC is the cornerstone of purity analysis, offering high-resolution separation of the main component from its related impurities.[5] A reversed-phase method is typically employed for sulfonated aromatic compounds like H acid.

Protocol:

  • Instrumentation: HPLC system with a UV-Vis Diode Array Detector (DAD).

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1 M Phosphate Buffer (pH 7.0).

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 40% B

    • 25-30 min: 40% B

    • 30-35 min: 40% to 5% B

    • 35-40 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Sample Preparation: Accurately weigh 50 mg of each H acid sample, dissolve in 50 mL of mobile phase A, and filter through a 0.45 µm syringe filter.

Titrimetric Analysis for Assay of Total Acidity

Rationale: Acid-base titration provides a reliable, cost-effective method to determine the overall assay of H acid based on its sulfonic acid groups.[6][7] This method quantifies the total acidic content, which is a primary indicator of the active substance concentration.

Protocol:

  • Titrant: Standardized 0.1 N Sodium Hydroxide (NaOH).

  • Indicator: Phenolphthalein.

  • Procedure: a. Accurately weigh approximately 300 mg of the H acid sample into a 250 mL Erlenmeyer flask. b. Dissolve the sample in 100 mL of deionized water. c. Add 3-4 drops of phenolphthalein indicator. d. Titrate with 0.1 N NaOH until a persistent pink color is observed. e. Record the volume of NaOH consumed.

  • Calculation:

    • % Assay = (V × N × E) / W × 100

      • V = Volume of NaOH (L)

      • N = Normality of NaOH

      • E = Equivalent weight of H acid (319.3 g/mol )

      • W = Weight of sample (g)

UV-Vis Spectrophotometry for Chromophoric Impurity Detection

Rationale: UV-Vis spectroscopy is a rapid method to assess the presence of chromophoric impurities. While H acid has a characteristic absorption spectrum, deviations or additional peaks can indicate the presence of unwanted colored by-products.

Protocol:

  • Instrumentation: UV-Vis Spectrophotometer.

  • Solvent: Deionized water.

  • Procedure: a. Prepare a 10 µg/mL solution of each H acid sample in deionized water. b. Scan the samples from 200 nm to 400 nm. c. Compare the absorbance spectra of the samples from different suppliers against a high-purity reference standard. Note any shifts in λmax or the appearance of shoulder peaks.

Loss on Drying (LOD) for Moisture Content

Rationale: Moisture content can affect the stability and accurate weighing of the material. The Loss on Drying test is a standard pharmacopeial method to determine the amount of volatile matter (usually water) in a sample.

Protocol:

  • Instrumentation: Drying oven, analytical balance.

  • Procedure: a. Accurately weigh approximately 1.0 g of the H acid sample into a pre-dried weighing bottle. b. Dry the sample in an oven at 105°C for 2 hours. c. Cool in a desiccator and re-weigh. d. Calculate the percentage loss in weight.

Results and Data Comparison

The following tables present hypothetical data obtained from the analysis of H acid from three different suppliers.

Table 1: HPLC Purity and Impurity Profile

SupplierH Acid Purity (%)Chromotropic Acid (%)Omega Acid (%)Unknown Impurity 1 (%)Unknown Impurity 2 (%)
Supplier A 99.20.30.10.20.2
Supplier B 98.50.60.20.40.3
Supplier C 97.11.20.50.70.5
Reference 99.8<0.1<0.1<0.1<0.1

Table 2: Summary of Analytical Results

ParameterSupplier ASupplier BSupplier C
Titrimetric Assay (%) 99.198.497.3
UV-Vis λmax (nm) 254254 (with shoulder at 280 nm)255 (with shoulder at 280 nm)
Loss on Drying (%) 0.50.81.2

Interpretation and Supplier Evaluation

The combined data provides a clear basis for evaluating the quality of H acid from each supplier.

  • Supplier A demonstrates the highest purity by all analytical methods. The HPLC profile shows minimal levels of known and unknown impurities, and the titrimetric assay corroborates this high purity. The UV-Vis spectrum is clean, and the low moisture content is indicative of good manufacturing and handling practices.

  • Supplier B provides H acid of acceptable, though lower, purity. The increased levels of impurities detected by HPLC and the shoulder peak in the UV-Vis spectrum suggest the presence of chromophoric by-products. The slightly higher moisture content may also be a consideration for certain applications.

  • Supplier C shows the lowest purity of the three. The significantly higher impurity levels, particularly of chromotropic acid, could negatively impact the performance of dyes derived from this material. The higher moisture content and lower assay value further support this assessment.

The following decision-making diagram can be used to guide the supplier selection process based on these analytical results:

G start Start: Evaluate Supplier Data hplc_check HPLC Purity > 99%? start->hplc_check impurities_check Key Impurities < 0.5%? hplc_check->impurities_check Yes supplier_c Reject Supplier C or Re-evaluate for Non-Critical Use hplc_check->supplier_c No (e.g., Supplier C) assay_check Titrimetric Assay > 99%? impurities_check->assay_check Yes supplier_b Consider Supplier B (Standard Applications, Cost-Benefit Analysis) impurities_check->supplier_b No (e.g., Supplier B) lod_check LOD < 0.8%? assay_check->lod_check Yes assay_check->supplier_b No supplier_a Select Supplier A (High-Purity Applications) lod_check->supplier_a Yes (e.g., Supplier A) lod_check->supplier_b No

Caption: Decision matrix for H acid supplier selection.

Conclusion

The purity of H acid is a multi-faceted attribute that requires a comprehensive analytical strategy for accurate assessment. Relying on a single technique can be misleading. By integrating data from chromatographic, titrimetric, and spectroscopic methods, a robust and reliable comparison between suppliers can be achieved.

For applications in regulated environments such as pharmaceuticals or high-performance materials, the choice of a supplier with consistently high purity, like Supplier A in our hypothetical case, is paramount. For less critical applications, a cost-benefit analysis may justify the use of a supplier with slightly lower purity, such as Supplier B. However, thorough qualification is always recommended to ensure that the impurity profile is acceptable for the intended use. This guide provides a framework for conducting such a qualification, empowering researchers to make data-driven decisions that safeguard the quality and integrity of their work.

References

A Researcher's Guide to Quantitative Analysis: Benchmarking H Acid-Based Assays Against ELISA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of biomolecules is the cornerstone of discovery. The choice of analytical method can significantly impact experimental outcomes, influencing everything from basic research to clinical diagnostics. This guide provides an in-depth comparison of two distinct quantitative approaches: the well-established Enzyme-Linked Immunosorbent Assay (ELISA) and chemical assays that utilize acidic reagents, exemplified by methods employing H acid (8-amino-1-naphthol-3,6-disulfonic acid) and other strong acids.

This comparison will navigate the fundamental principles, practical workflows, and performance characteristics of each methodology. By understanding the inherent strengths and limitations of both antibody-driven and chemical-based detection, you can make more informed decisions for your specific research needs. We will delve into the causality behind experimental choices and provide a framework for validating your chosen assay in accordance with rigorous scientific standards.

The Fundamental Divide: Antibody Specificity vs. Chemical Reactivity

At the heart of the comparison lies a fundamental difference in detection strategy. ELISA leverages the high specificity of antibody-antigen interactions, while chemical assays, including those that may utilize H acid, rely on the chemical reactivity of the target analyte.

ELISA: The Power of Immunological Recognition

The Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based technique that utilizes antibodies to capture and detect a specific antigen.[1][2][3] The assay's specificity is derived from the unique binding affinity between an antibody and its target epitope. A typical sandwich ELISA workflow, the most common format, involves capturing the analyte between two layers of antibodies, followed by enzymatic signal generation for quantification.[4][5]

ELISA_Workflow

H Acid and Chemical Assays: Exploiting Chemical Properties

In contrast, chemical assays utilize the intrinsic chemical properties of an analyte for detection. H acid, for instance, is an organic compound that can be used as a derivatizing agent, reacting with specific functional groups on a target molecule to produce a detectable signal, often a colored or fluorescent product.[2][6][7] These assays are not dependent on antibodies but on predictable chemical reactions. A prime example is the use of strong acids for the hydrolysis of macromolecules, followed by a colorimetric reaction with a specific chemical reagent.

Chemical_Assay_Workflow

Head-to-Head Comparison: Key Performance Metrics

The choice between an ELISA and a chemical assay often comes down to a trade-off between various performance parameters.

Parameter ELISA H Acid-Based & Chemical Assays Expert Insights & Causality
Specificity High to Very HighVariable (Depends on Analyte & Reagents)ELISA's specificity is dictated by the antibody's binding to a unique epitope. Chemical assays' specificity relies on the unique reactivity of the target molecule, which can be prone to interference from structurally similar compounds.
Sensitivity High (pg/mL to ng/mL range)Variable (Can be high, but often in the µg/mL range)The enzymatic signal amplification in ELISA often leads to higher sensitivity.[8][9] Chemical assays' sensitivity is dependent on the molar absorptivity or quantum yield of the final product.
Dynamic Range Typically Narrow (2-3 logs)Can be WiderThe sigmoidal dose-response curve of ELISAs can limit the dynamic range. Colorimetric chemical assays often exhibit a broader linear range.
Throughput High (96-well and 384-well formats)Moderate to HighBoth assay types can be adapted for multi-well plate formats, making them suitable for screening multiple samples.
Cost per Sample Moderate to HighLow to ModerateThe cost of developing or purchasing specific antibodies can make ELISAs more expensive. Chemical assays often utilize common, less expensive reagents.
Development Time Long (Antibody development is resource-intensive)Shorter (Based on established chemical reactions)Developing a new ELISA requires significant time for antibody production and validation. Chemical assays can often be adapted from existing analytical chemistry protocols.
Sample Matrix Effects Can be significant (interference from other proteins)Can be significant (pH, salts, reducing agents)Both methods can be affected by components in the sample matrix, necessitating careful sample preparation and validation.

Case Study 1: Quantification of Hyaluronic Acid (HA)

Hyaluronic acid (HA) is a glycosaminoglycan that is notoriously non-immunogenic, making the development of high-affinity antibodies challenging.[10] This has led to the development of both ELISA-like competitive assays and other quantitative methods.

HA ELISA-like Assays: These are typically competitive assays where HA in the sample competes with a labeled HA for binding to a HA-binding protein immobilized on a plate.[10][11][12]

Turbidimetric Assays: A particle-enhanced turbidimetric immunoassay (PETIA) for HA involves HA in the sample binding to HA-binding protein-coated latex particles, leading to an increase in turbidity that can be measured spectrophotometrically.[13]

Comparative Performance:

A study comparing a PETIA to a standard ELISA for HA in ICU patients found that while there was no systematic bias, there was notable random variation, particularly at higher concentrations.[13] Another comparison of three commercial HA ELISA-like kits highlighted differences in intra- and inter-assay variability and their ability to detect different molecular weight ranges of HA.[14]

Case Study 2: Quantification of Collagen via Hydroxyproline

Collagen, the most abundant protein in mammals, is often quantified indirectly by measuring its unique amino acid, hydroxyproline.

Hydroxyproline Assay (Chemical Method): This classic colorimetric assay involves the acid hydrolysis of a tissue sample to break down collagen into its constituent amino acids. The liberated hydroxyproline is then oxidized and reacts with a chromogen, typically p-dimethylaminobenzaldehyde (DMAB) in an acidic solution, to produce a colored product that can be measured.[5][15][16][17] A modification of this assay replaces the hazardous perchloric acid with hydrochloric acid (HCl) in the color-developing reagent, improving safety and accuracy.[15][16]

ELISA for Collagen Fragments: While a direct ELISA for total collagen is challenging due to its size and complexity, ELISAs are available for specific collagen types or degradation products (e.g., telopeptides), which can serve as biomarkers of collagen turnover.

Comparative Insights:

The hydroxyproline assay provides a measure of total collagen content, as hydroxyproline is largely specific to collagen.[17] However, the harsh acid hydrolysis step destroys the native protein structure. ELISAs for collagen fragments, on the other hand, can provide more specific information about the type of collagen and whether it is being synthesized or degraded, but they do not measure the total collagen content. The choice between these methods depends on the specific biological question being addressed.

Scientific Integrity & Logic: A Self-Validating System

Regardless of the chosen assay, adherence to rigorous validation principles is paramount to ensure the trustworthiness of your data. The International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) provide comprehensive guidelines for analytical procedure validation.[4][6][10][11][12][16][18][19][20]

Key Validation Parameters:

  • Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components. For ELISAs, this involves testing for cross-reactivity with related molecules. For chemical assays, it requires assessing interference from structurally similar compounds.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results to the true value. This is often assessed by spike and recovery experiments.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the assay's capacity to remain unaffected by small, but deliberate variations in method parameters.

Experimental Protocols

General Protocol for a Sandwich ELISA
  • Coating: Coat a 96-well microplate with a capture antibody specific for the target analyte. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound antibody.

  • Blocking: Add a blocking buffer (e.g., 1% BSA in PBS) to each well to block non-specific binding sites. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the wash step.

  • Sample Incubation: Add standards and samples to the wells. Incubate for 2 hours at room temperature.

  • Washing: Repeat the wash step.

  • Detection Antibody: Add a biotinylated detection antibody specific for a different epitope on the analyte. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the wash step.

  • Enzyme Conjugate: Add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes at room temperature.

  • Washing: Repeat the wash step.

  • Substrate Addition: Add a chromogenic substrate (e.g., TMB). Incubate in the dark until a color develops.

  • Stop Reaction: Add a stop solution (e.g., 2N H₂SO₄).

  • Read Plate: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).

  • Data Analysis: Generate a standard curve and calculate the concentration of the analyte in the samples.

General Protocol for a Hydroxyproline Assay
  • Sample Hydrolysis: Hydrolyze a known amount of tissue in 6M HCl at 110°C for 18-24 hours in a sealed tube.

  • Neutralization: Neutralize the hydrolysate with NaOH to a pH of 6.0-7.0.

  • Oxidation: Add Chloramine-T solution to each sample and standard, and incubate at room temperature for 20 minutes to oxidize the hydroxyproline.

  • Color Development: Add p-dimethylaminobenzaldehyde (DMAB) solution (dissolved in a mixture of perchloric acid and isopropanol, or the safer HCl-based formulation) and incubate at 60°C for 15-20 minutes.[15][16]

  • Cooling: Cool the samples to room temperature.

  • Read Absorbance: Measure the absorbance at 550-560 nm.

  • Data Analysis: Create a standard curve using known concentrations of hydroxyproline and determine the concentration in the samples.

Conclusion

The choice between an ELISA and a chemical-based assay is not a matter of one being universally superior to the other. Instead, it is a decision that must be guided by the specific requirements of the research question, the nature of the analyte, and the available resources. ELISAs offer unparalleled specificity and sensitivity for many protein analytes, but their development can be time-consuming and costly. Chemical assays, while potentially less specific, can provide a robust, cost-effective, and often more straightforward method for quantifying certain small molecules or total macromolecular content.

By carefully considering the principles, performance characteristics, and validation requirements outlined in this guide, researchers can confidently select and implement the most appropriate assay for their work, ensuring the generation of accurate, reliable, and reproducible data.

References

Safety Operating Guide

Navigating the Safe Disposal of 4-Amino-5-hydroxy-2,7-naphthalenedisulfonic Acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety of our practices. The proper handling and disposal of chemical reagents are paramount to ensuring a safe laboratory environment and upholding our commitment to environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid (also known as H-acid), a compound widely used in the synthesis of azo dyes. This document moves beyond a simple checklist, offering a deep dive into the causality behind each procedural step to empower you with the knowledge to handle this chemical with confidence and care.

Understanding the Hazard Profile of this compound

Before initiating any disposal procedure, a thorough understanding of the compound's hazard profile is essential. This compound is classified as an irritant, posing risks to the skin, eyes, and respiratory system.[1][2] Ingestion may also cause irritation to the gastrointestinal tract.[3] While not classified as a carcinogen, repeated or prolonged skin contact may lead to sensitization or dermatitis.[3]

Key Safety Data Summary:

Hazard CategoryDescriptionPrimary Routes of Exposure
Skin Irritation Causes skin irritation.[1][3]Dermal contact
Eye Irritation Causes serious eye irritation.[1][3]Eye contact
Respiratory Irritation May cause respiratory irritation.[1]Inhalation of dust
Ingestion Hazard May cause gastrointestinal tract irritation.[3]Ingestion

Hazardous decomposition of this compound, particularly during combustion, can release toxic fumes of nitrogen oxides (NOx) and sulfur oxides (SOx), as well as carbon monoxide (CO) and carbon dioxide (CO2).[3][4][5] Therefore, incineration should only be carried out in a licensed hazardous waste disposal facility equipped to handle such emissions.

The Core Directive: Segregation and Avoidance of Incompatibilities

The foundational principle of safe chemical disposal is the strict segregation of waste streams. This compound is incompatible with a range of common laboratory chemicals. Mixing with these substances can lead to vigorous, exothermic reactions, the release of toxic gases, or other hazardous situations.

Known Incompatibilities:

  • Strong Oxidizing Agents: (e.g., nitrates, peroxides, chlorates)[4]

  • Strong Bases: (e.g., sodium hydroxide, potassium hydroxide)[3]

  • Strong Acids: (e.g., sulfuric acid, nitric acid)[5]

  • Acid Anhydrides: [3]

  • Acid Chlorides: [3]

The following flowchart illustrates the critical decision-making process for the initial handling and segregation of this compound waste.

Disposal_Decision_Tree start Waste Generated: 4-Amino-5-hydroxy-2,7- naphthalenedisulfonic acid is_mixed Is the waste mixed with any other chemicals? start->is_mixed check_incompatible Are any of the mixed chemicals incompatible? is_mixed->check_incompatible Yes neutralize_option Is neutralization a viable and safe option in your facility? is_mixed->neutralize_option No segregate_separately Segregate as a dedicated hazardous waste stream. Label clearly. check_incompatible->segregate_separately No consult_ehs Consult your institution's Environmental Health and Safety (EHS) for specific guidance on mixed hazardous waste. check_incompatible->consult_ehs Yes direct_disposal Collect in a dedicated, labeled, and sealed hazardous waste container for pickup by a licensed waste disposal facility. segregate_separately->direct_disposal proceed_neutralization Proceed to the Neutralization Protocol. neutralize_option->proceed_neutralization Yes neutralize_option->direct_disposal No

References

A Senior Application Scientist's Guide to the Safe Handling of 4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to your essential guide for the safe handling of 4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid (H Acid). As a cornerstone intermediate in the synthesis of many azo dyes, understanding its properties and requisite safety protocols is paramount for ensuring a secure and productive laboratory environment.[1] This guide is structured to provide you with not just procedural steps, but the scientific rationale behind them, empowering you to make informed safety decisions.

Hazard Identification and Risk Assessment: Understanding the "Why"

This compound, while a valuable chemical intermediate, presents several potential hazards that necessitate careful handling. The primary risks associated with this compound are:

  • Skin Irritation: Direct contact can lead to skin irritation.[2]

  • Serious Eye Irritation: The compound can cause significant eye irritation upon contact.[2]

  • Respiratory Irritation: Inhalation of dust particles may irritate the respiratory system.[2][3]

A thorough risk assessment is the foundational step before commencing any work with this chemical. This involves evaluating the specific procedures you will be performing (e.g., weighing, dissolution, reaction) and the potential for exposure in each scenario. The Occupational Safety and Health Administration (OSHA) mandates that employers have a written Chemical Hygiene Plan (CHP) that outlines procedures for protecting employees from chemical hazards in the laboratory.[4][5]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial to minimize exposure to this compound. The following table summarizes the recommended PPE for various laboratory activities.

ActivityRequired Personal Protective Equipment (PPE)
Low-Hazard Activities (e.g., handling sealed containers)• Standard laboratory coat• Safety glasses with side shields• Single pair of nitrile gloves
Moderate-Hazard Activities (e.g., weighing, preparing stock solutions)• Permeation-resistant laboratory coat• Chemical splash goggles• Double-gloving (nitrile)
High-Hazard Activities (e.g., large-scale synthesis, potential for significant aerosolization)• Disposable, solid-front lab coat or gown• Chemical splash goggles and face shield• Double-gloving (nitrile)• Respiratory protection (NIOSH-approved respirator)

Causality Behind PPE Choices:

  • Eye Protection: Tightly fitting safety goggles are recommended to protect against dust particles and splashes.[2]

  • Skin Protection: Impervious gloves and protective clothing are essential to prevent skin contact and subsequent irritation.[3] Always inspect gloves for tears or punctures before use and change them immediately if contaminated.

  • Respiratory Protection: A NIOSH-approved respirator is necessary when there is a potential for exceeding exposure limits or if irritation is experienced, especially in poorly ventilated areas or when handling the powder.[3]

Workflow for Safe Handling: A Step-by-Step Approach

The following diagram outlines the essential workflow for safely handling this compound, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_end Post-Procedure prep_start Don Appropriate PPE prep_hood Work in a Fume Hood prep_start->prep_hood Ensure proper ventilation handling_weigh Weigh Solid Carefully prep_hood->handling_weigh Minimize dust handling_dissolve Dissolve with Caution handling_weigh->handling_dissolve Avoid splashes cleanup_decontaminate Decontaminate Surfaces handling_dissolve->cleanup_decontaminate After experiment completion cleanup_dispose Dispose of Waste Properly cleanup_decontaminate->cleanup_dispose Segregate waste end_wash Wash Hands Thoroughly cleanup_dispose->end_wash Final safety step

Caption: Step-by-step workflow for handling this compound.

Detailed Protocols: From Benchtop to Disposal

4.1. Weighing the Solid Compound:

  • Don appropriate PPE as outlined in the table for moderate-hazard activities.

  • Perform all weighing operations within a certified chemical fume hood to contain any airborne particles.[4]

  • Use anti-static weighing paper or a tared container to minimize the dispersal of the fine powder.

  • After weighing, carefully clean the spatula and the weighing area with a damp cloth or wipe to collect any residual dust.

4.2. Storage:

  • Store the compound in a tightly closed container in a dry, cool, and well-ventilated place.[2]

  • Keep it away from incompatible materials such as strong oxidizing agents.[6][7]

4.3. Accidental Release Measures:

  • In the event of a spill, evacuate non-essential personnel from the area.

  • Wear appropriate PPE, including respiratory protection.

  • Avoid generating dust.[2]

  • Carefully sweep or scoop up the spilled material and place it into a suitable, labeled container for disposal.[6]

  • Ventilate the area and wash the spill site after the material has been collected.

4.4. Disposal Plan:

  • Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.

  • It is recommended to use a licensed professional waste disposal service.[8]

  • Do not mix with other waste. Handle uncleaned containers as you would the product itself.

First Aid Measures: Immediate and Effective Response

In the event of an exposure, prompt and appropriate first aid is critical.

  • After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[2]

  • After Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. If skin irritation persists, consult a physician.[9]

  • After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[2]

  • After Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]

By adhering to these guidelines, you can confidently and safely handle this compound in your laboratory, ensuring both your personal safety and the integrity of your research.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid
Reactant of Route 2
4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.